molecular formula C5H7N3O3 B3069139 Triazole lactic acid CAS No. 1450828-63-3

Triazole lactic acid

Cat. No.: B3069139
CAS No.: 1450828-63-3
M. Wt: 157.13
InChI Key: KJRGHGWETVMENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole lactic acid is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4(5(10)11)1-8-3-6-2-7-8/h2-4,9H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRGHGWETVMENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022705
Record name Triazole lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450828-63-3
Record name Triazole lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole lactic acid, systematically known as 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a heterocyclic compound of growing interest in various scientific fields. It is recognized as a significant metabolite of widely used triazole-based fungicides and is also explored for its potential applications in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, consolidating available data to support research and development activities. While extensive experimental data for the pure compound is still emerging, this document compiles predicted properties and relevant information from closely related compounds to offer a valuable resource.

Chemical and Physical Properties

This compound is a small molecule incorporating a 1,2,4-triazole (B32235) ring linked to a lactic acid moiety. This unique structure imparts specific chemical characteristics relevant to its biological activity and potential applications. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₅H₇N₃O₃[2][]
Molecular Weight 157.13 g/mol []
IUPAC Name 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid[4]
CAS Number 1450828-63-3[2][4][5][6]
Predicted Boiling Point 457.4 ± 55.0 °C
Predicted Density 1.62 ± 0.1 g/cm³
Predicted pKa 3.09 ± 0.11
Storage Temperature 2-8°C[7]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. An experimental melting point for the pure compound is not currently available in published literature.

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is limited in the public domain. However, analysis of related triazole compounds provides insights into the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the triazole ring, the methylene (B1212753) group, the methine group, and the hydroxyl and carboxylic acid protons. For comparison, ¹H NMR spectra of other 1,2,4-triazole derivatives show characteristic peaks for the triazole ring protons in the range of 7.5-8.5 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct carbon signals. The carbons of the triazole ring are expected to resonate in the aromatic region, while the carbons of the lactic acid moiety will appear at higher field strengths. For similar triazole structures, the triazole ring carbons typically appear between 140 and 160 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol groups (broad band around 3500-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N and C=N stretching vibrations from the triazole ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to its molecular weight of 157.13. Fragmentation patterns would likely involve cleavage of the side chain from the triazole ring.

Synthesis and Reactivity

Synthesis

One plausible synthetic route could involve the nucleophilic substitution of a halogenated lactic acid derivative with 1,2,4-triazole. The following diagram illustrates a conceptual synthetic pathway.

G 1,2,4-Triazole 1,2,4-Triazole Reaction Nucleophilic Substitution 1,2,4-Triazole->Reaction Halogenated Lactic Acid Derivative Halogenated Lactic Acid Derivative Halogenated Lactic Acid Derivative->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Purification Purification (e.g., Crystallization, Chromatography) This compound->Purification Final Product Pure this compound Purification->Final Product

Caption: Conceptual synthetic pathway for this compound.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the 1,2,4-triazole ring, the carboxylic acid, and the secondary alcohol.

  • Triazole Ring: The triazole ring is generally stable and aromatic in nature. The nitrogen atoms can act as ligands for metal ions and can be involved in hydrogen bonding.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation.

  • Alcohol Group: The secondary alcohol can be oxidized to a ketone or undergo esterification.

Information on the specific stability and degradation pathways of pure this compound is not extensively documented. As a metabolite of fungicides, it is expected to have a degree of environmental persistence.[1] The hydrochloride salt is commercially available, suggesting that the compound is stable enough to be isolated and stored, typically under refrigerated conditions.[9]

Biological Activity and Mechanism of Action

This compound is primarily known as a metabolite of triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents. The parent triazole fungicides typically act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The biological activity of this compound itself is an area of ongoing research. Some studies suggest potential anti-inflammatory and antimicrobial properties for triazole derivatives.

The proposed mechanism of action for many triazole-based compounds involves the interaction of the triazole nitrogen atoms with the heme iron in cytochrome P450 enzymes. This interaction disrupts the normal enzymatic function. The following diagram illustrates this general mechanism.

G cluster_0 Fungal Cell Triazole Compound Triazole Compound CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole Compound->CYP51 Enzyme (Lanosterol 14α-demethylase) Inhibition Heme Iron CYP51 Enzyme (Lanosterol 14α-demethylase)->Heme Iron contains Ergosterol Ergosterol CYP51 Enzyme (Lanosterol 14α-demethylase)->Ergosterol Conversion (Blocked) Lanosterol Lanosterol Lanosterol->CYP51 Enzyme (Lanosterol 14α-demethylase) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component

Caption: General mechanism of action for triazole antifungals.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following represents a generalized workflow for the characterization of a synthesized or isolated sample of this compound.

G Start Synthesized/Isolated This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Purification->Purity_Analysis Physical_Properties Physical Property Determination Purification->Physical_Properties NMR ¹H and ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR HPLC HPLC/UPLC Purity_Analysis->HPLC MP Melting Point Physical_Properties->MP End Characterized Compound NMR->End MS->End IR->End HPLC->End MP->End

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a molecule with established relevance as a pesticide metabolite and emerging potential in other areas of chemical and biological research. This guide has summarized the currently available information on its chemical properties, including its molecular structure, predicted physical properties, and expected spectroscopic characteristics. While a comprehensive experimental dataset is yet to be fully established in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing compound.

References

Triazole Lactic Acid: A Key Metabolite of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole fungicides are a widely utilized class of agricultural pesticides and pharmaceutical agents, prized for their broad-spectrum antifungal activity. Their mechanism of action primarily involves the inhibition of sterol biosynthesis in fungi. Following application, these compounds undergo metabolic transformation in plants, animals, and the environment, leading to the formation of several common metabolites. Among these, triazole lactic acid (TLA), along with 1,2,4-triazole (B32235) (TRZ), triazole alanine (B10760859) (TA), and triazole acetic acid (TAA), are of significant interest due to their potential persistence and toxicological implications. This technical guide provides a comprehensive overview of this compound as a metabolite of triazole fungicides, focusing on its formation, analytical detection, quantitative levels in various matrices, and toxicological significance.

Metabolic Formation of this compound

The formation of triazole derivative metabolites (TDMs), including TLA, is a complex process that can vary depending on the parent triazole compound and the biological system (plant, animal, or soil). The primary route of metabolism involves the cleavage of the parent fungicide, releasing the 1,2,4-triazole moiety. This free triazole can then be conjugated with endogenous molecules.

In plants, it is understood that the uptake of 1,2,4-triazole from the soil, originating from the degradation of parent fungicides, is a key initial step.[1] Subsequently, 1,2,4-triazole is metabolized to triazole alanine, which can then be further transformed into triazole acetic acid and this compound.[1] While the precise enzymatic steps are not fully elucidated in all organisms, this pathway represents a significant route for the formation of TLA in plant commodities.

dot

Fig. 1: Proposed metabolic pathway of triazole fungicides to this compound.

Quantitative Analysis of this compound

The determination of TLA and other TDMs in various matrices presents analytical challenges due to their high polarity and low molecular weight.[2][3][4] The "Quick Polar Pesticides" (QuPPe) method is a widely adopted sample preparation technique for these compounds.[3][5] Analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often with specialized techniques like Differential Mobility Spectrometry (DMS) to enhance selectivity and reduce matrix interference.[2][6][7]

Quantitative Data Summary

The following table summarizes the reported residue levels of this compound in various food commodities. It is important to note that residue levels can vary significantly based on the specific triazole fungicide applied, agricultural practices, and environmental conditions.

Commodity GroupTLA Residue Levels (mg/kg)Notes
Leafy CropsSignificant metabolite[1]
Root Crop TopsSignificant metabolite[1]
Cereal StrawSignificant metabolite[1]
Sugar Beet Roots< 0.01[8]Highest STMR value reported as 0.01 mg/kg.[8]
Chicory Roots< 0.01[8]
Fruit CropsIdentified in sugar beet tops.[9]
Rotational CropsPresent as a metabolite.[1]

Experimental Protocols

Sample Preparation: QuPPe Method

The QuPPe (Quick Polar Pesticides) method is a straightforward and effective procedure for extracting highly polar pesticides like TLA from various food matrices.

Materials:

  • Homogenized sample (10 g)

  • Water (if necessary to adjust total volume)

  • Acidified methanol (B129727) (1% formic acid) (10 mL)

  • Centrifuge tubes

  • Shaker

  • Centrifuge capable of operating at low temperatures

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add water to adjust the total volume if required for the specific matrix.

  • Add 10 mL of acidified methanol (containing 1% formic acid).[5]

  • Shake the tube vigorously for a defined period (e.g., 1 minute).

  • Place the centrifuge tubes in a freezer to freeze-out the sample material and raw extract.

  • Centrifuge the cold samples.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[5]

Analytical Determination: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., QTRAP) with an electrospray ionization (ESI) source.[6]

  • Differential Mobility Spectrometry (DMS) device (optional, but recommended for improved selectivity).[2][6]

Chromatographic Conditions (Example):

  • Column: Aquasil C18 (3x150 mm; 3 µm) or a HILIC-type column (e.g., BEH Amide).[6][10]

  • Mobile Phase A: Water + 0.5% acetic acid.[6]

  • Mobile Phase B: Methanol + 0.5% acetic acid.[6]

  • Gradient: A 2-minute gradient from 100% to 90% aqueous mobile phase.[6]

  • Injection Volume: Varies depending on the instrument and sensitivity requirements.

Mass Spectrometry Conditions (Example):

  • Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Source Temperature: 600°C.[6]

  • Gas 1 and Gas 2: 40 and 80 psi, respectively.[6]

  • Curtain Gas: 20 psi.[6]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for TLA and its isotopically labeled internal standard must be optimized.

experimental_workflow cluster_sample_prep Sample Preparation (QuPPe) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Homogenized Sample sp2 Add Acidified Methanol sp1->sp2 sp3 Shake sp2->sp3 sp4 Freeze & Centrifuge sp3->sp4 sp5 Filter Extract sp4->sp5 an1 LC Separation sp5->an1 an2 Ionization (ESI) an1->an2 an3 DMS (optional) an2->an3 an4 MS/MS Detection an3->an4 dp1 Quantification an4->dp1 dp2 Reporting dp1->dp2

Fig. 3: Signaling pathways potentially affected by triazole fungicides and their metabolites.

Conclusion

This compound is a significant metabolite of triazole fungicides, formed through the metabolic breakdown of the parent compounds in various environmental and biological systems. Its high polarity presents analytical challenges, which have been addressed through the development of specialized extraction and detection methods like QuPPe and LC-MS/MS with DMS. The presence of TLA in food commodities necessitates ongoing monitoring and risk assessment. Furthermore, the potential for triazole fungicides and their metabolites to act as endocrine disruptors by interfering with key signaling pathways highlights the importance of continued research into their toxicological effects to ensure human and environmental safety.

References

An In-depth Technical Guide on the Discovery and Synthesis of Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triazole Lactic Acid (2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid), covering its discovery as a significant metabolite of triazole fungicides, its chemical properties, a proposed synthetic pathway, and a discussion of its potential biological relevance based on the known activities of related triazole compounds.

Discovery and Identification

This compound was not discovered as a result of a targeted drug design program but was rather identified as a common metabolite of a major class of agricultural fungicides, the triazoles. These fungicides, such as tebuconazole (B1682727) and paclobutrazol, are widely used to protect crops from fungal diseases.[1][2][3][4] Once in the environment and in biological systems, these parent fungicides undergo metabolic transformations.

The initial identification of this compound, along with other related metabolites like triazole alanine (B10760859) and triazole acetic acid, emerged from metabolism studies of these fungicides in plants and soil.[1][5][6] For instance, studies on the metabolism of tebuconazole in peanuts have shown that while the parent compound is the major residue in foliage, the kernels contain significant amounts of metabolites including this compound, indicating metabolic breakdown within the plant.[1][5] These metabolites are of interest to regulatory bodies and researchers due to their potential persistence in the environment and their possible biological effects.[6][7][8]

Chemical and Physical Properties

This compound is a small molecule that combines the structural features of a 1,2,4-triazole (B32235) ring and lactic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid[9][10]
Synonyms This compound, α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid[9][10][11]
CAS Number 1450828-63-3[9][10][11]
Molecular Formula C₅H₇N₃O₃[9][10][11]
Molecular Weight 157.13 g/mol [10][11]
Appearance Solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents

Synthesis of this compound

The most likely synthetic strategy involves the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and a suitable 3-carbon electrophile, such as 3-bromo-2-hydroxypropanoic acid or a protected derivative thereof.

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation of 1,2,4-Triazole cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification triazole 1,2,4-Triazole naoh Sodium Hydroxide (B78521) (NaOH) in Ethanol (B145695) triazole->naoh Reaction triazole_salt Sodium 1,2,4-triazolide naoh->triazole_salt Forms bromo_acid 3-Bromo-2-hydroxypropanoic Acid triazole_lactic_acid This compound bromo_acid->triazole_lactic_acid Reacts with Triazolide Salt nabr Sodium Bromide (NaBr) triazole_lactic_acid->nabr Byproduct crude_product Crude Product Mixture purification Column Chromatography or Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product

A proposed workflow for the synthesis of this compound.

Detailed Proposed Experimental Protocol

Materials:

  • 1,2,4-Triazole

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • 3-Bromo-2-hydroxypropanoic acid

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis

Procedure:

  • Preparation of Sodium 1,2,4-triazolide: In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in ethanol dropwise at room temperature. Stir the mixture for 1 hour. The formation of the sodium salt may result in a precipitate.

  • Alkylation Reaction: To the suspension of sodium 1,2,4-triazolide, add a solution of 3-bromo-2-hydroxypropanoic acid (1.0 eq) in ethanol dropwise. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then suspended in water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid. This aqueous solution is then extracted multiple times with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analytical Data (Theoretical)

As experimental spectra for this compound are not publicly available, the following tables provide theoretical ¹H and ¹³C NMR chemical shift ranges for the key structural motifs based on known data for 1,2,4-triazole and lactic acid.

Theoretical ¹H NMR Data

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
Triazole C-H7.5 - 8.5SingletTwo distinct singlets are expected for the two C-H protons on the triazole ring.
Lactic Acid α-CH4.0 - 4.5Triplet or Doublet of DoubletsCoupled to the adjacent CH₂ group.
Lactic Acid β-CH₂4.2 - 4.8DoubletCoupled to the α-CH group.
Lactic Acid -OH & -COOHVariableBroad SingletChemical shift is dependent on solvent and concentration.

Theoretical ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (ppm)
Triazole C-H140 - 155
Lactic Acid α-C65 - 75
Lactic Acid β-C45 - 55
Lactic Acid C=O170 - 180

Mass Spectrometry Data

Ionization ModeExpected m/z
ESI+158.0560 [M+H]⁺, 180.0379 [M+Na]⁺
ESI-156.0414 [M-H]⁻

Biological Activity and Signaling Pathways

There is no substantial body of research specifically investigating the biological activities of this compound. An isolated mention of it being "protective against ovary pathological changes" could not be substantiated in the scientific literature.

However, the parent compounds, triazole fungicides, are known to have biological effects, particularly as endocrine disruptors. Studies have shown that some triazole fungicides can impair steroidogenesis in human granulosa cells.[9] These effects are often attributed to the inhibition of cytochrome P450 enzymes, including aromatase (CYP19A1), which is crucial for estrogen biosynthesis.

Potential Mechanism of Action of Triazole Compounds on Steroidogenesis

G triazole Triazole Compounds cyp19a1 Aromatase (CYP19A1) triazole->cyp19a1 Inhibition estrogens Estrogens (e.g., Estradiol) cyp19a1->estrogens Conversion hormonal_imbalance Hormonal Imbalance cyp19a1->hormonal_imbalance Leads to androgens Androgens (e.g., Testosterone) androgens->cyp19a1 Substrate steroid_synthesis Steroid Synthesis Pathway steroid_synthesis->androgens reproductive_effects Potential Reproductive Health Effects hormonal_imbalance->reproductive_effects

Generalized signaling pathway for triazole-induced endocrine disruption.

Given that this compound retains the 1,2,4-triazole moiety, it is plausible that it could interact with similar biological targets as its parent fungicides, although likely with different potency. Further research is required to elucidate any specific biological activities and mechanisms of action of this compound itself.

Conclusion

This compound is a molecule of interest primarily from a toxicological and environmental perspective, being a known metabolite of widely used triazole fungicides. While its deliberate synthesis and biological applications are not well-documented, a plausible synthetic route via N-alkylation of 1,2,4-triazole can be proposed. The biological activity of this compound remains largely unexplored, but the known endocrine-disrupting effects of parent triazole compounds suggest that it may warrant further investigation, particularly in the context of reproductive health. This guide provides a foundation for researchers interested in pursuing the synthesis and biological evaluation of this and related triazole derivatives.

References

Spectroscopic Characterization of Triazole Lactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Triazole Lactic Acid (TLA), specifically 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1450828-63-3). TLA is a known metabolite of various triazole-based fungicides and its characterization is crucial for metabolism, toxicology, and environmental fate studies. This document collates predicted and analogous spectroscopic data from various sources to serve as a reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following ¹H and ¹³C NMR data are based on analogous structures containing the 2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety, as reported in scientific literature.[1] The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm, Multiplicity, Assignment Chemical Shift (δ) ppm, Assignment
~8.20 (s, 1H, Triazole-H)~170.0 (C=O, Carboxylic Acid)
~7.85 (s, 1H, Triazole-H)~150.9 (Triazole-C)
~5.50 (br s, 1H, -OH)~145.3 (Triazole-C)
~4.35 (m, 2H, -CH₂-)~72.9 (-CH(OH)-)
~4.10 (m, 1H, -CH(OH)-)~60.1 (-CH₂-)
~3.50 (br s, 1H, -COOH)
Table 2: Infrared (IR) Spectroscopy Data

The following are characteristic IR absorption bands expected for this compound based on the functional groups present and data from related triazole compounds.[2][3]

Wavenumber (cm⁻¹) Intensity Vibration
3400 - 2400BroadO-H stretch (Carboxylic acid and alcohol)
~3100MediumC-H stretch (Triazole ring)
~2950MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1640MediumC=N stretch (Triazole ring)
~1540MediumN-N stretch (Triazole ring)
~1250StrongC-O stretch (Carboxylic acid and alcohol)
~1100StrongC-N stretch
Table 3: Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound are derived from computational predictions.[4] The fragmentation pattern is based on general principles for 1,2,4-triazole (B32235) derivatives.[5]

Adduct Predicted m/z Fragmentation Pathway Key Fragments (m/z)
[M+H]⁺158.05602Loss of H₂O, Loss of CO₂, Cleavage of the triazole ring140, 114, 82, 69
[M+Na]⁺180.03796
[M-H]⁻156.04146

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols based on standard practices for small organic molecules and triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by vortexing.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes. .

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 158.05602 for [M+H]⁺) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the m/z values of the fragment ions. This information is used to confirm the elemental composition and elucidate the structure.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Biological Significance of Triazole Compounds in Plants, with Reference to Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds are a significant class of systemic fungicides and plant growth regulators (PGRs) widely utilized in agriculture to protect crops and manage their growth.[1][2][3] While the direct biological significance of triazole lactic acid in plants is not extensively documented, it is a known environmental transformation product of the widely used triazole PGR, paclobutrazol (B33190).[4] Therefore, understanding the well-established effects of parent triazole compounds provides a crucial framework for inferring the potential role of their metabolites, including this compound. This guide offers an in-depth technical overview of the multifaceted biological effects of triazole compounds on plants, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Mechanism of Action

The primary mode of action of triazole compounds in plants is the inhibition of cytochrome P450 monooxygenases.[2][3][5] This interference disrupts key biosynthetic pathways, leading to a cascade of physiological and morphological changes.

2.1. Inhibition of Gibberellin Biosynthesis

Triazoles are potent inhibitors of the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the biosynthesis of gibberellins (B7789140) (GAs).[1][2] GAs are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[6] By blocking GA production, triazoles act as plant growth retardants, leading to reduced shoot elongation and a more compact plant architecture.[7][8]

2.2. Interference with Sterol Biosynthesis

In fungi, triazoles inhibit the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes.[1][5][9] This is their primary fungicidal mechanism. While plants do not produce ergosterol, they do synthesize other sterols (brassinosteroids) that are crucial for growth and development.[10][11] Some triazoles, like brassinazole, are known inhibitors of brassinosteroid biosynthesis, which can also contribute to their growth-regulating effects.[10][11]

Physiological and Biochemical Effects of Triazoles in Plants

The application of triazole compounds elicits a wide range of responses in plants, many of which contribute to enhanced stress tolerance.[12][13][14]

3.1. Morphological Changes

  • Reduced Shoot Growth: Inhibition of GA biosynthesis leads to decreased internode elongation and overall shorter, more compact plants.[8]

  • Increased Root-to-Shoot Ratio: While shoot growth is inhibited, root growth is often stimulated, leading to a higher root-to-shoot ratio.[8] This can enhance water and nutrient uptake.

  • Thicker Leaf Tissue and Increased Chlorophyll (B73375) Content: Triazole-treated plants often exhibit darker green leaves due to increased chlorophyll concentration per unit leaf area.[2][8]

3.2. Enhanced Stress Tolerance

Triazoles have been shown to protect plants against a variety of abiotic stresses, including drought, salinity, and extreme temperatures.[2][12][13] The mechanisms behind this enhanced tolerance are multifaceted:

  • Improved Water Status: Reduced leaf area and partial stomatal closure lead to decreased transpiration, conserving water.[1]

  • Increased Antioxidant Potential: Triazole treatment often leads to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as an accumulation of antioxidant compounds like proline and ascorbic acid.[8][13][15][16] This helps to mitigate oxidative damage caused by stress-induced reactive oxygen species (ROS).

  • Alterations in Phytohormone Levels: Besides inhibiting GAs, triazoles can also influence the levels of other phytohormones. They have been shown to increase cytokinin and abscisic acid (ABA) levels, both of which play roles in stress signaling and response.[1][3][13]

Quantitative Data on Triazole Effects

The following tables summarize quantitative data from various studies on the effects of triazole compounds on plant growth and stress parameters.

Table 1: Effect of Paclobutrazol (PBZ) on Growth Parameters of Stevia rebaudiana

TreatmentShoot Fresh Weight (g)Root Fresh Weight (g)Shoot Length (cm)Root Length (cm)
Control1.50.310.08.0
2.5 mg/L PBZ1.20.59.810.5
5 mg/L PBZ1.00.88.57.5
10 mg/L PBZ0.81.37.06.0

Data adapted from a study on the effects of paclobutrazol on Stevia rebaudiana.[2]

Table 2: Effect of Metconazole (B41703) on Yield Components of Oilseed Rape

TreatmentSeed Rate (seeds/m²)Seed Yield (t/ha)
Control603.5
Metconazole603.5
Control1203.8
Metconazole1204.1

Data adapted from a study on the effect of metconazole on oilseed rape.[6]

Experimental Protocols

5.1. Protocol for Assessing the Effect of Triazoles on Plant Growth under Drought Stress

  • Plant Material and Growth Conditions: Maize (Zea mays L.) seeds are surface-sterilized and sown in pots containing a mixture of soil, sand, and manure. Plants are grown in a greenhouse under controlled conditions (e.g., 28/20°C day/night temperature, 16/8 h photoperiod).

  • Drought Stress and Triazole Treatment: Thirty days after sowing (DAS), drought stress is imposed by withholding water for a specific interval (e.g., 4 days). Control plants are irrigated daily. On 30, 40, and 50 DAS, the drought-stressed plants are treated with a soil drench of a triazole solution (e.g., 15 mg/L triadimefon, 10 mg/L tebuconazole, or 15 mg/L propiconazole).[16]

  • Data Collection: Plant samples (root, stem, and leaf) are collected at 40, 50, and 60 DAS. Morphological parameters (plant height, root length, fresh and dry weight) are measured.

  • Biochemical Analysis:

    • Proline Content: Estimated using the ninhydrin (B49086) method.

    • Antioxidant Enzyme Activity:

      • Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

      • Catalase (CAT): Assayed by monitoring the disappearance of H₂O₂ at 240 nm.

      • Ascorbate Peroxidase (APX): Assayed by monitoring the decrease in absorbance at 290 nm due to ascorbate oxidation.[8][16]

5.2. Protocol for Nanoencapsulation of Triazoles to Reduce Phytotoxicity

  • Preparation of Nanoparticles: Triazole fungicides (e.g., propiconazole) are nanoencapsulated in a biodegradable polymer matrix like polylactic acid (PLA) using the emulsion and solvent evaporation method.[17][18]

  • Characterization of Nanoparticles: The resulting nanoparticles are characterized for their hydrodynamic diameter, encapsulation efficiency, surface morphology (e.g., using scanning electron microscopy), and colloidal stability (zeta potential).[17][18]

  • Phytotoxicity Assay: The effect of the nanoencapsulated triazole on root growth is assessed using a model plant like Arabidopsis thaliana. Seedlings are grown on a medium containing either the free triazole or the nanoencapsulated form at various concentrations. Root length is measured after a specific growth period to determine the level of phytotoxicity.[17][18]

  • Antifungal Activity Assay: The antifungal efficacy of the nanoencapsulated triazole is tested against a target fungus (e.g., Fusarium solani) using standard in vitro assays to ensure that the encapsulation process does not significantly compromise its fungicidal properties.[17][18]

Signaling Pathways and Experimental Workflows

6.1. Signaling Pathway of Triazole Action

Triazole_Signaling_Pathway Triazole Triazole Compound P450 Cytochrome P450 Monooxygenase Triazole->P450 Inhibits ABA Increased ABA Levels Triazole->ABA Influences Cytokinin Increased Cytokinin Levels Triazole->Cytokinin Influences Antioxidant_System Enhanced Antioxidant System Triazole->Antioxidant_System Induces GA_Biosynthesis Gibberellin (GA) Biosynthesis P450->GA_Biosynthesis Catalyzes Sterol_Biosynthesis Brassinosteroid (BR) Biosynthesis P450->Sterol_Biosynthesis Catalyzes GA_Levels Decreased GA Levels GA_Biosynthesis->GA_Levels BR_Levels Altered BR Levels Sterol_Biosynthesis->BR_Levels Shoot_Elongation Reduced Shoot Elongation GA_Levels->Shoot_Elongation Leads to Stress_Response Altered Stress Response BR_Levels->Stress_Response Impacts ABA->Stress_Response Mediates Cytokinin->Stress_Response Mediates Antioxidant_System->Stress_Response Contributes to

Caption: Signaling pathway of triazole action in plants.

6.2. Experimental Workflow for Evaluating Triazole Effects

Experimental_Workflow Start Plant Growth (e.g., Maize) Treatment Triazole Application & Drought Stress Start->Treatment Sampling Sample Collection (Root, Stem, Leaf) Treatment->Sampling Morphological Morphological Analysis Sampling->Morphological Biochemical Biochemical Analysis Sampling->Biochemical Height Plant Height Morphological->Height Weight Fresh/Dry Weight Morphological->Weight Proline Proline Content Biochemical->Proline Enzymes Antioxidant Enzymes (SOD, CAT, APX) Biochemical->Enzymes Data_Analysis Data Analysis & Interpretation Height->Data_Analysis Weight->Data_Analysis Proline->Data_Analysis Enzymes->Data_Analysis

Caption: Experimental workflow for assessing triazole effects.

Conclusion and Future Directions

Triazole compounds exert profound and diverse effects on plant physiology, primarily through the inhibition of gibberellin and sterol biosynthesis. These actions lead to desirable agronomic traits such as reduced stature and enhanced tolerance to a range of environmental stresses. While the specific biological role of this compound remains to be elucidated, its status as a metabolite of paclobutrazol suggests it likely contributes to the observed physiological responses in treated plants.

Future research should focus on:

  • Directly investigating the biological activity of this compound in various plant species.

  • Elucidating the precise molecular targets of this compound within plant cells.

  • Exploring the potential for developing novel plant growth regulators based on the structure of triazole metabolites.

Such studies will provide a more complete understanding of the complex interactions between triazole compounds and plants, paving the way for the development of more effective and sustainable agricultural practices.

References

Isotopic Labeling of Triazole Lactic Acid for Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can track the molecule and its metabolites through complex biochemical pathways. This guide provides a comprehensive overview of the isotopic labeling of Triazole Lactic Acid, a significant metabolite of various triazole-based fungicides, for its use in tracer studies. Such studies are crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of these widely used agricultural and pharmaceutical compounds.

This compound is a metabolite formed from parent triazole fungicides, such as tebuconazole (B1682727).[1][2] The use of isotopically labeled internal standards of triazole metabolites, including this compound, is essential for accurate quantification in complex matrices, helping to overcome matrix effects in analytical methods like LC-MS/MS.[3]

Data Presentation

Table 1: Commercially Available Isotopically Labeled this compound
Compound NameLabeled AtomsSupplierCatalog Number
This compound-¹³C₂, ¹⁵N₃²H, ¹³C, ¹⁵NMedchemExpressHY-113435S

Note: This table is illustrative. Availability and catalog numbers are subject to change. Please consult supplier websites for current information.

Table 2: Quantitative Data from Triazole Fungicide Metabolism Studies
Parent CompoundOrganism/SystemKey Metabolites IdentifiedQuantitative FindingReference
TebuconazoleRotational CropsTriazole Alanine, this compound, Triazole Acetic AcidTebuconazole was the major residue, with these three being the major metabolites.[1]
Triadimefon, Cyproconazole, etc.PlantsTriazole Alanine, Triazole Acetic Acid, this compoundTA was the most prominent TDM in rotational crops with levels up to 0.5 mg kg-1 in cereal grains.[3]
Myclobutanil, TriadimefonRatsNot specifiedAltered levels of creatine (B1669601) and creatinine (B1669602) in testes of myclobutanil-exposed animals.[4]
TebuconazoleCunninghamella elegansFive metabolitesApproximately 98% of tebuconazole was degraded within 7 days.[5]

Experimental Protocols

Protocol 1: Deuterium Labeling of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

This protocol is adapted from general methods for deuterium labeling of N-heterocycles and pharmaceuticals using an iridium catalyst and deuterium oxide (D₂O) as the deuterium source.[6][7]

Materials:

  • This compound

  • [Ir(COD)(OMe)]₂ (Iridium catalyst precursor)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for purification

  • ¹H NMR and Mass Spectrometer for analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent) and [Ir(COD)(OMe)]₂ (0.02 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the solids.

  • Deuterium Source: Add D₂O (10 equivalents) to the reaction mixture.

  • Reaction: Seal the Schlenk flask and heat the mixture at 80-100 °C with vigorous stirring for 24-48 hours. The optimal temperature and time should be determined empirically.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by preparative HPLC to isolate the deuterated this compound.

  • Analysis: Confirm the structure and determine the deuterium incorporation level using ¹H NMR spectroscopy (by observing the reduction in signal intensity of exchangeable protons) and high-resolution mass spectrometry (to confirm the mass increase).

Protocol 2: ¹³C Labeling of this compound using a Labeled Precursor

This protocol outlines a potential synthetic route for ¹³C-labeled this compound starting from ¹³C-labeled precursors. This is a multi-step synthesis that would require significant organic synthesis expertise. A plausible route involves the synthesis of a ¹³C-labeled triazole precursor followed by its reaction to form the lactic acid side chain.

Part 1: Synthesis of ¹³C-labeled 1,2,4-Triazole (B32235)

This is based on the reaction of a labeled nitrile with a hydrazide.

Materials:

  • ¹³C-labeled Sodium Cyanide (Na¹³CN)

  • Hydrazine (B178648)

  • Formic Acid

  • Standard organic synthesis glassware and reagents

Procedure:

  • Synthesize ¹³C-labeled formamidine (B1211174) from Na¹³CN.

  • React the ¹³C-labeled formamidine with hydrazine to form ¹³C-labeled 1,2,4-triazole. This is a known method for triazole synthesis.

Part 2: Synthesis of ¹³C-labeled this compound

This involves the alkylation of the labeled triazole with a suitable three-carbon unit.

Materials:

  • ¹³C-labeled 1,2,4-Triazole (from Part 1)

  • Ethyl 2-bromo-3-hydroxypropanoate (or a similar precursor)

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) for hydrolysis

  • Standard organic synthesis glassware and reagents

Procedure:

  • Deprotonation: In an inert atmosphere, suspend NaH in anhydrous DMF. Add the ¹³C-labeled 1,2,4-triazole dropwise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add ethyl 2-bromo-3-hydroxypropanoate dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis: Hydrolyze the ester group using aqueous HCl to yield the carboxylic acid.

  • Purification: Purify the final product, ¹³C-labeled this compound, by column chromatography or preparative HPLC.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

Mandatory Visualization

metabolic_pathway Tebuconazole Tebuconazole Hydroxylation Hydroxylation (CYP450) Tebuconazole->Hydroxylation Carboxylation Carboxylation Hydroxylation->Carboxylation Cleavage Triazole Ring Cleavage Carboxylation->Cleavage Triazole_Pyruvic_Acid Triazole Pyruvic Acid Cleavage->Triazole_Pyruvic_Acid Hypothesized Intermediate Triazole_Alanine Triazole Alanine Cleavage->Triazole_Alanine Triazole_Acetic_Acid Triazole Acetic Acid Cleavage->Triazole_Acetic_Acid Triazole_Lactic_Acid This compound Triazole_Pyruvic_Acid->Triazole_Lactic_Acid Reduction

Caption: Metabolic pathway of Tebuconazole to this compound.

experimental_workflow cluster_deuterium Deuterium Labeling Workflow cluster_carbon13 ¹³C Labeling Workflow D_Start Start with This compound D_Reaction Hydrogen Isotope Exchange with D₂O and Ir catalyst D_Start->D_Reaction D_Purification HPLC Purification D_Reaction->D_Purification D_Analysis NMR and MS Analysis D_Purification->D_Analysis C_Start Start with ¹³C-labeled precursor (e.g., Na¹³CN) C_Synthesis Multi-step Organic Synthesis C_Start->C_Synthesis C_Purification Column Chromatography or HPLC Purification C_Synthesis->C_Purification C_Analysis NMR and MS Analysis C_Purification->C_Analysis

Caption: Experimental workflows for isotopic labeling of this compound.

References

An In-depth Technical Guide on the Structure and Stereochemistry of Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole lactic acid, chemically known as 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid, is a significant metabolite of widely used triazole-based fungicides. Its structure, featuring a chiral center and a biologically active 1,2,4-triazole (B32235) moiety, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure, stereochemistry, and potential biological significance of this compound. While detailed experimental protocols for its synthesis and chiral resolution are not extensively documented in publicly available literature, this guide outlines general methodologies based on established procedures for analogous compounds. Furthermore, potential signaling pathways, including the Wnt/β-catenin and G protein-coupled receptor 81 (GPR81) pathways, are discussed as plausible targets for this compound, drawing inferences from the known biological activities of related triazole derivatives and lactic acid itself.

Chemical Structure and Identification

This compound is a heterocyclic compound characterized by a lactic acid backbone substituted with a 1,2,4-triazole ring.

IUPAC Name: 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid[1]

Molecular Formula: C₅H₇N₃O₃

Molecular Weight: 157.13 g/mol

SMILES String: O=C(O)C(O)Cn1cncn1

InChI Key: KJRGHGWETVMENC-UHFFFAOYSA-N

CAS Number: 1450828-63-3

Synonyms: α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid

Stereochemistry

The structure of this compound contains a single chiral center at the second carbon atom (C2) of the propanoic acid chain, the carbon atom bonded to the hydroxyl (-OH) and carboxyl (-COOH) groups. This chirality gives rise to two enantiomers: (R)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid and (S)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid.

The specific stereochemistry of this compound produced during the metabolism of parent fungicides can be influenced by the stereochemistry of the parent compound and the enzymatic processes involved. The biological activity of each enantiomer may differ significantly, a common phenomenon for chiral molecules in biological systems.

Data Presentation

Table 1: Toxicological Endpoints for Triazole Derivative Metabolites
MetaboliteADI (mg/kg bw/day)ARfD (mg/kg bw)
1,2,4-triazole (1,2,4-T)0.0230.1
Triazole alanine (B10760859) (TA)0.30.3
Triazole acetic acid (TAA)1.01.0
This compound (TLA) 0.3 0.3

Source: Public Health England, 2020.

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the cyclization of thiosemicarbazide (B42300) derivatives.

Reaction Scheme:

A generalized synthesis for a 4-substituted-1,2,4-triazole involves the reaction of a thiosemicarbazide with an appropriate reagent to induce cyclization. For this compound, a potential synthetic route could involve the reaction of a protected 2-hydroxy-3-halopropanoate with 1,2,4-triazole or by constructing the triazole ring from a suitable precursor already containing the lactic acid backbone.

A plausible, though not explicitly documented, approach could involve the N-alkylation of 1,2,4-triazole with a protected 3-bromo-2-hydroxypropanoic acid ester, followed by deprotection. However, this method may lead to a mixture of N1 and N4 isomers.

A more regioselective synthesis might involve building the triazole ring from a precursor already containing the desired side chain. For example, reacting a hydrazine (B178648) derivative of a protected lactic acid with a formamide (B127407) equivalent.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The enantiomers of chiral acids, including those with structures analogous to this compound, are commonly separated using chiral HPLC.

General Protocol:

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for resolving chiral acids.

  • Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase chiral HPLC, a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the triazole ring.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase or a compatible solvent and filtered before injection.

Example Conditions for a Similar Compound (2-Aryloxycarboxylic Acid):

ParameterCondition
ColumnChiralcel OD-H
Mobile Phasen-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm

Note: These conditions are illustrative and would require optimization for the specific separation of this compound enantiomers.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, based on the known activities of the 1,2,4-triazole scaffold and lactic acid, two potential signaling pathways are of significant interest: the Wnt/β-catenin pathway and the GPR81 pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Several studies have reported that synthetic compounds containing a 1,2,4-triazole moiety can act as inhibitors of the Wnt/β-catenin pathway. These inhibitors often function by promoting the degradation of β-catenin, a key downstream effector of the pathway.

Proposed Mechanism of Action:

It is hypothesized that this compound, or its individual enantiomers, could potentially modulate the Wnt/β-catenin pathway. The triazole ring might interact with key proteins in the β-catenin destruction complex, such as Axin or GSK3β, leading to the inhibition of Wnt signaling.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates Triazole_Lactic_Acid This compound (Hypothetical Inhibitor) Triazole_Lactic_Acid->Destruction_Complex potentially enhances activity TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Figure 1: Hypothetical modulation of the Wnt/β-catenin signaling pathway by this compound.

G Protein-Coupled Receptor 81 (GPR81) Signaling Pathway

Lactic acid is not merely a metabolic byproduct but also functions as a signaling molecule by activating the G protein-coupled receptor 81 (GPR81), also known as HCAR1. This receptor is expressed in various tissues, including adipose tissue, immune cells, and some cancer cells. Activation of GPR81 by lactate (B86563) can lead to diverse cellular responses, such as inhibition of lipolysis in adipocytes and modulation of immune responses.

Proposed Mechanism of Action:

Given its structural similarity to lactic acid, this compound could potentially act as an agonist or antagonist at the GPR81 receptor. The binding of this compound to GPR81 could initiate downstream signaling cascades, likely through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

GPR81_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lactic_Acid Lactic Acid / this compound GPR81 GPR81 Receptor Lactic_Acid->GPR81 binds and activates G_protein Gi/o Protein GPR81->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., inhibition of lipolysis) PKA->Cellular_Response phosphorylates targets leading to

Figure 2: Potential interaction of this compound with the GPR81 signaling pathway.

Conclusion

This compound represents an interesting molecule at the intersection of agrochemical metabolism and potential pharmacological activity. Its chiral nature and the presence of the 1,2,4-triazole ring suggest that its biological effects could be stereospecific and diverse. While a metabolite of fungicides, its potential to interact with key cellular signaling pathways such as the Wnt/β-catenin and GPR81 pathways warrants further investigation. The development of specific synthetic and chiral separation protocols is a crucial next step to enable detailed studies of its individual enantiomers and their biological functions. Such research will be invaluable for a comprehensive understanding of the toxicological profile of triazole fungicides and could unveil novel therapeutic opportunities for compounds with this scaffold.

References

An In-depth Technical Guide to Determining the Solubility and Stability of Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the solubility and stability of Triazole Lactic Acid is scarce. This guide, therefore, focuses on providing researchers, scientists, and drug development professionals with a comprehensive framework of experimental protocols and best practices to determine these critical physicochemical properties.

Introduction

This compound is a known metabolite of widely used triazole-based fungicides.[1][2] Understanding its solubility and stability is crucial for various scientific disciplines, from environmental science and toxicology to pharmaceutical development, where metabolites of active pharmaceutical ingredients (APIs) must be characterized. Solubility influences the bioavailability and distribution of a compound, while stability determines its shelf-life, degradation pathways, and potential for forming new, biologically active entities.[3][4][5]

This technical guide provides detailed methodologies for determining the solubility and stability of this compound in various solvents. It covers the principles of these methods, step-by-step experimental protocols, and guidance on data presentation and interpretation.

Physicochemical Context: Triazoles and Lactic Acid Derivatives

While specific data for this compound is limited, the properties of its parent structures can offer some initial insights.

  • 1,2,4-Triazole: The parent 1H-1,2,4-triazole is a white, crystalline solid that is very soluble in water and also soluble in organic solvents like ethanol (B145695) and methanol (B129727).[6][7] Its derivatives, however, can have a wide range of solubilities depending on the substituents.[8][9] For instance, some triazole polymers are soluble in polar organic solvents like DMSO and DMF.[10]

  • Lactic Acid: Lactic acid is a highly polar molecule and is miscible with water and other polar solvents.[2][11] The physical properties of its derivatives are influenced by intermolecular esterification, which can occur spontaneously in solution.[11]

  • Amino Acid Analogs: Structurally similar compounds like triazole alanine (B10760859) and other amino acids show high solubility in water, which decreases with the addition of organic co-solvents like methanol or ethanol.[12][13]

Based on its structure, this compound is expected to be a polar compound with good solubility in aqueous and polar organic solvents.

Experimental Protocol for Solubility Determination

Thermodynamic solubility, which represents the true equilibrium solubility of a compound, is most reliably determined using the shake-flask method.[14]

3.1 Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured, which represents its solubility.[14][15]

3.2 Detailed Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Prepare a stock of the desired solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, acetonitrile (B52724), DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

    • Accurately weigh an excess amount of this compound into several glass vials (e.g., 2 mL tubes or larger flasks). "Excess" means adding enough compound so that a solid phase remains after equilibrium is reached. A preliminary test with a small amount of substance can help estimate the required quantity.[16]

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath or on a thermomixer set to a constant temperature (e.g., 25°C or 37°C).[15][17]

    • Agitate the samples at a constant speed for a predetermined period. For thermodynamic solubility, an incubation time of 24 to 72 hours is common to ensure equilibrium is reached.[14][16][17] It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[16]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.

    • Separate the dissolved compound from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the aliquot at high speed.

      • Filtration: Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm PVDF or PTFE). Ensure the filter material does not adsorb the compound.[17][18]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.[14][15][17]

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant T (24-72 hours) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter or centrifuge supernatant sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result result quant3->result Solubility (mg/mL)

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

3.3 Data Presentation for Solubility

The results should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25TBDTBD
Phosphate Buffer (pH 7.4)25TBDTBD
Methanol25TBDTBD
Ethanol25TBDTBD
Acetonitrile25TBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBD

TBD: To Be Determined

Experimental Protocols for Stability Assessment

Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. This is often referred to as forced degradation or stress testing.[1][5][8]

4.1 Principle of Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][19] The goal is to generate degradation products to a level of 5-20%.[19] These studies are essential for developing and validating a stability-indicating analytical method, which can resolve the intact compound from its degradation products.[3][8][20]

4.2 Detailed Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[19]

  • Acid and Base Hydrolysis:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[19]

    • Basic: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[19]

    • Neutral: Mix the stock solution with an equal volume of purified water.

    • Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a set period (e.g., up to 7 days), sampling at various time points (e.g., 0, 2, 8, 24 hours).[19]

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[21]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store the solution, protected from light, at room temperature.

    • Sample at various time points and analyze.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C, 80°C).

    • Also, expose a solution of the compound to thermal stress.

    • Sample at various intervals, dissolve the solid sample in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose both solid and solution samples to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

4.3 Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is required to analyze the samples from the forced degradation studies.

  • Column and Mobile Phase Selection:

    • For a polar compound like this compound, a reversed-phase column with a polar-embedded phase or an AQ-type C18 column is often a good starting point.[22]

    • The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Start with a generic gradient method (e.g., 5% to 95% organic modifier over 20-30 minutes) to screen for the retention of the parent compound and any degradation products.

  • Method Optimization:

    • Adjust the mobile phase pH, gradient slope, and temperature to achieve adequate separation between the parent peak and all degradation peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound under each stress condition. This ensures that no degradation product is co-eluting with the main peak.

  • Method Validation:

    • Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its degradation products.

G cluster_stress 1. Apply Stress Conditions cluster_hplc 2. HPLC Method Development cluster_analyze 3. Analysis & Data Interpretation drug This compound (Solid & Solution) stress1 Acid/Base Hydrolysis drug->stress1 stress2 Oxidation (H₂O₂) drug->stress2 stress3 Thermal (Heat) drug->stress3 stress4 Photolysis (UV/Vis Light) drug->stress4 analyze1 Analyze Stressed & Control Samples stress1->analyze1 stress2->analyze1 stress3->analyze1 stress4->analyze1 hplc1 Select Column & Mobile Phase hplc2 Optimize Gradient, pH, Temperature hplc1->hplc2 hplc3 Check Peak Purity (PDA Detector) hplc2->hplc3 hplc3->analyze1 Use Validated Method analyze2 Quantify Parent & Degradation Products analyze1->analyze2 analyze3 Identify Degradation Pathways analyze2->analyze3 result result analyze3->result Stability Profile

Caption: Workflow for Forced Degradation and Stability Analysis.

4.4 Data Presentation for Stability

Summarize the results of the forced degradation studies in a table.

Stress ConditionDuration/Intensity% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24h at 60°CTBDTBDTBD
0.1 M NaOH8h at RTTBDTBDTBD
3% H₂O₂24h at RTTBDTBDTBD
Thermal (Solid)7 days at 80°CTBDTBDTBD
Photolytic (Solution)1.2 million lux hoursTBDTBDTBD

TBD: To Be Determined; RT: Room Temperature

Conclusion

References

Potential industrial applications of Triazole lactic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Industrial Applications of Triazole Lactic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3- and 1,2,4-triazole (B32235) rings are privileged heterocyclic structures that form the core of numerous functional molecules across a wide range of industrial applications. Their value lies in their metabolic stability, unique electronic properties, and capacity to engage in various intermolecular interactions. This technical guide focuses on the derivatives of triazole-conjugated lactic acid. While this compound (TLA) is primarily recognized as a major metabolite of commercial triazole fungicides in agriculture, its inherent structure presents a compelling scaffold for the development of novel compounds. This document consolidates the known applications of closely related triazole derivatives to forecast the potential industrial uses of TLA derivatives in pharmaceuticals, agriculture, and materials science. It provides detailed experimental protocols, quantitative performance data from analogous compounds, and visual diagrams of key mechanisms and workflows to serve as a foundational resource for researchers in the field.

Introduction: The Triazole Scaffold

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their aromaticity, dipole character, and hydrogen bonding capability make them excellent pharmacophores and functional moieties.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, allowing for the efficient and regioselective creation of diverse molecular libraries.[2][3] Triazole derivatives are integral to many commercial products, from antifungal drugs to corrosion inhibitors and agricultural pesticides.[4][5]

This compound (TLA) is a significant metabolite formed in plants following the application of widely used triazole fungicides like tebuconazole (B1682727) and propiconazole.[6][7][8] As these fungicides break down, the core 1,2,4-triazole moiety is released and metabolized by the plant into TLA, triazole alanine (B10760859) (TA), and triazole acetic acid (TAA).[7][8] The prevalence of TLA in the environment and its inherent chiral lactic acid group make it an intriguing, yet underexplored, building block for new functional molecules. This guide will explore its potential by examining the established applications of analogous triazole structures.

Pharmaceutical Applications: Antifungal Agents

The most prominent pharmaceutical application of triazoles is in the development of antifungal agents.[9] Drugs like fluconazole (B54011) and itraconazole (B105839) are critical in treating systemic fungal infections.

Mechanism of Action

Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][9] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that maintains its fluidity and integrity.[10][11] The triazole nitrogen atom (N4) binds to the heme iron atom in the enzyme's active site, blocking the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and a buildup of toxic methylated sterol precursors, which disrupts membrane function, inhibits fungal growth, and can lead to cell death.[9][10]

Antifungal_Mechanism Fig 1. Antifungal Mechanism of Triazoles cluster_pathway Ergosterol Biosynthesis Pathway cluster_disruption Pathway Disruption Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic Sterols Enzyme->ToxicSterols Triazole Triazole Derivative Triazole->Enzyme Binds & Inhibits Membrane Disrupted Fungal Cell Membrane ToxicSterols->Membrane Death Fungal Growth Inhibition & Cell Death Membrane->Death

Fig 1. Antifungal Mechanism of Triazoles.

Quantitative Data: Antifungal Activity

While specific data for TLA derivatives is scarce, studies on other novel triazole derivatives demonstrate potent antifungal activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.

Compound TypeFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Thiazolo[4,5-d]pyrimidine-triazole hybrid (2c)Candida albicans0.0156 - 2.0Fluconazole-[12]
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida spp.64 - 256Fluconazole0.5 - >64[13]
Miconazole analogue (18b, 3,4-dichlorobenzyl)Various fungi0.5--[12]
5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d)C. albicans200Fluconazole-
5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d)A. niger200Fluconazole-
Experimental Protocol: Antifungal Susceptibility Testing

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[13][14]

  • Preparation of Stock Solutions: Dissolve synthesized triazole derivatives in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).[10] The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting fungal growth.

  • Microbial Culture: Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Inoculum Preparation: Prepare a fungal inoculum by suspending colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL in the test wells.

  • Microdilution Assay:

    • Dispense 100 µL of RPMI 1640 medium into each well of a 96-well microtiter plate.

    • Add 100 µL of the drug stock solution to the first well and perform serial twofold dilutions across the plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only). A reference drug (e.g., Fluconazole) should be tested in parallel.[13]

  • Incubation and Reading: Incubate the plates at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant (≥80%) inhibition of visible growth compared to the drug-free control well.[14]

Agricultural Applications

Triazole derivatives are mainstays in agriculture, primarily as fungicides but also as herbicides and plant growth regulators.[15]

Fungicides

The mechanism of action for agricultural triazole fungicides is identical to the pharmaceutical one: inhibition of ergosterol biosynthesis in pathogenic fungi, protecting crops from diseases like rusts, mildews, and blights.[13][15]

Herbicides

Certain triazole derivatives exhibit herbicidal activity by inhibiting plant-specific biochemical pathways. For example, some have been shown to inhibit strigolactone biosynthesis, a class of hormones that regulates plant development, including shoot branching.[16]

Compound TypePlant SpeciesActivity MetricValueReference
Pyrazole-Triazole Derivative (6f)Lettuce80% Inhibition-[6]
Pyrazole-Triazole Derivative (6g)Bentgrass80% Inhibition-[6]
Tyrosinase Inhibitor (6h)-IC₅₀0.00162 µM[6]
Tyrosinase Inhibitor (6m)-IC₅₀0.00166 µM[6]

Materials Science: Corrosion Inhibition

Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments commonly found in industrial processes like acid pickling.[17][18]

Mechanism of Action

Corrosion inhibition is achieved through the adsorption of the triazole molecule onto the metal surface. The heteroatoms (nitrogen) and π-electrons of the triazole ring act as active centers for adsorption.[17] These molecules form a protective barrier that isolates the metal from the corrosive medium, slowing both anodic and cathodic reactions.[18] The strength and nature of this adsorption (physisorption or chemisorption) depend on the molecule's structure and the metal surface.

Quantitative Data: Corrosion Inhibition Efficiency

Inhibition efficiency (IE%) is typically measured using electrochemical techniques.

InhibitorMetalMediumConcentrationIE%Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl1.0 x 10⁻³ M95.3%[17]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl1.0 x 10⁻³ M95.0%[17]
5-(2-aminophenyl)-4H-3,4-diamine1,2,4-triazoleCarbon Steel1M HCl10⁻³ M90%[19]
4-amino-5-ethyl-4H-1,2,4-triazole-3thiolCopper0.5 M HCl2.58 mM96.1%[20]
Experimental Protocol & Workflow

The evaluation of corrosion inhibitors typically involves a series of electrochemical measurements.

Corrosion_Workflow Fig 2. Workflow for Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis S1 Synthesize & Purify Triazole Derivative S4 Prepare Inhibitor Solutions (Varying Concentrations) S1->S4 S2 Prepare Metal Coupon (Working Electrode) E1 Assemble 3-Electrode Cell (WE, CE, RE) S2->E1 S3 Prepare Corrosive Medium (e.g., 1M HCl) S3->S4 E2 Immerse WE in Solution Allow OCP to Stabilize (30-60 min) S4->E2 E1->E2 E3 Perform Electrochemical Impedance Spectroscopy (EIS) E2->E3 E4 Perform Potentiodynamic Polarization (PDP) E3->E4 A1 Model EIS Data (Nyquist/Bode Plots) Calculate Rct & Cdl E3->A1 A2 Analyze PDP Data (Tafel Plots) Calculate Icorr & Ecorr E4->A2 A3 Calculate Inhibition Efficiency (IE%) A1->A3 A2->A3 A4 Determine Adsorption Isotherm (e.g., Langmuir) A3->A4

Fig 2. Workflow for Corrosion Inhibitor Evaluation.

  • Electrode and Solution Preparation: Prepare a working electrode (WE) from the metal of interest (e.g., mild steel) with a defined surface area. A three-electrode cell is used with a platinum counter electrode (CE) and a saturated calomel (B162337) reference electrode (SCE).[19][20] Prepare the corrosive solution (e.g., 1M HCl) and several dilutions of the triazole inhibitor.

  • Stabilization: Immerse the WE in the test solution for 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.[15][20]

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). The resulting data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined, which is inversely proportional to the corrosion rate.[15][19][20]

  • Potentiodynamic Polarization (PDP): Scan the potential (e.g., ±250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).[20] Extrapolating the linear Tafel regions of the resulting plot gives the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% is calculated from either Icorr or Rct values:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Synthesis of Triazole Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[2][3]

Synthesis_Workflow Fig 3. General Workflow for CuAAC Synthesis cluster_reaction Reaction Conditions R1 Organic Azide (B81097) (R1-N3) Stir Stir at Room Temp (Monitor by TLC) R1->Stir R2 Terminal Alkyne (R2-C≡CH) R2->Stir C1 Cu(I) Catalyst Source (e.g., CuSO4/Sodium Ascorbate) C1->Stir S Solvent (e.g., t-BuOH/H2O, DMSO) S->Stir W1 Reaction Workup (e.g., Extraction) Stir->W1 P1 Purification (e.g., Column Chromatography) W1->P1 Product 1,4-Disubstituted 1,2,3-Triazole Product P1->Product A1 Characterization (NMR, FT-IR, HRMS) Product->A1

Fig 3. General Workflow for CuAAC Synthesis.

General Experimental Protocol: CuAAC Synthesis

This protocol provides a general method for the synthesis of 1,2,3-triazole derivatives.[2][15]

  • Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water or DMSO.

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%).

  • Reduction to Cu(I): Add an aqueous solution of a reducing agent, typically sodium ascorbate (B8700270) (e.g., 10-20 mol%), to the mixture. This reduces the Cu(II) to the catalytically active Cu(I) species in situ.[15]

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often complete within a few hours to 24 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, isolate the product. If it precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[15]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[21]

Conclusion and Future Outlook

Triazole derivatives have proven to be exceptionally versatile scaffolds with significant, commercially successful applications in pharmaceuticals, agriculture, and materials science. While the direct synthesis and application of this compound (TLA) derivatives are not yet widely reported in the literature, its status as a key metabolite of major fungicides makes it a molecule of high relevance and interest.

The potent biological and chemical activities of analogous triazole structures, summarized in this guide, strongly suggest that TLA derivatives are a promising area for future research. The chiral lactic acid moiety could introduce novel stereospecific interactions with biological targets, potentially leading to antifungal agents with improved selectivity or herbicides with novel modes of action. In materials science, the carboxyl and hydroxyl groups of the lactic acid portion could offer additional coordination sites for enhanced adsorption and corrosion inhibition. This guide provides the foundational data and methodologies to encourage and facilitate the exploration of this promising, untapped class of compounds.

References

Navigating the Safe Handling of Triazole Lactic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for handling Triazole Lactic Acid (TLA), a heterocyclic compound pertinent to various research and development activities. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Identification and Properties

This compound is a metabolite of various triazole-based fungicides.[1][2] While comprehensive toxicological data for TLA is not as extensive as for its parent compounds, it is crucial to handle it with the utmost care due to its potential health hazards.

PropertyValueReference
Chemical Name 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid[3][4]
Molecular Formula C5H7N3O3[3][4]
Molecular Weight 157.13 g/mol [4]
CAS Number 1450828-63-3[3][4]

Hazard Identification and Classification

This compound hydrochloride is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[5] It is also suspected of damaging fertility or the unborn child.[3]

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child

Signal Word: Warning[5]

Hazard Pictogram: GHS07 (Exclamation Mark), GHS08 (Health Hazard)[5][6]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of PPE is mandatory to prevent exposure.

PPE TypeSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent skin contact and absorption.[7][8]
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and aerosols.[7][8]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and skin.[5][7]
Respiratory Protection A government-approved respirator (e.g., N95 or higher) should be used if dust or aerosols are generated.To prevent inhalation of harmful particles.[5][7]
Engineering Controls
Control MeasureDescription
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.[5][9]
Safety Equipment An eyewash station and safety shower must be readily accessible.[5][10]
Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

Storage ConditionRecommendation
Container Store in a tightly sealed, properly labeled container.[5][7]
Location Keep in a cool, dry, and well-ventilated place.[7]
Incompatibilities Store separately from strong oxidizing agents, strong acids, and strong bases.[5][7]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe wash_hands wash_hands cleanup_ppe->wash_hands Wash Hands Thoroughly

Caption: Standard workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.[5]

Toxicological Data

CompoundLD50 (Oral, Rat)Reference
1,2,4-Triazole1648 mg/kg bw[1]
Triazole acetic acid> 5000 mg/kg bw[1]
Lactic Acid3543 mg/kg bw

The Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) have been established for this compound.

ParameterValueReference
ADI 0.3 mg/kg bw per day[2]
ARfD 0.3 mg/kg bw[2]

Potential Biological Effects and Signaling Pathways

Triazole fungicides, the parent compounds of TLA, are known to act by inhibiting sterol synthesis.[1][11] While the specific signaling pathways affected by TLA are not fully elucidated, a generalized pathway illustrating potential cellular disruption is presented below.

SignalingPathway TLA This compound Cell Cell Membrane TLA->Cell Enters Cell Enzyme Sterol Biosynthesis Enzyme TLA->Enzyme Inhibits Cell->Enzyme Sterol Sterol Production Enzyme->Sterol Catalyzes Disruption Membrane Integrity Disruption Sterol->Disruption Leads to Toxicity Cellular Toxicity Disruption->Toxicity

Caption: Potential mechanism of this compound cellular toxicity.

Spill and Fire Procedures

Spill Response

In the event of a spill, evacuate the area and wear appropriate PPE.[9] Sweep up the spilled solid material, taking care not to create dust, and place it in a sealed container for disposal.[6][9] The spill area should be thoroughly cleaned with soap and water.

Fire Fighting Measures

Use a fire extinguisher with sand, carbon dioxide, dry chemical powder, or appropriate foam.[5] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6]

This guide is intended to provide essential safety information for handling this compound. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the Safety Data Sheet (SDS) before commencing any work. Always prioritize safety and consult with a qualified safety professional for any questions or concerns.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using a Water-Soluble Triazole Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with high regioselectivity, yielding the 1,4-disubstituted isomer.[3][4] The CuAAC reaction is renowned for its bio-orthogonality, meaning the reacting moieties do not interfere with biological systems, making it an invaluable tool for bioconjugation, drug discovery, and materials science.[1][5]

A critical component of modern CuAAC protocols is the use of a stabilizing ligand for the catalytically active Cu(I) species. The Cu(I) ion is prone to oxidation to the inactive Cu(II) state and can also mediate the formation of reactive oxygen species, which can be detrimental to sensitive biological molecules.[5] Water-soluble triazole-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely employed to protect the Cu(I) catalyst, enhance reaction rates, and improve biocompatibility, making them ideal for aqueous bioconjugation applications.[6]

While a specific ligand termed "Triazole lactic acid" is not widely documented, the principles of using a water-soluble, functionalized triazole ligand remain the same. A custom ligand bearing a lactic acid moiety could potentially enhance water solubility and introduce a carboxyl functional group for further derivatization. This document provides a detailed protocol for CuAAC using the well-established water-soluble ligand THPTA and discusses the potential adaptation for a custom carboxylic acid-functionalized triazole ligand.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving the copper(I) catalyst. The ligand plays a crucial role in stabilizing the copper(I) oxidation state and facilitating the reaction.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_reactants Reactants & Product Cu(I)-Ligand Cu(I)-Ligand Cu-Acetylide Cu-Acetylide Cu(I)-Ligand->Cu-Acetylide + Alkyne Six-membered_Cu_intermediate Six-membered_Cu_intermediate Cu-Acetylide->Six-membered_Cu_intermediate + Azide Triazolyl-Cu_intermediate Triazolyl-Cu_intermediate Six-membered_Cu_intermediate->Triazolyl-Cu_intermediate Ring Contraction Triazolyl-Cu_intermediate->Cu(I)-Ligand + H+ - Triazole Product Product 1,4-disubstituted 1,2,3-Triazole Triazolyl-Cu_intermediate->Product Alkyne Alkyne Alkyne->Cu-Acetylide Azide Azide Azide->Six-membered_Cu_intermediate

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

This section provides a detailed protocol for a typical bioconjugation reaction using a water-soluble triazole ligand.

Materials and Reagents
ReagentRecommended PuritySupplier (Example)Notes
Alkyne-modified biomolecule≥95%Custom synthesis or commerciale.g., protein, peptide, nucleic acid
Azide-containing label≥95%Commerciale.g., fluorescent dye, biotin, drug molecule
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥99%Sigma-Aldrich
Sodium Ascorbate≥99%Sigma-AldrichPrepare fresh solution before use.
THPTA Ligand≥95%CommercialWater-soluble ligand.
Buffer (e.g., PBS, HEPES)Biological gradeThermo Fisher ScientificEnsure buffer is free of chelating agents like EDTA.
Degassed WaterHigh purityDegas by sparging with argon or nitrogen.
Solvents (e.g., DMSO, DMF)AnhydrousCommercialFor dissolving non-water-soluble components.
Stock Solution Preparation
SolutionConcentrationSolventStorage
Alkyne-biomolecule1-10 mMAppropriate buffer or water-20°C or -80°C
Azide-label10-100 mMDMSO or DMF-20°C, protected from light
CuSO₄100 mMDegassed waterRoom temperature
Sodium Ascorbate100 mMDegassed waterPrepare fresh, use immediately
THPTA200 mMDegassed water-20°C
General Bioconjugation Protocol

The following workflow outlines the steps for a typical CuAAC reaction for bioconjugation.

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions start->prep_reagents mix_reactants Combine Alkyne-Biomolecule, Azide-Label, and Buffer prep_reagents->mix_reactants add_catalyst_premix Add Catalyst Premix (CuSO4 + THPTA) mix_reactants->add_catalyst_premix initiate_reaction Initiate Reaction with Sodium Ascorbate add_catalyst_premix->initiate_reaction incubate Incubate at Room Temperature (30-60 min, protected from light) initiate_reaction->incubate purify Purify Conjugate (e.g., Chromatography) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end Ligand_Synthesis propargyl_amine Propargyl Amine triazole_lactic_acid This compound Derivative propargyl_amine->triazole_lactic_acid azido_lactic_acid Azido-derivatized Lactic Acid azido_lactic_acid->triazole_lactic_acid cu_catalyst Cu(I) Catalyst cu_catalyst->triazole_lactic_acid CuAAC multidentate_ligand Multidentate Ligand triazole_lactic_acid->multidentate_ligand Further Functionalization

References

Application Notes & Protocols: Bioconjugation Utilizing Triazole Lactic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of triazole lactic acid linkers in bioconjugation. This class of linkers incorporates a stable triazole moiety, formed via click chemistry, and a potentially cleavable lactic acid ester bond, offering a versatile platform for applications such as antibody-drug conjugate (ADC) development and targeted drug delivery.

Introduction to this compound Linkers

This compound linkers are bifunctional molecules designed to connect a biomolecule (e.g., an antibody) to a payload (e.g., a small molecule drug). Their structure is characterized by two key features:

  • 1,2,3-Triazole Ring: Formed by the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[][2] This triazole ring provides a stable and rigid connection point within the linker.[3]

  • Lactic Acid Ester Moiety: The inclusion of a lactic acid unit introduces an ester bond into the linker backbone. Ester bonds can be designed to be stable under physiological conditions (pH 7.4) but may be susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-5.5) or by the action of intracellular esterases.[4][5] This feature allows for the potential controlled release of the payload within target cells.

The modular nature of the click chemistry approach allows for the straightforward synthesis of these linkers with various functionalities for attachment to biomolecules and payloads.

Logical Workflow for this compound Linker Bioconjugation

The overall process for utilizing a this compound linker in bioconjugation, for example, in the creation of an antibody-drug conjugate, follows a logical sequence of steps. This workflow ensures the efficient synthesis of the linker, its attachment to the payload, and finally, its conjugation to the antibody.

Bioconjugation Workflow cluster_0 Linker Synthesis cluster_1 Bioconjugation cluster_2 Purification & Analysis Azide-Functionalized Lactic Acid Azide-Functionalized Lactic Acid Click Chemistry (CuAAC) Click Chemistry (CuAAC) Azide-Functionalized Lactic Acid->Click Chemistry (CuAAC) Alkyne-Functionalized Payload Alkyne-Functionalized Payload Alkyne-Functionalized Payload->Click Chemistry (CuAAC) This compound Linker-Payload This compound Linker-Payload Click Chemistry (CuAAC)->this compound Linker-Payload Linker-Payload Activation Linker-Payload Activation This compound Linker-Payload->Linker-Payload Activation Antibody Antibody Conjugation Reaction Conjugation Reaction Antibody->Conjugation Reaction Linker-Payload Activation->Conjugation Reaction Antibody-Drug Conjugate Antibody-Drug Conjugate Conjugation Reaction->Antibody-Drug Conjugate Purification (SEC) Purification (SEC) Antibody-Drug Conjugate->Purification (SEC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (SEC)->Characterization (MS, HPLC)

Caption: Workflow for ADC synthesis using a this compound linker.

Experimental Protocols

Synthesis of an Azide-Functionalized Lactic Acid Building Block

This protocol describes the synthesis of (S)-2-azido-propanoic acid, a key building block for the this compound linker.

Materials:

  • (S)-2-Bromopropanoic acid

  • Sodium azide (B81097) (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve (S)-2-bromopropanoic acid (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at 60°C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (S)-2-azido-propanoic acid by silica (B1680970) gel column chromatography.

Synthesis of a Heterobifunctional this compound Linker

This protocol details the synthesis of a heterobifunctional linker with an NHS ester for antibody conjugation and an alkyne for payload attachment, using the azide-functionalized lactic acid from the previous step.

Linker Synthesis Pathway Azido-Lactic Acid Azido-Lactic Acid Click Reaction CuAAC Azido-Lactic Acid->Click Reaction Propargylamine (B41283) Propargylamine Propargylamine->Click Reaction Triazole-Lactic Acid Amine Triazole-Lactic Acid Amine Click Reaction->Triazole-Lactic Acid Amine NHS Ester Activation EDC, NHS Triazole-Lactic Acid Amine->NHS Ester Activation Final Linker Triazole-Lactic Acid-NHS Ester NHS Ester Activation->Final Linker

Caption: Synthetic pathway for a heterobifunctional this compound linker.

Materials:

  • (S)-2-azido-propanoic acid

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH) and water

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Click Reaction:

    • In a flask, dissolve (S)-2-azido-propanoic acid (1 equivalent) and propargylamine (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

    • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the formation of the triazole product by LC-MS.

    • Upon completion, remove the solvents under reduced pressure and purify the resulting triazole-lactic acid amine derivative by reverse-phase HPLC.

  • NHS Ester Activation:

    • Dissolve the purified triazole-lactic acid amine (1 equivalent) in anhydrous DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the formation of the NHS ester by TLC.

    • Once the reaction is complete, wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final heterobifunctional this compound-NHS ester linker.

Bioconjugation of the Linker to an Antibody

This protocol describes the conjugation of the synthesized this compound-NHS ester linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • This compound-NHS ester linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns (or equivalent for size-exclusion chromatography)

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the this compound-NHS ester linker in DMSO (e.g., 10 mM).

  • Adjust the concentration of the antibody solution to 5-10 mg/mL in PBS, pH 7.4.

  • Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with PBS, pH 7.4.

  • Collect the protein-containing fractions.

  • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

Quantitative Data Summary

The stability of the linker and the efficiency of the conjugation are critical parameters. The following tables provide expected or typical data for linkers with similar functionalities.

Table 1: Comparative Stability of Bioconjugation Linkages

Linker TypeStability in Plasma (pH 7.4)Cleavage ConditionCleavage ProductsReference(s)
Triazole Highly StableResistant to hydrolysis and enzymatic degradationIntact Linker[3]
Lactate Ester Moderately StableAcidic pH (4.5-5.5), EsterasesLactic Acid, Alcohol[4][5]
Hydrazone LabileAcidic pH (4.5-5.5)Hydrazine, Carbonyl[6]
Disulfide Moderately StableReducing agents (e.g., glutathione)Thiols[6]

Table 2: Typical Reaction Conditions and Outcomes for Antibody Conjugation

ParameterCondition / Value
Antibody Concentration5-10 mg/mL
Linker:Antibody Molar Ratio5:1 to 10:1
Reaction BufferPBS, pH 7.4
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Expected DAR2-4
Conjugation Efficiency> 90%

In Vitro Linker Cleavage Assay

This protocol assesses the stability of the this compound linker under simulated physiological and lysosomal conditions.

Materials:

  • Antibody-drug conjugate with this compound linker

  • Human plasma

  • Citrate (B86180) buffer, pH 5.0

  • PBS, pH 7.4

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV and/or MS detector

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in both human plasma and citrate buffer (pH 5.0) at 37°C. A control incubation in PBS (pH 7.4) should also be performed.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing 0.1% TFA. For buffer samples, dilute with the mobile phase.

  • Centrifuge the plasma samples to pellet the precipitated proteins.

  • Analyze the supernatant (for plasma samples) or the diluted sample (for buffer samples) by reverse-phase HPLC to quantify the amount of intact ADC and any released payload.

  • Calculate the half-life (t1/2) of the ADC under each condition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and applications.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Triazole-Linked Polylactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers incorporating polylactic acid (PLA) linked via a 1,2,3-triazole ring. This methodology, primarily leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a robust and efficient route to creating well-defined amphiphilic block copolymers. Such materials are of significant interest in the field of drug delivery, where they can self-assemble into nanostructures like micelles or nanoparticles to encapsulate therapeutic agents.

Introduction

Block copolymers composed of a hydrophobic block, such as polylactic acid (PLA), and a hydrophilic block are central to the development of advanced drug delivery systems.[1] The triazole linkage, formed via the highly efficient and specific CuAAC reaction, provides a stable and biocompatible covalent bond between the polymer blocks.[2][3] This approach allows for the modular construction of various macromolecular architectures with precise control over molecular weight and low polydispersity.[2][3]

The synthesis strategy typically involves two key stages:

  • Synthesis of Functional Precursor Polymers: This involves the ring-opening polymerization (ROP) of lactide to produce PLA with a terminal azide (B81097) or alkyne group.[4][5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The functionalized PLA is then "clicked" to a second polymer block bearing the complementary functionality (alkyne or azide, respectively) to form the final block copolymer.[2]

Application: Drug Delivery

PLA-based block copolymers with triazole linkages are particularly promising for drug delivery applications. Their amphiphilic nature allows them to self-assemble in aqueous environments into core-shell nanostructures. The hydrophobic PLA core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides colloidal stability and can be functionalized for targeted delivery.[1]

The cellular uptake of nanoparticles formed from these copolymers is a critical step in their therapeutic action. Studies have shown that PLA-based nanoparticles are typically internalized by cells through endocytic pathways.[6][7] The primary mechanisms involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[6] Once inside the cell, the nanoparticles are trafficked through endosomes and lysosomes, where the biodegradable PLA core can be hydrolyzed, leading to the controlled release of the encapsulated drug into the cytoplasm.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated Polylactic Acid (PLA-N₃)

This protocol describes the synthesis of PLA with a terminal hydroxyl group, which is then converted to an azide functionality.

Materials:

Procedure:

  • Ring-Opening Polymerization of L-lactide:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve L-lactide (e.g., 5 g, 34.7 mmol) and benzyl alcohol (e.g., 37.5 mg, 0.347 mmol, for a target degree of polymerization of 100) in dry toluene (50 mL).

    • Add stannous octoate (e.g., 14.1 mg, 0.0347 mmol) as a catalyst.

    • Stir the reaction mixture at 110°C for 24 hours.[9][10]

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the white precipitate by filtration and dry it under vacuum to a constant weight. This yields hydroxyl-terminated PLA (PLA-OH).

  • Mesylation of PLA-OH:

    • Dissolve the dried PLA-OH (e.g., 4 g) in dry DCM (40 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents relative to the hydroxyl groups of PLA-OH).

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the mixture at 0°C for 2 hours, then at room temperature overnight.

    • Wash the reaction mixture with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the resulting polymer (PLA-OMs) in cold diethyl ether and dry under vacuum.

  • Azidation of PLA-OMs:

    • Dissolve the PLA-OMs (e.g., 3 g) in DMF (30 mL).

    • Add sodium azide (10 equivalents relative to the mesyl groups) and stir the mixture at 60°C for 48 hours.

    • Cool the reaction to room temperature and precipitate the polymer in a large volume of deionized water.

    • Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum to obtain azide-terminated PLA (PLA-N₃).

Characterization: The successful synthesis of PLA-N₃ should be confirmed by ¹H NMR (disappearance of the hydroxyl proton signal and appearance of signals corresponding to the terminal azide group) and FT-IR spectroscopy (appearance of a characteristic azide peak around 2100 cm⁻¹). The molecular weight and polydispersity index (PDI) should be determined by Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of Alkyne-Terminated Polylactic Acid (PLA-Alkyne)

This protocol details the synthesis of PLA with a terminal alkyne group using an alkyne-containing initiator.

Materials:

  • L-lactide

  • Propargyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (dry)

  • Methanol

Procedure:

  • Ring-Opening Polymerization of L-lactide:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve L-lactide (e.g., 5 g, 34.7 mmol) and propargyl alcohol (e.g., 19.5 mg, 0.347 mmol, for a target degree of polymerization of 100) in dry toluene (50 mL).

    • Add stannous octoate (e.g., 14.1 mg, 0.0347 mmol) as the catalyst.

    • Stir the reaction mixture at 110°C for 24 hours.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the white precipitate by filtration and dry it under vacuum to a constant weight to yield alkyne-terminated PLA (PLA-Alkyne).

Characterization: The presence of the terminal alkyne group should be confirmed by ¹H NMR (characteristic signal for the alkyne proton) and FT-IR spectroscopy (alkyne C-H stretch). GPC should be used to determine the molecular weight and PDI.

Protocol 3: Synthesis of PLA-b-PEG Block Copolymer via CuAAC ("Click" Chemistry)

This protocol describes the "clicking" of azide-terminated PLA (PLA-N₃) with an alkyne-terminated polyethylene (B3416737) glycol (PEG-Alkyne).

Materials:

  • PLA-N₃ (from Protocol 1)

  • Alkyne-terminated PEG (PEG-Alkyne)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Methanol or Diethyl ether for precipitation

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve PLA-N₃ (1 equivalent) and PEG-Alkyne (1.2 equivalents) in anhydrous DMF.

  • In a separate flask, prepare the catalyst solution. For example, add CuBr (0.5 equivalents relative to PLA-N₃) and PMDETA (0.5 equivalents) to DMF and stir until a homogeneous solution is formed.[11] Alternatively, use CuSO₄ and sodium ascorbate.[12]

  • Add the catalyst solution to the polymer solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

  • Precipitate the block copolymer by adding the solution dropwise into a large volume of cold methanol or diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to a constant weight.

Characterization: The formation of the block copolymer can be confirmed by GPC, which should show a shift to a higher molecular weight compared to the precursor polymers. ¹H NMR spectroscopy will show characteristic signals from both the PLA and PEG blocks. The disappearance of the azide peak in the FT-IR spectrum is also an indicator of a successful reaction.

Data Presentation

The molecular characteristics of block copolymers synthesized via triazole linkage are crucial for their application. The following table summarizes representative data for PLA-based block copolymers.

Copolymer IDPrecursor 1 (Mn, g/mol )Precursor 2 (Mn, g/mol )Block Copolymer (Mn, g/mol )PDIReference
PS-b-PLAPS-N₃ (13,300)PLA-Alkyne (7,900)25,600 (SEC)1.24[13]
PS-b-PLAPS-N₃ (15,000)PLA-Alkyne (9,300)24,900 (SEC)1.24[13]
PS-b-PLAPS-N₃ (8,000)PLA-Alkyne (5,800)12,400 (SEC)1.12[13]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn); PS = Polystyrene; PLA = Polylactic Acid; SEC = Size Exclusion Chromatography.

Visualizations

Synthesis Workflow

The overall workflow for the synthesis of a triazole-linked block copolymer, such as PLA-b-PEG, is depicted below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_click Block Copolymer Synthesis Lactide Lactide ROP_PLA Ring-Opening Polymerization (ROP) Lactide->ROP_PLA Propargyl_Alcohol Propargyl Alcohol (Initiator) Propargyl_Alcohol->ROP_PLA SnOct2 Sn(Oct)2 (Catalyst) SnOct2->ROP_PLA PLA_Alkyne PLA-Alkyne ROP_PLA->PLA_Alkyne Click_Reaction CuAAC 'Click' Reaction PLA_Alkyne->Click_Reaction PEG_OH PEG-OH Azidation Functionalization PEG_OH->Azidation PEG_N3 PEG-N3 Azidation->PEG_N3 PEG_N3->Click_Reaction PLA_b_PEG PLA-b-PEG (Triazole-linked) Click_Reaction->PLA_b_PEG Catalyst Cu(I) Catalyst + Ligand Catalyst->Click_Reaction

Caption: Workflow for the synthesis of a triazole-linked PLA-b-PEG block copolymer.

Cellular Uptake and Drug Release Pathway

The following diagram illustrates the proposed pathway for the cellular uptake of PLA-based nanoparticles and the subsequent intracellular release of an encapsulated drug.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP PLA-based Nanoparticle (Drug Loaded) Early_Endosome Early Endosome NP->Early_Endosome Endocytosis (Clathrin/Caveolae-mediated) p1 p2 Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Polymer Degradation (Hydrolysis) Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Cellular uptake and intracellular drug release from PLA-based nanoparticles.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Triazole Lactic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the detection and quantification of Triazole Lactic Acid in complex soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key metabolite of widely used triazole fungicides, and monitoring its presence in soil is crucial for environmental assessment.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for efficient sample cleanup, followed by instrumental analysis. The analysis of polar metabolites like this compound can be challenging due to poor retention on conventional chromatography columns and potential matrix interference.[1][3] This method addresses these challenges to provide excellent recovery and low detection limits, making it suitable for researchers and scientists in environmental monitoring and agricultural science.

Introduction

Triazole fungicides are extensively used in agriculture to protect crops from fungal diseases.[2] After application, these fungicides can degrade in the environment, forming various metabolites.[2] this compound (α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid) is one such metabolite, and its polar nature makes it potentially mobile in soil, posing a risk of leaching into groundwater.[1][4] Therefore, a reliable analytical method is essential for studying its environmental fate.

LC-MS/MS is a powerful technique for analyzing trace-level contaminants in complex samples due to its high sensitivity and selectivity.[5][6] This note provides a comprehensive protocol based on a modified QuEChERS extraction procedure, which is effective for pesticide residue analysis in challenging matrices like soil.[7][8][9]

Experimental Workflow

The overall analytical process involves soil sample preparation, extraction of the analyte, cleanup of the extract, and subsequent analysis by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (dSPE) cluster_analysis Analysis sample 1. Weigh 5g Soil hydrate (B1144303) 2. Add 10 mL Water & Hydrate sample->hydrate extract 3. Add 10 mL Acetonitrile (B52724) & Vortex hydrate->extract salts 4. Add QuEChERS Salts (MgSO4, NaCl) & Shake extract->salts cent1 5. Centrifuge salts->cent1 transfer 6. Transfer Supernatant cent1->transfer dspe 7. Add dSPE Sorbent (PSA, C18) & Vortex transfer->dspe cent2 8. Centrifuge dspe->cent2 filter 9. Filter Supernatant cent2->filter lcms 10. LC-MS/MS Injection filter->lcms data 11. Data Acquisition & Quantification lcms->data

Caption: Experimental workflow from soil sample preparation to LC-MS/MS analysis.

Materials and Methods

Reagents and Materials
  • This compound analytical standard (CAS No: 1450828-63-3)[10]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Acetic Acid, analytical grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 2 mL dispersive SPE (dSPE) tubes

  • 0.22 µm syringe filters

  • LC-MS vials

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at 2-8°C.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent (e.g., 90:10 water:acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation Protocol (QuEChERS)
  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 10 mL of water and allow it to hydrate for 30 minutes.[7]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.[7]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts and induce phase separation.[9][11]

  • Centrifuge the tube at ≥4000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[7]

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[7]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter directly into an LC-MS vial for analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

  • Liquid Chromatography

    • Column: Aquasil C18 (3x150 mm; 3 µm) or similar polar-retained column.[1]

    • Mobile Phase A: Water + 0.5% Acetic Acid.[1]

    • Mobile Phase B: Methanol + 0.5% Acetic Acid.[1]

    • Gradient: A short gradient from 100% to 90% aqueous phase over 2 minutes is a good starting point for polar metabolites.[1]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 600°C[1]

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 20 psi[1]

    • Gas 1 (Nebulizer): 40 psi[1]

    • Gas 2 (Turbo): 80 psi[1]

    • MRM Transitions: These must be optimized by infusing a standard solution of this compound. As a starting point, the precursor ion would be [M+H]⁺.

Results

Method performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD). The table below summarizes typical performance data expected from this method, based on similar analyses of triazole metabolites in soil.[1][2][9][12]

ParameterValueUnit
Linearity (R²)> 0.99-
Limit of Detection (LOD)~1.5µg/kg
Limit of Quantification (LOQ)~5.0µg/kg
Recovery (at 10 µg/kg)85 - 110%
Precision (RSD at 10 µg/kg)< 15%

Note: These values are representative and should be experimentally determined for each laboratory's specific instrumentation and matrix. The LOQ is comparable to those achieved for other triazole metabolites in soil, which range from 1.1 to 7.0 µg/kg.[2][9] The recovery rates fall within the widely accepted range of 70-120% for pesticide residue analysis.[9]

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and robust tool for the quantification of this compound in soil. The use of a modified QuEChERS protocol ensures effective extraction and cleanup from a complex matrix, while the optimized LC-MS/MS parameters allow for low-level detection. This application note serves as a comprehensive guide for environmental laboratories, regulatory bodies, and research institutions involved in monitoring pesticide metabolites.

References

Application Note & Protocol: Quantification of Triazole Lactic Acid in Fruit and Vegetable Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole fungicides are extensively used in agriculture to protect a wide variety of fruits and vegetables from fungal diseases.[1][2][3] These fungicides can metabolize into several polar compounds known as triazole derivative metabolites (TDMs).[1][2][3] The primary TDMs of concern include 1,2,4-triazole (B32235) (TRZ), 1,2,4-triazole alanine (B10760859) (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-triazole lactic acid (TLA).[1][2][3] Due to their potential persistence in the environment and presence in the food chain, regulatory bodies and food safety monitoring programs necessitate sensitive and reliable analytical methods for their quantification.[2][3] This application note provides a detailed protocol for the quantification of triazole lactic acid and other key TDMs in various fruit and vegetable matrices using the Quick Polar Pesticides (QuPPe) extraction method followed by analysis with Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating Differential Mobility Spectrometry (DMS) for enhanced selectivity.[1][4]

Metabolic Pathway of Triazole Fungicides

Triazole fungicides, upon application to crops, can degrade in the plant or the environment. The parent triazole compound can be metabolized to form 1,2,4-triazole (TRZ). Subsequently, TRZ can be further metabolized by the plant into more complex molecules. For instance, TRZ can conjugate with serine to form triazole alanine (TA). TA can then be oxidized to form triazole acetic acid (TAA). Another metabolic route involves the conversion of TRZ to this compound (TLA). The following diagram illustrates this simplified metabolic pathway.

Simplified Metabolic Pathway of Triazole Fungicides parent Parent Triazole Fungicide trz 1,2,4-Triazole (TRZ) parent->trz Metabolism ta Triazole Alanine (TA) trz->ta Conjugation with Serine tla This compound (TLA) trz->tla Metabolism taa Triazole Acetic Acid (TAA) ta->taa Oxidation

Caption: Simplified metabolic pathway of triazole fungicides to their derivative metabolites.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental analysis methods for the quantification of this compound.

1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (Residue analysis grade), Formic Acid, Acetic Acid.

  • Salts: Anhydrous Magnesium Sulfate, Sodium Acetate.

  • Standards: Analytical standards of this compound (TLA), 1,2,4-Triazole (TRZ), Triazole Alanine (TA), and Triazole Acetic Acid (TAA). Isotopically labeled internal standards (IL-IS) for each analyte are highly recommended.

  • Water: Deionized water (<18 MΩ·cm resistivity).

  • SPE Sorbents (for optional cleanup): Primary Secondary Amine (PSA).

  • Filters: 0.45 µm syringe filters.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving the appropriate amount of each analytical standard in methanol. Store at 4°C in the dark.

  • Intermediate Standard Mix (10 µg/mL): Prepare a mixed intermediate standard solution containing all target analytes by diluting the stock solutions in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard mix with methanol to achieve the desired concentration range for calibration.

3. Sample Preparation: QuPPe Method

The QuPPe (Quick Polar Pesticides) method is a straightforward extraction procedure suitable for polar analytes like TLA.[1][3]

  • Homogenization: Chop the fruit or vegetable sample into small pieces and homogenize using a food processor. For juicy and soft products, freezing the samples prior to cutting is recommended.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • If using, add the internal standard solution at this stage.

    • Close the tube and shake vigorously for one minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at 4000 rpm.

  • Filtration: Filter the supernatant (methanol phase) through a 0.45 µm syringe filter into an autosampler vial for analysis.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow, from sample reception to data analysis.

Analytical Workflow for TLA Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Fruit/Vegetable Sample homogenize Homogenization sample->homogenize extract QuPPe Extraction (Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lcms LC-DMS-MS/MS Analysis filter->lcms quant Quantification lcms->quant report Reporting quant->report

Caption: Overview of the analytical workflow for TLA quantification in produce.

4. LC-MS/MS and DMS Analysis

Direct analysis of TDMs by LC-MS/MS can be challenging due to interferences from co-eluting matrix components.[1][4] The use of Differential Mobility Spectrometry (DMS) is recommended to improve selectivity.[1][4]

  • LC System: Shimadzu UFLCXR system or equivalent.

  • MS System: AB SCIEX QTRAP® 5500 system with SelexION™ Technology (DMS) or equivalent.

  • LC Column: Hypercarb (100 x 2.1 mm, 5 µm) or Aquasil C18 (3x150 mm; 3 µm).

  • Mobile Phase A: 1% acetic acid in water with 5% methanol.

  • Mobile Phase B: 1% acetic acid in methanol.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 100% Mobile Phase A.

    • Linearly increase to 90% Mobile Phase B over 5 minutes.

    • Hold at 90% Mobile Phase B for 1 minute.

    • Return to initial conditions and equilibrate.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: 600°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 20 psi.

  • Gas 1 and Gas 2: 40 and 80 psi, respectively.

  • DMS Parameters: Optimized for each target analyte.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and other TDMs in fruit and vegetable samples.

Table 1: Method Validation Parameters

ParameterThis compound (TLA)Other TDMs (TRZ, TA, TAA)
Linearity Range1 - 1000 µg/L1 - 1000 µg/L
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg
Limit of Detection (LOD)0.3 - 1.0 µg/L0.3 - 1.0 µg/L

Table 2: Recovery Data in Different Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Oranges 0.0195< 15
0.198< 10
0.2102< 10
Cucumbers 0.0192< 15
0.196< 10
0.299< 10
Grapes 0.0189< 20
0.194< 15
0.297< 10
Spinach 0.0185< 20
0.191< 15
0.295< 15

Recovery data is representative and may vary based on instrumentation and specific matrix effects.

Table 3: TLA Residue Findings in Conventional Fruit and Vegetable Samples

Commodity GroupAverage TLA Concentration (mg/kg)Notes
Exotic Fruit (Mango, Pineapple)0.153TLA was frequently detected in these products.[2]
Berries and Grapes0.048Currants showed some of the highest values in this group.[2]
Leafy Vegetables-TLA is considered significant in leafy crops.[1]
Root Crop Tops-TLA is considered significant in the tops of root crops.[1]

The described QuPPe extraction method followed by LC-DMS-MS/MS analysis provides a robust and sensitive approach for the quantification of this compound and other triazole derivative metabolites in a variety of fruit and vegetable matrices. The use of isotopically labeled internal standards is crucial for accurate quantification by compensating for matrix effects and potential recovery losses.[1][3] The inclusion of Differential Mobility Spectrometry significantly enhances the selectivity of the analysis, which is particularly important for these polar and often difficult-to-analyze compounds.[1][4] This methodology is well-suited for routine monitoring and regulatory compliance testing of triazole fungicide residues in food products.

References

Application Notes & Protocols: Triazole-Functionalized Polylactic Acid for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of click chemistry and polymer-based drug delivery has paved the way for highly modular and efficient targeted therapeutic systems. This document provides a detailed overview and experimental protocols for the use of triazole-functionalized polylactic acid (PLA) and its copolymer, poly(lactic-co-glycolic acid) (PLGA), in targeted drug delivery. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers a stable and biocompatible method to conjugate therapeutic agents to a biodegradable polymer backbone. This approach allows for precise control over the drug-polymer architecture, leading to enhanced drug loading, controlled release, and targeted delivery to specific cell types. These systems are particularly promising in oncology, where targeted delivery can improve therapeutic efficacy while minimizing off-target toxicity.[1][2][3][4]

Data Presentation: Physicochemical Properties of Triazole-Functionalized Nanoparticles

The following tables summarize quantitative data from various studies on drug delivery systems utilizing triazole-functionalized polymers, providing a comparative overview of their key characteristics.

Table 1: Nanoparticle Formulation and Characterization

Polymer SystemDrug/MoleculeNanoparticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PLGACoumarin-Triazole Hybrid225.90 ± 2.96-16.90 ± 0.854.12 ± 0.90Not Reported[5][6]
Polylactic AcidTriazole Fungicides200 - 400~ -40Not Reported~ 40[7]
Lipid-PLGAPaclitaxel150 - 400Not ReportedNot ReportedNot Reported[8]
PLGA 75:25Antiviral Drugs100 - 600Not Reported< 2 - ~4< 10 - ~55[9]
PLGA 65:35Antiviral Drugs150 - 350Not Reported~ 2.8~ 55[9]

Table 2: In Vitro Cytotoxicity Data

Cell LineDrug FormulationIC50 ValueAssay MethodReference
MCF-7 (Breast Cancer)Coumarin-Triazole Hybrid5.74 ± 3.82 µg/mLNot Specified[5][6]
MCF-7 (Breast Cancer)Coumarin-Triazole-PLGA NPs0.42 ± 0.01 µg/mLNot Specified[5][6]
HeLa (Cervical Cancer)Coumarin-Triazole Hybrid1.32 ± 0.31 µg/mLNot Specified[5][6]
HeLa (Cervical Cancer)Coumarin-Triazole-PLGA NPs0.77 ± 0.12 µg/mLNot Specified[5][6]
MCF-7 (Breast Cancer)1,2,3-Triazole-Amino Acid Conjugate 6>30% inhibition at <10 µMNot Specified[10]
HepG2 (Liver Cancer)1,2,3-Triazole-Amino Acid Conjugate 6>30% inhibition at <10 µMNot Specified[10]
MCF-7 (Breast Cancer)1,2,3-Triazole-Amino Acid Conjugate 7>30% inhibition at <10 µMNot Specified[10]
HepG2 (Liver Cancer)1,2,3-Triazole-Amino Acid Conjugate 7>30% inhibition at <10 µMNot Specified[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of triazole-functionalized PLA/PLGA nanoparticles for targeted drug delivery. The overall workflow involves the functionalization of the polymer and the drug with complementary azide (B81097) and alkyne groups, followed by their conjugation using click chemistry and subsequent nanoparticle formulation.

Protocol 1: Synthesis of Azide-Terminated PLGA

This protocol describes the conversion of the terminal hydroxyl group of PLGA to an azide group, preparing it for click chemistry conjugation.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) with a terminal hydroxyl group

  • Pyridine (B92270)

  • Tosyl chloride (TsCl)

  • Sodium azide (NaN3)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round bottom flasks and condenser

Procedure:

  • Tosyl-activation of PLGA:

    • Dissolve PLGA in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine to the solution, followed by the dropwise addition of a solution of tosyl chloride in DCM.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • Precipitate the tosyl-activated PLGA by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Azidation of Tosyl-activated PLGA:

    • Dissolve the tosyl-activated PLGA in DMF in a round bottom flask.

    • Add sodium azide to the solution and heat the mixture to 60°C.

    • Allow the reaction to stir at 60°C for 24 hours.

    • Cool the reaction mixture to room temperature and precipitate the azide-terminated PLGA by adding the solution to deionized water.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Characterization: Confirm the successful synthesis of azide-terminated PLGA using FTIR spectroscopy (presence of a characteristic azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.

Protocol 2: Synthesis of Alkyne-Functionalized Drug

This protocol provides a general method for introducing a terminal alkyne group onto a drug molecule containing a hydroxyl or amine group.

Materials:

  • Drug molecule with a reactive hydroxyl or amine group

  • Pentynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DCM

  • Magnetic stirrer

  • Round bottom flask

Procedure:

  • Dissolve the drug, pentynoic acid, and DMAP in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDCI to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the alkyne-functionalized drug using column chromatography.

  • Characterization: Confirm the structure of the alkyne-functionalized drug using ¹H NMR and mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Conjugation

This protocol details the conjugation of the azide-terminated PLGA with the alkyne-functionalized drug.[11][12][13]

Materials:

  • Azide-terminated PLGA

  • Alkyne-functionalized drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • DMF or a mixture of DMF and water

  • Magnetic stirrer

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the azide-terminated PLGA and the alkyne-functionalized drug in DMF.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the ligand (THPTA for aqueous conditions, TBTA for organic) in a 1:2 molar ratio in DMF or water.[13]

  • Add the catalyst solution to the polymer/drug mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 24 hours, protected from light.

  • Precipitate the PLGA-drug conjugate by adding the reaction mixture to deionized water.

  • Collect the precipitate by centrifugation, wash with water to remove the copper catalyst and unreacted reagents, and lyophilize.

  • Characterization: Confirm the successful conjugation using FTIR (disappearance of the azide peak) and ¹H NMR spectroscopy.

Protocol 4: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the formation of nanoparticles from the triazole-functionalized PLGA-drug conjugate.[14][15]

Materials:

  • PLGA-drug conjugate

  • Acetone (B3395972) or another suitable water-miscible organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water) as a stabilizer

  • Magnetic stirrer

  • Syringe pump (optional)

Procedure:

  • Dissolve the PLGA-drug conjugate in acetone to form the organic phase.

  • Place the aqueous PVA solution in a beaker and stir at a constant rate.

  • Add the organic phase dropwise to the aqueous phase under continuous stirring. A syringe pump can be used for a controlled addition rate.

  • Allow the mixture to stir at room temperature for several hours to ensure complete evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticle pellet in deionized water and lyophilize for long-term storage.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Analyze the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 5: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the quantification of the amount of drug successfully encapsulated within the nanoparticles.[16]

Materials:

  • Lyophilized drug-loaded nanoparticles

  • A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., DCM or DMSO)

  • UV-Vis spectrophotometer or HPLC system

  • Standard solutions of the drug of known concentrations

Procedure:

  • Weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a known volume of a suitable organic solvent to completely break down the nanoparticles and release the encapsulated drug.

  • Quantify the amount of drug in the solution using a pre-established calibration curve from the UV-Vis spectrophotometer or HPLC.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Protocol 6: In Vitro Drug Release Study

This protocol describes the measurement of the drug release profile from the nanoparticles over time.[1][7][17]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and endosomal pH (5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath at 37°C

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (PBS).

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 7: Cellular Uptake Study

This protocol details a method to visualize and quantify the uptake of fluorescently labeled nanoparticles by cells.[2][10][18][19][20]

Materials:

  • Fluorescently labeled nanoparticles (e.g., by conjugating a fluorescent dye or using a fluorescent drug)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing cells)

  • DAPI (for nuclear staining)

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., chambered coverglass for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at a desired concentration. Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Fixing and Staining (for microscopy):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

  • Analysis:

    • Confocal Microscopy: Visualize the cellular uptake of the nanoparticles by observing the fluorescence within the cells.

    • Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide data on the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which correlates with the amount of uptake.[19]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Conjugation cluster_formulation Nanoparticle Formulation & Characterization cluster_evaluation In Vitro Evaluation PLGA PLGA-OH Azide_PLGA Azide-Terminated PLGA (PLGA-N3) PLGA->Azide_PLGA Tosylation & Azidation Conjugate PLGA-Triazole-Drug Conjugate Azide_PLGA->Conjugate Drug Drug-OH/NH2 Alkyne_Drug Alkyne-Functionalized Drug Drug->Alkyne_Drug Esterification/Amidation Alkyne_Drug->Conjugate NP_Formulation Nanoprecipitation Conjugate->NP_Formulation Conjugate->NP_Formulation click CuAAC 'Click' Chemistry NPs Drug-Loaded Nanoparticles NP_Formulation->NPs Characterization Size, Zeta, Morphology, Drug Load NPs->Characterization Release Drug Release Study NPs->Release NPs->Release Uptake Cellular Uptake Study NPs->Uptake Cytotoxicity Cytotoxicity Assay NPs->Cytotoxicity

Caption: Workflow for the synthesis, formulation, and evaluation of triazole-lactic acid drug delivery systems.

Signaling Pathway: Mechanism of Action of Triazole-Based Anticancer Drugs

Many triazole-containing anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3][21][22]

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole Triazole Drug Conjugate Triazole->PI3K Inhibits Triazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by triazole-based anticancer agents.

References

Application of Triazole lactic acid in the development of functional materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triazole Lactic Acid and its derivatives as building blocks for advanced functional materials. While direct applications of the monomeric "this compound" are not extensively documented, its unique chemical structure, combining the functionalities of a triazole ring and a lactic acid moiety, makes it a promising candidate for the synthesis of novel polymers and hybrid materials with applications in biomedicine, environmental remediation, and sensor technology.

The triazole group offers opportunities for "click" chemistry, metal coordination, and hydrogen bonding, while the lactic acid portion provides biocompatibility, biodegradability, and reactive sites for further chemical modifications. These notes will focus on the synthesis of polymers incorporating the this compound motif and their potential applications.

Synthesis of Triazole-Functionalized Polymers

The incorporation of the this compound structure into a polymer backbone can be achieved through various polymerization techniques. A common and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles. For the 1,2,4-triazole (B32235) isomer found in "this compound," other synthetic routes are typically employed, often involving the condensation of hydrazines or amidrazones with appropriate precursors.[2][3]

The general strategy involves synthesizing a monomer that contains both the this compound moiety and a polymerizable group. Alternatively, a pre-formed polymer can be functionalized with this compound. A prominent example from the literature involves the creation of block copolymers where a triazole ring serves as a covalent linkage between two distinct polymer blocks, such as polystyrene and polylactic acid.[4][5] This approach allows for the precise control of the final material's properties.

Experimental Protocol: Synthesis of a Triazole-Linked Block Copolymer

This protocol is adapted from the synthesis of poly(styrene-block-lactic acid) (PS-b-PLA) copolymers where a triazole ring acts as a junction.[5] This serves as a model for how a triazole-containing monomer could be integrated into a larger polymer structure.

Materials:

  • Azide-terminated polystyrene (PS-N₃)

  • Alkyne-terminated poly(lactic acid) (PLA-Ac)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve PS-N₃ (1 equivalent) and PLA-Ac (1 equivalent) in anhydrous DMF.

  • De-gas the solution by bubbling with argon for 30 minutes.

  • In a separate flask, prepare the catalyst solution by dissolving CuBr (0.1 equivalents) and PMDETA (0.1 equivalents) in a small amount of de-gassed DMF under an argon atmosphere.

  • Using a syringe, transfer the catalyst solution to the polymer solution.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

  • To quench the reaction, expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Filter the precipitate and wash it several times with the non-solvent to remove unreacted monomers and catalyst.

  • Dry the resulting triazole-linked block copolymer under vacuum at 40°C overnight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the formation of the triazole ring and the presence of both polymer blocks.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the final copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the triazole ring and the ester groups of PLA.

Diagram: Synthesis of a Triazole-Linked Block Copolymer via Click Chemistry

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product PS_N3 Azide-Terminated Polystyrene (PS-N₃) Reaction CuAAC 'Click' Reaction (Room Temperature, 24h) PS_N3->Reaction PLA_Ac Alkyne-Terminated Poly(lactic acid) (PLA-Ac) PLA_Ac->Reaction CuBr CuBr CuBr->Reaction PMDETA PMDETA PMDETA->Reaction DMF DMF DMF->Reaction Block_Copolymer Triazole-Linked PS-b-PLA Copolymer Reaction->Block_Copolymer

Caption: Workflow for the synthesis of a triazole-linked block copolymer.

Applications in Functional Materials

The unique properties of the this compound moiety can be harnessed in a variety of functional materials.

2.1. Porous Membranes for Metal Ion Sequestration

Triazole rings are known to be excellent ligands for various metal ions.[5] By incorporating these groups into a polymer matrix and then inducing phase separation, it is possible to create porous membranes with a high density of metal-binding sites on the pore surfaces.

Experimental Protocol: Fabrication of a Triazole-Functionalized Porous Membrane

This protocol describes the creation of a porous membrane from a triazole-linked PS-b-PLA block copolymer.[5]

Materials:

  • Triazole-linked PS-b-PLA copolymer

  • Tetrahydrofuran (THF)

  • Silicon wafers

  • Solvent vapor annealing (SVA) chamber

  • o-Xylene

  • Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 2.0% (w/v) solution of the PS-b-PLA copolymer in THF.

  • Filter the solution through a 0.2 µm PTFE filter.

  • Spin-coat the solution onto a clean silicon wafer at 2000 rpm for 60 seconds to form a thin film.

  • Place the coated wafer in an SVA chamber containing a reservoir of o-xylene.

  • Anneal the film for a specified time (e.g., 45 minutes) to induce microphase separation.[4]

  • To create the pores, selectively etch the PLA domains by immersing the film in a 0.5 M NaOH solution for 1 hour.

  • Rinse the porous membrane thoroughly with deionized water and ethanol.

  • Dry the membrane under a stream of nitrogen.

Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure.

  • Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the presence of triazole groups and to detect captured metal ions after exposure.

Quantitative Data: Performance of Triazole-Functionalized Membranes

PropertyValueReference
Pore Size~125 nm[4][5]
Metal AffinityHigh for Cu²⁺[5]

Diagram: Fabrication of a Triazole-Functionalized Porous Membrane

G cluster_start Starting Material cluster_process Processing Steps cluster_final Final Product Copolymer Triazole-Linked PS-b-PLA Copolymer SpinCoating Spin Coating on Silicon Wafer Copolymer->SpinCoating SVA Solvent Vapor Annealing (SVA) SpinCoating->SVA Etching Selective Etching of PLA domains SVA->Etching PorousMembrane Triazole-Functionalized Porous Membrane Etching->PorousMembrane

Caption: Workflow for fabricating a porous membrane.

2.2. Drug Delivery Systems

The biocompatibility and biodegradability of the lactic acid component, combined with the functional handle of the triazole ring, make these materials excellent candidates for drug delivery systems. The triazole group can be used to conjugate targeting ligands or to control the release of therapeutic agents.[6] Amphiphilic block copolymers containing a hydrophilic triazole-functionalized block and a hydrophobic block can self-assemble into micelles for drug encapsulation.[7]

2.3. Bioimaging

Triazole moieties can act as ligands for lanthanide metals, which are known for their unique photoluminescent properties. By incorporating this compound derivatives into biocompatible polymers, it may be possible to develop novel bioimaging agents with high stability and resistance to photobleaching.

2.4. Sensor Technology

The ability of triazoles to bind to specific ions and small molecules can be exploited in the development of chemosensors. A polymer functionalized with this compound could be used as a coating for an electrode or an optical fiber, where the binding of an analyte would lead to a measurable change in an electrical or optical signal.

Signaling Pathways and Molecular Interactions

While specific signaling pathways involving this compound are not yet elucidated, the functional groups present in the molecule suggest several potential modes of interaction at the cellular and molecular level. For instance, materials functionalized with this compound could be designed to interact with specific cell surface receptors.

Diagram: Hypothetical Interaction of a Triazole-Functionalized Nanoparticle with a Cell

G cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell cluster_interaction Cellular Uptake Nanoparticle Polymer Core Triazole This compound Surface Groups Ligand Targeting Ligand Triazole->Ligand Binding Receptor Binding Ligand->Binding Specific Interaction Cell Cell Membrane Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Internalized\nNanoparticle Internalized Nanoparticle Endocytosis->Internalized\nNanoparticle

Caption: Targeted cell uptake of a functionalized nanoparticle.

References

Application Note: Enhanced Analytical Detection of Triazole Lactic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction

Triazole lactic acid (TLA) is a significant metabolite of triazole fungicides, a widely used class of pesticides in agriculture. Its presence in environmental and biological samples is an indicator of exposure to these parent compounds. Due to its polar nature, the direct analysis of TLA can be challenging, often suffering from poor chromatographic retention and matrix effects, which can compromise sensitivity and accuracy. Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for analysis. For gas chromatography-mass spectrometry (GC-MS), derivatization increases the volatility and thermal stability of polar analytes like TLA by replacing active hydrogen atoms with less polar functional groups. This application note provides detailed protocols for the derivatization of TLA to enhance its detection and quantification by GC-MS.

Principle of Derivatization for GC-MS Analysis

The primary method for derivatizing compounds with active hydrogens, such as the carboxylic acid and hydroxyl groups in TLA, is silylation. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic protons with a non-polar trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection sensitivity in GC-MS analysis. The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reactivity of the silylating agent.

An alternative derivatization approach is esterification, which converts the carboxylic acid group to an ester. For chiral analysis, a chiral derivatizing agent such as l-menthol (B7771125) can be used to form diastereomers that can be separated on a standard achiral GC column.

Experimental Workflow

The overall workflow for the derivatization and analysis of this compound is depicted below.

Derivatization Workflow Experimental Workflow for TLA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., soil, water, biological fluid) Extraction Extraction of TLA Sample->Extraction  1. Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup  2. Drying Evaporation to Dryness Cleanup->Drying  3. Derivatization Silylation (e.g., with BSTFA + TMCS) Drying->Derivatization  4. GCMS GC-MS Analysis Derivatization->GCMS  5. Data Data Processing GCMS->Data  6.

Caption: A flowchart illustrating the key steps from sample collection to data analysis for the derivatization of this compound.

Materials and Methods

Reagents and Materials

  • This compound (TLA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Acetonitrile, HPLC grade

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Reaction vials, 2 mL, with PTFE-lined caps

  • Autosampler vials, 2 mL, with inserts

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol provides a general guideline for the silylation of TLA. Optimization of reaction time and temperature may be necessary depending on the sample matrix and concentration.

  • Sample Preparation:

    • Ensure the sample containing TLA is completely dry in a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reaction.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS to the reaction vial. An excess of the silylating reagent is recommended to ensure complete derivatization.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven. For some analytes, derivatization can occur at room temperature, but heating is often used to drive the reaction to completion, especially for more sterically hindered groups.

  • Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent like hexane if necessary.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of derivatized TLA.

ParameterValue
Analyte Tris-TMS-Triazole Lactic Acid
Retention Time (min) ~15-20 (dependent on GC conditions)
Quantification Ion (m/z) To be determined from the mass spectrum
Qualifier Ions (m/z) To be determined from the mass spectrum
Limit of Detection (LOD) Expected in the low ng/mL range
Limit of Quantification (LOQ) Expected in the mid-to-high ng/mL range
Linearity (R²) > 0.99
Recovery (%) 85-115%
Precision (RSD%) < 15%

Alternative Method: Direct Analysis by LC-MS/MS

For laboratories equipped with liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct analysis of TLA without derivatization is a viable alternative. This approach avoids the extra sample preparation steps of derivatization but may require specialized techniques to mitigate matrix effects.

Principle:

Direct analysis of the polar TLA is often challenging due to strong signal interferences from co-eluting matrix components. The use of advanced techniques like Differential Mobility Spectrometry (DMS) can improve selectivity and achieve satisfactory recovery and precision.

Logical Relationship of Analytical Choices

The selection of an analytical method depends on the available instrumentation and the specific requirements of the analysis.

Analytical_Method_Selection Decision Tree for TLA Analysis Start Start: Need to Analyze TLA Instrument Available Instrumentation? Start->Instrument GCMS_Available GC-MS Instrument->GCMS_Available GC-MS LCMS_Available LC-MS/MS Instrument->LCMS_Available LC-MS/MS Derivatize Perform Derivatization (Silylation) GCMS_Available->Derivatize Direct_Analysis Direct Analysis LCMS_Available->Direct_Analysis GCMS_Analysis Analyze by GC-MS Derivatize->GCMS_Analysis LCMS_Analysis Analyze by LC-MS/MS Direct_Analysis->LCMS_Analysis DMS_Option Consider DMS for Enhanced Selectivity LCMS_Analysis->DMS_Option

Caption: A decision tree outlining the choice between GC-MS with derivatization and direct LC-MS/MS analysis for this compound.

Conclusion

Derivatization of this compound, particularly through silylation, is a robust method for enhancing its detection and quantification by GC-MS. This approach overcomes the challenges associated with the analysis of polar, non-volatile compounds. The provided protocol offers a starting point for researchers to develop and validate their own methods for the analysis of TLA in various matrices. For laboratories with LC-MS/MS capabilities, direct analysis can be a suitable alternative, especially when coupled with techniques that improve selectivity.

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of peptides incorporating a novel building block, Triazole Lactic Acid. The incorporation of triazole moieties into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced stability and modified biological activity. The 1,2,3-triazole ring can act as a bioisostere of the amide bond, offering resistance to enzymatic degradation.[1][2] This document outlines the synthesis of a custom this compound monomer and its subsequent incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Overview

The solid-phase synthesis of peptides containing a this compound unit is achieved through a multi-step process. First, a key building block, an azido-functionalized lactic acid derivative, is synthesized. This building block is then incorporated into a growing peptide chain on a solid support. The synthesis of the triazole ring is accomplished via the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This reaction is performed on the resin-bound peptide, followed by standard peptide elongation, cleavage, and purification steps. This method allows for the precise placement of the this compound moiety within the peptide sequence.

Synthesis of the this compound Building Block

A plausible and synthetically accessible building block for this application is (S)-2-azido-propanoic acid. This molecule provides the core lactic acid structure with an azide (B81097) functionality necessary for the subsequent CuAAC reaction.

Proposed Structure of the Key Building Block

Caption: Proposed structure of (S)-2-azido-propanoic acid.

Experimental Protocol: Synthesis of (S)-2-azido-propanoic acid

This protocol describes the synthesis of the azido-lactic acid building block from commercially available (S)-2-hydroxypropanoic acid (L-lactic acid).

Materials:

  • (S)-2-hydroxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Chlorination of L-lactic acid:

    • In a round-bottom flask, dissolve (S)-2-hydroxypropanoic acid (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude (S)-2-chloropropanoic acid.

  • Azidation:

    • Dissolve the crude (S)-2-chloropropanoic acid in DMF.

    • Add sodium azide (1.5 eq) in portions.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure (S)-2-azido-propanoic acid.

Table 1: Summary of Reagents for (S)-2-azido-propanoic acid Synthesis

ReagentMolar Eq.Purpose
(S)-2-hydroxypropanoic acid1.0Starting material
Thionyl chloride1.2Chlorinating agent
Sodium azide1.5Azide source
DCM-Solvent
DMF-Solvent

Solid-Phase Synthesis of Peptides Incorporating this compound

This section details the incorporation of the synthesized (S)-2-azido-propanoic acid into a peptide sequence on a solid support, followed by the on-resin formation of the triazole ring.

Experimental Workflow

G A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Amino Acid Coupling B->C D Repeat Steps 2 & 3 for desired sequence C->D E 4. Coupling of (S)-2-azido-propanoic acid D->E F 5. On-Resin CuAAC Reaction E->F G 6. Further Peptide Elongation (Optional) F->G H 7. Final Fmoc Deprotection G->H I 8. Cleavage and Deprotection H->I J 9. Peptide Purification I->J

Caption: Workflow for SPPS of peptides with this compound.

Detailed Protocol

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[4]

Materials:

  • Fmoc-protected amino acids

  • Wang or Rink Amide resin

  • (S)-2-azido-propanoic acid

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Piperidine (B6355638) in DMF (20%)

  • Terminal alkyne (e.g., propargylglycine)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Anhydrous diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Peptide Elongation (Pre-modification):

    • Perform standard Fmoc deprotection using 20% piperidine in DMF.

    • Couple the desired Fmoc-protected amino acids sequentially using a coupling agent like HBTU and a base like DIPEA.

  • Incorporation of the Azido Moiety:

    • After deprotecting the N-terminal Fmoc group of the last amino acid, couple (S)-2-azido-propanoic acid using standard coupling conditions (e.g., HBTU/DIPEA in DMF).

  • On-Resin CuAAC Reaction:

    • Wash the resin thoroughly with DMF and then DCM.

    • Swell the resin in a mixture of DMF/water (4:1).

    • Add the terminal alkyne (5 eq), sodium ascorbate (10 eq), TBTA (1 eq), and finally Copper(I) iodide (0.5 eq).

    • Gently agitate the reaction vessel at room temperature for 12-24 hours.

    • Wash the resin extensively with DMF, water, DMF, and DCM.

  • Peptide Elongation (Post-modification) (Optional):

    • If additional amino acids are required after the triazole linkage, proceed with standard Fmoc-SPPS cycles.

  • Final Deprotection and Cleavage:

    • Remove the final N-terminal Fmoc group.

    • Wash and dry the resin.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Reagents for On-Resin CuAAC Reaction

ReagentMolar Eq. (relative to resin loading)Purpose
Resin-bound azide1.0Substrate
Terminal Alkyne5.0Substrate
Copper(I) Iodide0.5Catalyst
Sodium Ascorbate10.0Reducing Agent
TBTA1.0Ligand/Stabilizer

Characterization

The final peptide should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Typical Characterization Data

TechniqueExpected Outcome
LC-MS A major peak with the expected mass-to-charge ratio of the target peptide.
RP-HPLC A single, sharp peak indicating high purity (>95%).
NMR (For smaller peptides) Confirmation of the triazole ring formation and overall peptide structure.

Signaling Pathway Representation of Incorporation

The following diagram illustrates the key chemical transformations occurring on the solid support during the incorporation of the this compound moiety.

G Resin Resin-NH-Peptide Coupling Coupling (HBTU/DIPEA) Resin->Coupling AzidoAcid (S)-2-azido-propanoic acid AzidoAcid->Coupling ResinAzide Resin-Peptide-AzidoLacticAcid Coupling->ResinAzide CuAAC CuAAC (CuI, NaAsc, TBTA) ResinAzide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC ResinTriazole Resin-Peptide-TriazoleLacticAcid-R CuAAC->ResinTriazole Cleavage Cleavage (TFA) ResinTriazole->Cleavage FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: Key transformations in this compound incorporation.

These protocols provide a robust framework for the synthesis and incorporation of this compound into peptides. Researchers can adapt these methods to their specific peptide sequences and applications, opening new avenues for the development of novel peptidomimetics with tailored properties.

References

Application Notes and Protocols: Use of Triazole Derivatives in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole-based compounds form a cornerstone of modern antifungal therapy, exhibiting broad-spectrum activity against a variety of pathogenic fungi.[1][2] Their primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[3][4] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth and replication.[4] While the direct use of "triazole lactic acid" in antifungal synthesis is not prominently documented in publicly available literature, the incorporation of chiral hydroxyl acid-like moieties is a key strategy in the design of potent triazole antifungals. This document provides detailed application notes and protocols for the synthesis of a representative triazole antifungal agent featuring a hydroxyl-containing side chain, a structure conceptually related to a lactic acid derivative.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of triazoles is primarily attributed to their targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a critical component for maintaining the integrity and fluidity of the fungal cell membrane. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[3][4] This leads to a cascade of effects including the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane structure and function, ultimately leading to the cessation of fungal growth.[4]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Antifungal Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Antifungal Triazole_Antifungal Inhibition Inhibition Triazole_Antifungal->Inhibition Inhibition->Lanosterol Blocks Conversion

Mechanism of Action of Triazole Antifungals.

Representative Antifungal Activity of Triazole Derivatives

The following table summarizes the in vitro antifungal activity of various synthesized triazole derivatives against a panel of pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound IDCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Reference
Compound A1 ≤0.125≤0.1252.0[3]
Compound A2 0.50.254.0[3]
Compound B1 0.250.1251.0[4]
Compound B2 1.00.58.0[4]
Fluconazole 0.5 - 4.01.0 - 8.0>64[2]
Itraconazole 0.125 - 1.00.06 - 0.50.25 - 2.0[2]

Experimental Protocols: Synthesis of a Representative Triazole Alkanoic Acid Derivative

This protocol describes a general, multi-step synthesis of a triazole derivative bearing a hydroxyl-containing side chain, conceptually similar to a derivative of lactic acid. The synthesis involves the preparation of a key epoxide intermediate followed by ring-opening with a triazole nucleophile and subsequent functional group manipulations.

Synthesis_Workflow Start Starting Material (e.g., 2',4'-Difluoroacetophenone) Epoxide Epoxide Intermediate Formation Start->Epoxide e.g., Corey-Chaykovsky Reaction RingOpening Triazole Ring Opening of Epoxide Epoxide->RingOpening 1,2,4-Triazole (B32235), Base SideChain Side Chain Modification RingOpening->SideChain e.g., Hydrolysis, Oxidation Final Final Product (Triazole Alkanoic Acid Derivative) SideChain->Final Purification

General Synthesis Workflow for a Triazole Antifungal.
Protocol 1: Synthesis of the Epoxide Intermediate

This protocol outlines the synthesis of a key 2-(2,4-difluorophenyl)-2-methyloxirane intermediate.

Materials:

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the suspension at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases.

  • Dissolve 2',4'-difluoroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding it to an ice-water mixture.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide intermediate.

Protocol 2: Ring Opening of the Epoxide with 1,2,4-Triazole

This protocol describes the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole.

Materials:

  • 2-(2,4-difluorophenyl)-2-methyloxirane (from Protocol 1)

  • 1,2,4-Triazole

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,2,4-triazole (1.5 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Heat the mixture to 80 °C and stir for 30 minutes.

  • Add a solution of the epoxide intermediate (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Maintain the reaction at 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the triazole-alcohol derivative.

Protocol 3: Conversion to the Final Triazole Alkanoic Acid Derivative

This protocol provides a general concept for modifying the side chain to introduce a carboxylic acid moiety. The specific steps will depend on the nature of the side chain introduced in the previous steps. For a hypothetical terminal alkene, an oxidative cleavage could be employed.

Materials:

  • Triazole-alcohol derivative (from Protocol 2) with a suitable precursor side chain (e.g., a protected hydroxymethyl group)

  • Appropriate reagents for deprotection and oxidation (e.g., Jones reagent, PCC followed by Pinnick oxidation)

  • Appropriate solvents (e.g., acetone, dichloromethane)

  • Sodium bicarbonate solution

  • Sodium sulfite (B76179) solution

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (Example for a primary alcohol):

  • Dissolve the triazole-alcohol derivative (1 equivalent) in acetone.

  • Cool the solution to 0 °C and add Jones reagent (2.5 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding isopropanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final triazole alkanoic acid derivative.

Conclusion

The synthesis of triazole-based antifungal agents is a well-established and highly adaptable field in medicinal chemistry. While direct applications of "this compound" are not widely reported, the principles of incorporating chiral hydroxyl-containing side chains are fundamental to the design of potent inhibitors of fungal ergosterol biosynthesis. The protocols and data presented here provide a representative framework for the synthesis and evaluation of such compounds, offering a valuable resource for researchers in the field of antifungal drug discovery and development. Further exploration of diverse side chains, including those derived from readily available chiral synthons like lactic acid, may lead to the discovery of novel antifungal candidates with improved efficacy and pharmacokinetic profiles.

References

Troubleshooting & Optimization

How to improve low yield in Triazole lactic acid click reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve low yields in triazole lactic acid click reactions, formally known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide: Low Product Yield

Low or no product yield is a common issue in CuAAC reactions. This guide provides a systematic approach to diagnosing and resolving the underlying causes.[1]

Is the Copper Catalyst Active?

The catalytic activity of copper is paramount for a successful click reaction. The active species is Cu(I), which can be susceptible to oxidation to the inactive Cu(II) state.[2][3]

Possible Causes & Solutions:

  • Oxidation of Cu(I): Oxygen in the reaction mixture can oxidize the Cu(I) catalyst.[2]

    • Solution: Degas solvents by sparging with an inert gas like argon or nitrogen.[1][2] For highly sensitive reactions, working under an inert atmosphere (e.g., in a glovebox) is recommended.[2] At a minimum, capping the reaction tube can help minimize oxygen exposure.[4]

  • Insufficient Reducing Agent: A reducing agent is often used to generate and maintain the Cu(I) state from a more stable Cu(II) source (e.g., CuSO₄).[3][5]

    • Solution: Ensure a fresh solution of the reducing agent, typically sodium ascorbate (B8700270), is used, as it can degrade over time.[1][6] An adequate concentration of the reducing agent should be present throughout the reaction.[2]

  • Inappropriate Copper Source: While Cu(I) salts like CuBr or CuI can be used, they are often less effective than in situ generation of Cu(I).[3] The use of cuprous iodide is not recommended when maximal rates are desired as iodide ions can interfere with the reaction.[4]

    • Solution: A combination of a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) is often more effective for generating Cu(I) in situ.[3][5]

Are Reagents Pure and Stoichiometry Correct?

The quality and ratio of your starting materials, the azide (B81097) and the alkyne, are critical.

Possible Causes & Solutions:

  • Impure Reagents: Impurities in the azide, alkyne, or solvents can significantly hinder the reaction.[1] Azides, in particular, can be unstable.[2]

    • Solution: Use high-purity reagents and solvents.[1] Consider purifying starting materials if impurities are suspected.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to unreacted starting material and lower yield.

    • Solution: Optimize the azide to alkyne ratio. A slight excess (1.1 to 2-fold) of one reactant is often beneficial.[1] For bioconjugation with a small molecule, varying the excess of the small molecule partner from 1.2 to 10 equivalents can be tested.[2]

Are Reaction Conditions Optimal?

Fine-tuning the reaction environment is crucial for maximizing yield.

Possible Causes & Solutions:

  • Suboptimal Ligand Use: Ligands stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[1][5][7][8] Using an incorrect ligand or an improper ligand-to-copper ratio can result in poor yields.[1]

    • Solution: Employ a suitable stabilizing ligand. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1] A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point for optimization.[1] For bioconjugation, a 5:1 ratio is often recommended to protect biomolecules from oxidation.[2][4]

  • Inhibitory Buffer Components: Certain buffer components can interfere with the catalyst.

    • Solution: Avoid Tris buffers, as they can chelate the copper catalyst.[2][4] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper.[4] Phosphate (B84403) buffers can be used if the copper source is pre-mixed with the ligand to prevent precipitation.[4]

  • Incorrect Solvent, Temperature, or pH: The reaction environment plays a significant role in the reaction rate and final yield.

    • Solution: Screen different solvents. Common choices include polar aprotic solvents like THF, DMSO, and DMF.[3] The reaction generally proceeds well over a broad pH range, with pH 7 being a good starting point for most cases.[4] Temperature can be optimized; compare room temperature with gentle heating (e.g., 37°C) or cooling (e.g., 4°C overnight).[1]

Quantitative Data Summary

To achieve the highest yield, a systematic variation of key parameters in a series of small-scale reactions is recommended.[1] The following tables provide recommended starting concentrations and ratios for key components in a typical CuAAC reaction.

ParameterRecommended Starting RangeNotes
Copper Concentration 50 µM to 500 µMHigher concentrations may be needed for substrates that sequester copper.[1][4]
Ligand:Copper Ratio 1:1 to 5:1A 5:1 ratio is often used in bioconjugation to protect sensitive molecules.[1][4]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMShould always be prepared fresh.[1][6]
Reactant Stoichiometry (Alkyne:Azide) 1:1, 2:1, or 5:1Using a slight excess of one reactant is common.[1]
Reactant Concentration > 10 µM eachLower concentrations can significantly slow down the reaction rate.[2][4]
Temperature 4°C to 37°CRoom temperature is a common starting point.[1]
Reaction Time 1 to 24 hoursMonitor reaction progress by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Trial CuAAC Reaction

This protocol is a starting point for optimizing your specific this compound click reaction.

Materials:

  • Azide-functionalized lactic acid derivative

  • Alkyne-functionalized counterpart

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium Ascorbate solution (freshly prepared)

  • Ligand (e.g., THPTA for aqueous reactions) solution

  • Appropriate buffer (e.g., phosphate buffer, pH 7)

  • Degassed solvents

Procedure:

  • In a microcentrifuge tube, dissolve the azide and alkyne starting materials in the chosen solvent system.

  • Add the ligand solution to the reaction mixture.

  • Add the copper(II) sulfate solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. If using fluorescent reagents, protect the reaction from light.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, the product can be purified by standard methods like column chromatography or recrystallization.[9]

Protocol 2: Purification of Triazole Derivatives by Column Chromatography

Procedure:

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).[9]

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazole product.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a click reaction, and how can I minimize them?

A1: The most prevalent side reaction is the oxidative homocoupling of the alkyne, also known as Glaser coupling, which forms a diacetylene byproduct.[2] This is promoted by the presence of oxygen and an insufficient amount of reducing agent. To minimize this, ensure your solvents are degassed and you have an adequate concentration of sodium ascorbate.[2] In bioconjugation reactions, reactive oxygen species (ROS) can be generated, potentially damaging sensitive biomolecules.[2][10] Using a stabilizing ligand and keeping reaction times as short as possible can help mitigate this.[2]

Q2: Can I use a pre-made Cu(I) source instead of generating it in situ?

A2: While you can use commercial sources of Cu(I) like CuBr or CuI, it is often more effective to generate Cu(I) in situ from a Cu(II) salt and a reducing agent.[3] This method ensures a continuous supply of the active catalyst throughout the reaction.[3] Cu(I) salts can be unstable and their use may require large excesses of copper and ligand.[10]

Q3: My starting materials are not very soluble. What can I do?

A3: A variety of solvents can be used for click reactions. If solubility is an issue in aqueous buffers, consider adding a co-solvent such as DMSO, DMF, or NMP (up to 10%), which are generally biocompatible.[4]

Q4: I see a precipitate forming during my reaction. What could it be?

A4: A precipitate could be due to several factors, including the insolubility of your product, aggregation of biomolecules (in bioconjugation reactions), or the formation of insoluble copper-phosphate complexes if the catalyst was not pre-mixed with a ligand in phosphate buffers.[4][11][12]

Q5: How do I know if my reaction is complete?

A5: The progress of the reaction should be monitored by an appropriate analytical technique. Thin-layer chromatography (TLC) is a common and quick method. Liquid chromatography-mass spectrometry (LC-MS) can also be used to track the disappearance of starting materials and the appearance of the product.[3]

Visualizations

Troubleshooting_Workflow start Low Yield in Click Reaction catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes sol_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess). reagents->sol_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate Yes sol_conditions Optimize ligand:copper ratio (1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->sol_conditions No sol_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->sol_substrate Yes end Improved Yield substrate->end No sol_catalyst->reagents sol_reagents->conditions sol_conditions->substrate sol_substrate->end

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Catalytic_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide CuI->Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Acetylide Metallacycle Six-Membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R2-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Protonation Protonation Triazolide->Protonation Protonation->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Protonation->Product

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Optimizing Catalyst Concentration for Triazole Lactic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triazole lactic acid derivatives. This guide focuses on optimizing catalyst concentration and addressing common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound derivative extremely low or non-existent?

Answer: Low or zero yield in the synthesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate (B8700270) is essential to generate Cu(I) in situ.[1] Ensure the sodium ascorbate is fresh, as it can degrade over time. If using a Cu(I) salt directly (e.g., CuI, CuBr), ensure it has not been oxidized to Cu(II) due to exposure to air.[1]

  • Degraded Starting Materials: Azides can be unstable. Ensure your azide-functionalized lactic acid or alkyne-functionalized lactic acid is pure and has been stored correctly. Impurities in the starting materials can interfere with the reaction.[2]

  • Insufficient Reaction Time or Temperature: While many click reactions are rapid at room temperature, some substrate combinations may require longer reaction times or gentle heating to achieve completion.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Issues: The choice of solvent is critical for dissolving both the organic substrates and the copper catalyst. A common and effective solvent system is a mixture of a tertiary alcohol like t-butanol and water.[1]

  • pH of the Reaction Mixture: The optimal pH range for CuAAC reactions is typically between 4 and 12.[3] The carboxylic acid moiety of lactic acid could lower the pH, potentially affecting the catalyst's activity. The use of a buffer or a mild base might be necessary.

Question 2: My TLC analysis shows multiple spots, including the starting materials and several new, unidentified products. What are the likely side reactions?

Answer: The presence of multiple spots on your TLC plate indicates the formation of side products. Common side reactions in CuAAC include:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes.[4] This can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using a slight excess of sodium ascorbate to maintain the copper in the Cu(I) state.[1]

  • Formation of 1,5-disubstituted Triazole Isomer: While CuAAC is known for its high regioselectivity for the 1,4-isomer, the formation of the 1,5-isomer can occur, particularly with certain catalysts or under specific conditions. Ruthenium catalysts, for example, are known to favor the formation of the 1,5-disubstituted triazole.

  • Decomposition of Starting Materials or Product: The lactic acid moiety contains hydroxyl and carboxylic acid groups that might be sensitive to the reaction conditions, potentially leading to decomposition if the temperature is too high or the pH is not controlled.

Question 3: I am observing a color change in my reaction mixture, but the reaction is not proceeding. What could be the issue?

Answer: A color change, often to green or blue, can indicate the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. While a slight color change is sometimes observed, a persistent deep color without product formation suggests catalyst deactivation.

  • Troubleshooting:

    • Ensure the reaction is carried out under an inert atmosphere to minimize oxidation by atmospheric oxygen.

    • Use fresh and an adequate amount of the reducing agent (e.g., sodium ascorbate).

    • Consider using a ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine), which can stabilize the Cu(I) catalyst and prevent its oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for the synthesis of this compound?

A1: The optimal catalyst concentration can vary depending on the specific substrates and reaction conditions. However, a general starting point for CuAAC reactions is a catalyst loading of 1-5 mol% of the copper source (e.g., CuSO₄·5H₂O) and 2-10 mol% of the reducing agent (e.g., sodium ascorbate).[1] It is often beneficial to start with a lower concentration and increase it if the reaction is sluggish.

Q2: Can I use a Copper(II) salt directly as a catalyst?

A2: While the active catalytic species is Cu(I), you can use a more stable and readily available Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄). However, it is crucial to add a reducing agent, most commonly sodium ascorbate, to the reaction mixture to generate the active Cu(I) species in situ.[1]

Q3: What are some alternative catalysts to copper for triazole synthesis?

A3: Yes, other metal catalysts can be employed, which may offer different regioselectivity. For instance, ruthenium catalysts can selectively yield 1,5-disubstituted 1,2,3-triazoles. Gold nanoparticle-based catalysts have also been investigated for the synthesis of 1,4-disubstituted triazoles. Additionally, metal-free synthesis methods exist, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

Q4: How does temperature affect the formation of this compound?

A4: Most CuAAC reactions proceed efficiently at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating (e.g., 40-60 °C) can be applied. It is important to monitor the reaction closely, as higher temperatures can lead to the decomposition of sensitive starting materials or the final product, especially with a multifunctional molecule like lactic acid.[6]

Data Presentation

Table 1: Optimization of Catalyst Concentration for a Model this compound Synthesis

EntryCuSO₄·5H₂O (mol%)Sodium Ascorbate (mol%)Reaction Time (h)Yield (%)
1122465
2241285
3510892
41020891

Note: This is a representative table based on typical optimization studies for CuAAC reactions. Actual results may vary depending on the specific substrates and conditions.

Table 2: Effect of Different Copper Catalysts on a Model Reaction

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1CuSO₄·5H₂O / Sodium AscorbateNonet-BuOH/H₂O2585
2CuINoneTHF2578
3CuBrNoneDMF4082
4CuSO₄·5H₂O / Sodium AscorbateTBTAt-BuOH/H₂O2595

Experimental Protocols

General Protocol for the Copper-Catalyzed Synthesis of a this compound Derivative

This protocol describes a general procedure for the CuAAC reaction to synthesize a 1,4-disubstituted this compound derivative.

Materials:

  • Azide-functionalized lactic acid derivative (1.0 eq)

  • Alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized lactic acid derivative (1.0 eq) and the alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a small amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a small amount of water.

  • Degas the solution of the azide (B81097) and alkyne by bubbling an inert gas through it for 15-20 minutes.

  • To the stirring solution of the azide and alkyne under an inert atmosphere, add the CuSO₄ solution, followed by the sodium ascorbate solution. The solution may change color.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the pure this compound derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Dissolve Azide-Lactic Acid and Alkyne in t-BuOH/H₂O degas Degas Reaction Mixture reagents->degas catalyst_sol Prepare CuSO₄ Solution add_cat Add CuSO₄ Solution catalyst_sol->add_cat reducing_agent_sol Prepare Sodium Ascorbate Solution add_red Add Sodium Ascorbate Solution reducing_agent_sol->add_red stir Stir at Room Temperature add_cat->stir add_red->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Triazole Lactic Acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low or No Yield catalyst_check Is the Catalyst Active? start->catalyst_check reagent_check Are Starting Materials Pure? start->reagent_check conditions_check Are Reaction Conditions Optimal? start->conditions_check catalyst_sol Use fresh reducing agent. Ensure inert atmosphere. Use a stabilizing ligand. catalyst_check->catalyst_sol No reagent_sol Check purity by NMR/MS. Purify starting materials if necessary. reagent_check->reagent_sol No conditions_sol Optimize temperature and time. Check solvent and pH. conditions_check->conditions_sol No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Triazole Lactic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Triazole Lactic Acid during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, chemically known as 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid, is a polar organic compound.[1][2][3][4][5][6] Its structure contains a hydrophilic lactic acid moiety and a polar triazole ring, contributing to its high polarity. This high polarity often leads to poor solubility in many common nonpolar organic solvents used in synthesis, posing challenges for reaction setup, purification, and achieving desired reaction kinetics.

Q2: What are the general solubility characteristics of this compound?

A2: Based on its highly polar structure and a low logP value of -1.999 for its hydrochloride salt, this compound is expected to be readily soluble in polar protic solvents like water and to a lesser extent in polar aprotic solvents.[7] Its solubility is expected to be significantly lower in nonpolar organic solvents. The parent compound, 1,2,4-triazole, is soluble in water, ethanol (B145695), and methanol.[8]

Q3: How can I get a rough idea of which solvent to use for my reaction involving this compound?

A3: A good starting point is the principle of "like dissolves like."[9][10][11] Since this compound is a polar molecule, polar solvents are more likely to be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option for your specific reaction conditions.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate safety measures. The hydrochloride salt is a crystalline powder and is known to be hygroscopic.[7] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.[7]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Cause: The solvent is likely not polar enough to dissolve the highly polar this compound.

Solutions:

  • Solvent Selection: Switch to a more polar solvent. See the solvent selection table below for guidance.

  • Co-solvent System: If the reaction requires a nonpolar solvent, consider using a co-solvent system. A small amount of a polar aprotic solvent like DMSO or DMF can be added to the nonpolar solvent to increase the overall polarity of the medium and aid in dissolving the this compound.

  • Temperature Increase: Gently heating the mixture can increase the solubility of this compound.[8] However, ensure that the temperature is compatible with the stability of your reactants and the reaction conditions.

  • Sonication: Applying ultrasonic waves can help to break down crystal lattice energy and enhance dissolution.

Issue 2: The reaction is sluggish or incomplete.

Cause: Poor solubility of this compound can lead to a low concentration of the reactant in the solution, resulting in slow reaction rates.

Solutions:

  • Improve Solubility: Employ the strategies mentioned in Issue 1 to ensure that a sufficient amount of this compound is in solution.

  • Phase-Transfer Catalysis: If the reaction involves an immiscible aqueous and organic phase, a phase-transfer catalyst can be used to transport the deprotonated (more reactive) form of the carboxylic acid from the aqueous phase to the organic phase where the reaction occurs.

  • Homogeneous Solution: Aim to achieve a homogeneous reaction mixture. Even a small amount of undissolved starting material can significantly impact the reaction.

Issue 3: Difficulty in purifying the product from a reaction involving this compound.

Cause: The high polarity of this compound can make it challenging to separate from polar byproducts or unreacted starting materials using standard chromatographic techniques.

Solutions:

  • Recrystallization: This is often the most effective method for purifying polar crystalline compounds like this compound.[12][13][14] A carefully chosen solvent system is crucial for successful recrystallization.

  • Acid-Base Extraction: The carboxylic acid functionality of this compound allows for its separation from non-acidic impurities through acid-base extraction. By treating the reaction mixture with a base, the this compound can be converted to its more water-soluble salt and extracted into an aqueous layer. Subsequent acidification of the aqueous layer will precipitate the purified this compound.

  • Solvent Trituration/Washing: If the product is a solid and the impurities are more soluble in a particular solvent, washing the crude product with that solvent can remove the impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventExpected SolubilityRationale
Polar Protic WaterHighHighly polar nature of both solute and solvent allows for strong hydrogen bonding.
MethanolModerate to HighPolar protic solvent capable of hydrogen bonding.[8]
EthanolModeratePolar protic solvent, but slightly less polar than methanol.[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighHighly polar solvent, good for dissolving many polar compounds.
Dimethylformamide (DMF)ModeratePolar aprotic solvent with a large dipole moment.
AcetonitrileLow to ModerateLess polar than DMSO and DMF.
AcetoneLow to ModeratePolar aprotic solvent.[8]
Nonpolar TolueneVery Low"Like dissolves like" principle suggests poor solubility of a polar solute in a nonpolar solvent.
HexaneVery LowHighly nonpolar solvent.
Diethyl EtherVery LowRelatively nonpolar solvent.
Dichloromethane (DCM)Very LowAlthough slightly polar, generally not a good solvent for highly polar compounds.

Note: This table is based on general principles of solubility and the known high polarity of this compound. Experimental verification is recommended for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in a Polar Aprotic Solvent for Reaction
  • Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the solid this compound.

  • Solvent Addition: Add the desired volume of a dry, polar aprotic solvent (e.g., DMSO or DMF).

  • Stirring: Begin vigorous stirring of the mixture at room temperature.

  • Heating (Optional): If the solid does not dissolve completely, gently warm the mixture while continuing to stir. A temperature of 40-60 °C is often sufficient. Monitor the mixture closely to avoid decomposition.

  • Visual Inspection: Continue stirring and warming until all the solid has dissolved, resulting in a clear, homogeneous solution.

  • Reaction Setup: Once the this compound is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Recrystallization of this compound for Purification
  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or a mixture of ethanol and water could be a good starting point.[15]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required to achieve complete dissolution.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution Protocol cluster_recrystallization Recrystallization Protocol start_diss Start: Undissolved This compound add_solvent Add Polar Aprotic Solvent (e.g., DMSO) start_diss->add_solvent stir Stir at Room Temperature add_solvent->stir heat Gently Heat (if necessary) stir->heat Solid remains? dissolved Homogeneous Solution stir->dissolved Fully dissolved heat->stir start_recryst Start: Crude This compound dissolve_hot Dissolve in Minimum Hot Solvent start_recryst->dissolve_hot hot_filt Hot Filtration (optional) dissolve_hot->hot_filt Insoluble impurities? cool Slow Cooling dissolve_hot->cool hot_filt->cool crystallize Crystallization cool->crystallize isolate Vacuum Filtration & Washing crystallize->isolate dry Dry Crystals isolate->dry end_product Purified Product dry->end_product

Caption: Experimental workflows for dissolving and purifying this compound.

troubleshooting_logic decision decision solution solution start Problem: Solubility Issue is_dissolved Is the compound fully dissolved? start->is_dissolved is_dissolved->solution No Change Solvent Use Co-solvent Increase Temperature is_reaction_slow Is the reaction sluggish? is_dissolved->is_reaction_slow No is_purification_hard Is purification -difficult? is_dissolved->is_purification_hard Yes is_reaction_slow->solution Yes Improve Solubility Phase-Transfer Catalyst is_purification_hard->solution Yes Recrystallization Acid-Base Extraction

Caption: Troubleshooting logic for this compound solubility issues.

References

Troubleshooting guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the CuAAC reaction?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction.[1] It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide (B81097) to form the stable 1,4-disubstituted triazole ring.[1][] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of 1,4 and 1,5 regioisomers.[1][3]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][4] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[1][4] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[1]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][3][5] They also accelerate the reaction rate.[3][5] For aqueous reactions, particularly in bioconjugation, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[5][6] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[3][6]

Q4: How can I purify my final product?

A4: Purification strategies depend on the nature of the product. For small molecules, standard techniques like column chromatography, recrystallization, or precipitation can be effective.[1] In bioconjugation, where products are often macromolecules, methods like dialysis, size-exclusion chromatography (SEC), or specialized purification beads can be used to remove excess reagents and the copper catalyst.[1][7] Passing the reaction mixture through a short column of silica (B1680970) gel or using a chelating resin can also help in removing copper.[7][8]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, small molecule organic azides can be explosive and should be handled with care.[8] Avoid heating concentrated solutions of azides and do not isolate them in large quantities away from a solvent.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues and can stem from various factors. A systematic approach to troubleshooting is recommended.

LowYieldTroubleshooting Start Low or No Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes Solution1 Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. Catalyst->Solution1 No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Solution2 Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->Solution2 No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes Solution3 Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->Solution3 No Solution4 Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. Substrate->Solution4 Yes End Successful Reaction Substrate->End No, resolved Solution1->Reagents Solution2->Conditions Solution3->Substrate Solution4->End

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

Potential Cause Recommended Solutions
Inactive Copper Catalyst The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[1][9] Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[5] Degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) for 10-20 minutes.[5][10] Use a stabilizing ligand (e.g., THPTA, TBTA) to protect the Cu(I) state.[5][11]
Reagent Impurity or Degradation Verify the purity of the azide and alkyne starting materials using techniques like NMR or mass spectrometry.[10] Impurities can interfere with the catalyst. Always prepare the sodium ascorbate solution fresh, as it degrades over time when exposed to air.[5]
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is theoretically required, using a slight excess (e.g., 1.1 to 2 equivalents) of one reagent can sometimes drive the reaction to completion.[5]
Suboptimal Ligand-to-Copper Ratio The ratio of ligand to copper is crucial. A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[5][6] For bioconjugation, a 5:1 ratio is often recommended to protect the biomolecule.[10][12]
Inappropriate Solvent or pH The choice of solvent can significantly impact reaction rate and yield.[11] For hydrophobic reactants, co-solvents like DMSO, DMF, or t-BuOH with water may be necessary to ensure solubility.[8] The optimal pH range for CuAAC is typically between 4 and 12.[13] Buffers like phosphate (B84403), HEPES, or MOPS are generally compatible, but Tris buffer should be avoided as it can inhibit the reaction by binding to copper.[12][14]
Low Reactant Concentration The rate of the CuAAC reaction is dependent on the concentration of the reactants.[10] If working with very dilute solutions, the reaction will be slower.[10] If possible, increase the concentration of your reactants.
Steric Hindrance Bulky substituents near the azide or alkyne functional groups can sterically hinder the reaction.[1] In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary.[1]
Problem 2: Appearance of Unexpected Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1]

SideReaction cluster_desired Desired CuAAC Pathway cluster_side Side Reaction (Glaser Coupling) Alkyne_D Terminal Alkyne Cu_D Cu(I) Catalyst Alkyne_D->Cu_D Azide Azide Product 1,4-Triazole Product Azide->Product Cu_D->Product Alkyne_S Terminal Alkyne Cu_S Cu(II) Catalyst / O₂ Alkyne_S->Cu_S Diyne Diyne Byproduct Cu_S->Diyne

Caption: Desired and side reaction pathways in CuAAC.

Side Reaction Potential Cause Recommended Solutions
Alkyne Homocoupling (Glaser Coupling) This reaction is promoted by the presence of oxygen and the inactive Cu(II) species.[9][12]Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][10] Ensure a sufficient excess of a reducing agent like sodium ascorbate is present to maintain copper in the active Cu(I) state.[10] The use of a stabilizing ligand also helps to suppress this side reaction.[3]
Biomolecule Degradation In bioconjugation, reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, tyrosine, histidine).[13][14][15] Byproducts of ascorbate oxidation can also react with protein side chains.[14]Use a copper-chelating ligand like THPTA, typically at a 5:1 ratio to copper, to protect the biomolecule.[12][13] Adding a scavenger like aminoguanidine (B1677879) can help to intercept reactive byproducts from ascorbate oxidation.[6][14] Performing the reaction under anaerobic conditions can also minimize oxidative damage.[16]

Experimental Protocols

Protocol 1: General Procedure for Small Molecule CuAAC

This protocol is a starting point for a standard CuAAC reaction with small molecules.

Reagent Preparation:

  • Azide/Alkyne: Prepare 100 mM stock solutions in a suitable solvent (e.g., DMF, DMSO, or a t-BuOH/water mixture).

  • CuSO₄·5H₂O: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use. [5][8]

  • Ligand (e.g., TBTA): Prepare a 50 mM stock solution in a suitable solvent (e.g., DMSO/t-BuOH 1:4).

Reaction Setup:

  • In a reaction vial, add the alkyne (1.0 equivalent).

  • Add the azide (1.1 equivalents).

  • Add the solvent to achieve the desired reaction concentration.

  • Add the ligand solution (e.g., 0.05 equivalents).

  • Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents).[1]

Reaction and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove copper salts and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Bioconjugation

This protocol is adapted for reactions involving sensitive biomolecules in aqueous buffers.

Reagent Preparation:

  • Alkyne-modified Biomolecule: Prepare a solution of the biomolecule in a compatible buffer (e.g., phosphate or HEPES, pH 7-7.5).[12]

  • Azide Label: Prepare a stock solution (e.g., 10 mM) in a water-miscible solvent like DMSO.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh. [5]

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) in its buffer.

  • Add the azide label (2-10 equivalents).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution (to achieve a final 1:5 copper-to-ligand ratio).[11][12] Let this mixture stand for 1-2 minutes.

  • Add the freshly prepared sodium ascorbate solution to the biomolecule/azide mixture.

  • Initiate the reaction by adding the catalyst premix to the reaction tube.

  • Gently mix by flicking the tube or by slow pipetting. Avoid vigorous vortexing.[6]

Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C.[1] Protect from light if using fluorescent reagents.

  • Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and the copper catalyst.[1]

Summary of Recommended Reaction Parameters

Parameter Small Molecule Synthesis Bioconjugation Notes
[Copper Catalyst] 1-5 mol%50-250 µMHigher concentrations are often used in bioconjugation to maximize rate.[12]
[Reducing Agent] 10-20 mol% (relative to alkyne)1-5 mMA significant excess is used to counteract oxidation by dissolved oxygen.
[Ligand] 1-5 mol%250 µM - 1.25 mMThe ligand-to-copper ratio is critical.
Ligand:Copper Ratio 1:1 to 2:15:1A higher ratio in bioconjugation protects the biomolecule from oxidative damage.[12]
Azide:Alkyne Ratio 1.1:12:1 to 10:1An excess of the small molecule labeling reagent is often used to drive the reaction.
Temperature Room Temp to 60 °CRoom Temp or 37 °CHigher temperatures can be used for less sensitive small molecules.
Reaction Time 1-12 hours1-4 hoursTypically faster due to higher catalyst loading and optimized conditions.

References

Strategies to minimize side reactions in Triazole lactic acid conjugations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole-lactic acid conjugations. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers minimize side reactions and achieve high-yield, high-purity conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions in CuAAC conjugations?

A1: The primary causes of side reactions stem from the copper catalyst system. The active catalyst is Copper(I), which is prone to oxidation to the inactive and problematic Copper(II) state.[1] Cu(II) can promote undesired oxidative homocoupling of your alkyne starting material (Glaser coupling).[2][3] Furthermore, the combination of a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) can generate reactive oxygen species (ROS), which may degrade sensitive substrates, including potentially the lactic acid moiety or other parts of your molecule.[4][5]

Q2: Can the carboxylic acid group of lactic acid interfere with the reaction?

A2: The carboxylic acid group is generally well-tolerated in CuAAC reactions.[6] In fact, some studies have shown that carboxylic acids can promote the catalytic cycle.[7][8] However, it can also be oxidized by Cu(II) ions.[9] If you observe product degradation, particularly under conditions with insufficient reducing agent, the carboxylic acid might be a site of oxidative side reactions. It is also a potential chelating group for the copper catalyst, which could influence reaction rates.

Q3: Is it necessary to protect the hydroxyl group of lactic acid?

A3: Typically, the hydroxyl group of lactic acid does not need protection for CuAAC, as the reaction is highly chemoselective for the azide (B81097) and terminal alkyne.[6] Alcohols can be oxidized by Cu(II), but under standard CuAAC conditions with an excess of a reducing agent like sodium ascorbate (B8700270), this is rarely a significant issue.[9] If you are working with a particularly sensitive substrate or observing unexplained side products, protection (e.g., as a silyl (B83357) ether or acetate) could be considered as a troubleshooting step.

Q4: What is the role of a ligand (e.g., THPTA, TBTA) and is it always required?

A4: While not strictly essential for the reaction to proceed, using a copper-stabilizing ligand is highly recommended.[3] Ligands play several crucial roles:

  • Stabilize Cu(I): They protect the active Cu(I) catalyst from oxidation and disproportionation, ensuring a sustained reaction rate.[1][10]

  • Accelerate the Reaction: Ligands increase the reaction rate, allowing for lower catalyst concentrations and shorter reaction times.[9]

  • Prevent Substrate Degradation: By chelating the copper, ligands can protect sensitive functional groups on your biomolecules from copper-mediated oxidative damage.[4][11]

For conjugations in aqueous media, a water-soluble ligand like THPTA is recommended. For reactions in organic solvents, TBTA is a common choice.[4]

Q5: My reaction is not going to completion. What are the common causes?

A5: An incomplete reaction is often due to catalyst deactivation. This can happen if the reducing agent (sodium ascorbate) is consumed by dissolved oxygen in the solvent, allowing the active Cu(I) to oxidize to inactive Cu(II).[2] Other causes include steric hindrance from bulky groups near the alkyne or azide, or the use of incompatible buffers like Tris, which can chelate the copper catalyst.[1][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your triazole-lactic acid conjugation experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: Insufficient reducing agent or presence of oxygen has oxidized Cu(I) to Cu(II).[2]• Use a freshly prepared solution of sodium ascorbate.• Degas all solvents (especially water) by bubbling with argon or nitrogen before use.[1]
Incompatible Buffer: Buffers containing chelating agents (e.g., Tris, EDTA, citrate) are sequestering the copper catalyst.[12]• Switch to a non-coordinating buffer like HEPES or phosphate (B84403) buffer (pH 6.5-8.0).[12]
Poor Reagent Purity: Impurities in the azide or alkyne starting materials are inhibiting the reaction.• Purify starting materials via chromatography or recrystallization.
Multiple Side Products Observed Oxidative Homocoupling: Insufficient reduction of Cu(II) leads to the formation of a diyne byproduct (Glaser coupling).[2][3]• Ensure a sufficient excess of sodium ascorbate is present throughout the reaction (typically 5-10 equivalents relative to copper).[2]
Substrate Degradation: Reactive Oxygen Species (ROS) generated by the Cu/ascorbate system are damaging your molecule.[4][5]• Use a copper-stabilizing ligand like THPTA or TBTA. A 5:1 ligand-to-copper ratio is often recommended.[2][11]• Consider adding a scavenger for ascorbate byproducts, such as aminoguanidine (B1677879).[5][12]
Difficulty in Product Purification Residual Copper: Copper ions are difficult to remove from the final product, especially with molecules containing carboxylic acids.• After the reaction, add a strong chelating agent like EDTA to sequester the copper.[11]• Use a copper-chelating resin during workup.[4]
Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and solving common issues in CuAAC reactions.

G start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Correct? check_catalyst->check_reagents Yes sol_catalyst Solution: - Use fresh Sodium Ascorbate - Degas solvents thoroughly - Use a stabilizing ligand (e.g., THPTA) check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Confirm structure & purity (NMR/MS) - Purify starting materials check_reagents->sol_reagents No side_products Side Products Observed? check_conditions->side_products Yes sol_conditions Solution: - Check pH (use HEPES/Phosphate) - Avoid Tris buffer - Increase temperature/time for sterically hindered substrates check_conditions->sol_conditions No sol_side_products Solution: - Increase Ascorbate concentration - Ensure 5:1 Ligand:Cu ratio - Add aminoguanidine scavenger side_products->sol_side_products Yes success Reaction Optimized side_products->success No sol_catalyst->success sol_reagents->success sol_conditions->success sol_side_products->success

A troubleshooting workflow for low-yield CuAAC reactions.

Quantitative Data Summary

Optimizing reaction components is critical for minimizing side reactions. The following table summarizes recommended concentration ranges for key reagents.

ComponentRecommended Molar Ratio (vs. Limiting Reagent)Recommended ConcentrationPurpose & Notes
Azide/Alkyne 1.0 : 1.1 (or 1.1 : 1.0)> 10 µMA slight excess of one reagent can drive the reaction to completion.
CuSO₄ 0.01 - 0.05 (1-5 mol%)50 - 250 µMThe catalyst. Higher concentrations do not always lead to faster, cleaner reactions.[5][12]
Reducing Agent (Sodium Ascorbate)0.1 - 0.5 (10-50 mol%)2.5 - 5 mMCrucial for minimizing side reactions. Use a freshly prepared aqueous solution. An excess is needed to counteract dissolved oxygen.[2][12]
Ligand (e.g., THPTA)0.05 - 0.25 (5-25 mol%)250 - 1250 µMHighly recommended. Should be used in a 5:1 ratio relative to CuSO₄ to stabilize Cu(I) and prevent oxidative damage.[2][11]
Scavenger (Aminoguanidine)10 - 50 (1000-5000 mol%)1 - 5 mMOptional, but useful in bioconjugations to trap reactive byproducts from ascorbate oxidation.[5][12]

Experimental Protocols

Protocol 1: General Procedure for Triazole-Lactic Acid Conjugation in Aqueous Media

This protocol is suitable for conjugating a lactic acid derivative containing a terminal alkyne to an azide-modified molecule in a biocompatible buffer.

Reagent Preparation:

  • Lactic Acid-Alkyne (1.0 eq): Prepare a stock solution (e.g., 10 mM) in buffer or a co-solvent like DMSO.

  • Azide Partner (1.1 eq): Prepare a stock solution (e.g., 11 mM) in buffer or DMSO.

  • Buffer: Prepare a 0.1 M solution of HEPES or phosphate buffer at pH 7.0-7.5. Do not use Tris buffer.

  • CuSO₄ Stock: Prepare a 20 mM solution in deionized water.[1]

  • THPTA Ligand Stock: Prepare a 100 mM solution in deionized water.[1]

  • Sodium Ascorbate Stock: Prepare a 100 mM solution in deionized water. This solution must be prepared fresh immediately before use. [1]

Reaction Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions (Alkyne, Azide, Buffer, CuSO4, THPTA) prep_premix Prepare Catalyst Premix (CuSO4 + THPTA) prep_reagents->prep_premix prep_ascorbate Prepare FRESH Sodium Ascorbate Solution initiate Initiate with Ascorbate prep_ascorbate->initiate degas Degas Buffer/Solvent combine Combine Alkyne, Azide, & Buffer degas->combine add_premix Add Catalyst Premix combine->add_premix add_premix->initiate incubate Incubate (RT, 1-4h) initiate->incubate quench Quench/Chelate Copper (EDTA) incubate->quench purify Purify Conjugate (e.g., Chromatography, Dialysis) quench->purify analyze Analyze Product (LC-MS, NMR) purify->analyze

A typical experimental workflow for CuAAC conjugations.

Procedure:

  • Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 100 mM THPTA. Mix and let stand for 2-3 minutes. This creates a 1:10 Cu:Ligand premix, ensuring the copper is chelated before addition. Note: a 1:5 ratio is also commonly used.[2]

  • Reaction Assembly: In a new reaction vial, combine the alkyne-modified lactic acid derivative (1.0 eq) and the azide partner (1.1 eq) in your chosen buffer to the desired final concentration. If using DMSO for solubility, ensure the final concentration does not exceed 5-10%.

  • Degassing: Degas the mixture by bubbling with a gentle stream of nitrogen or argon for 10-15 minutes. This is critical to remove dissolved oxygen.[1]

  • Catalyst Addition: Add the catalyst premix to the reaction vial. The final copper concentration should be between 50-250 µM.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the copper.[1]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C for sensitive substrates. Gentle mixing is recommended.

  • Workup and Purification: Once the reaction is complete (as monitored by TLC or LC-MS), add EDTA to a final concentration of 10 mM to chelate the copper. Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials, catalyst, and ligand.[11]

References

Improving the selectivity of analytical methods for Triazole lactic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of analytical methods for Triazole Lactic Acid (TLA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

This compound (TLA) is a highly polar metabolite of triazole fungicides.[1][2][3][4] Its analysis is challenging due to:

  • Poor retention: TLA shows little to no retention on conventional reversed-phase HPLC columns (e.g., C18).

  • Matrix effects: Co-eluting matrix components can cause significant ion suppression or enhancement in LC-MS/MS analysis, compromising accuracy and sensitivity.[4]

  • Signal interference: High chemical noise and interferences are common in complex matrices like soil and plant extracts.[1][2][3]

Q2: Which analytical techniques are most suitable for TLA analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the determination of TLA.[1][2][3] To overcome the challenges of its high polarity, specialized chromatographic techniques and additional selectivity enhancement tools are often employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes like TLA.

  • Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb can retain highly polar compounds.[4]

  • Differential Mobility Spectrometry (DMS): This technology, also known as SelexION™, adds an extra dimension of separation based on the ion's mobility in a gas phase, significantly reducing background noise and interferences.[1][2][3][4][5]

Q3: What is the QuPPe method and why is it recommended for TLA sample preparation?

The Quick Polar Pesticides (QuPPe) method is a streamlined extraction procedure designed for highly polar pesticides and their metabolites in various food matrices.[6][7] It involves a simple one-step extraction with a mixture of methanol (B129727) and water, often with the addition of formic acid.[6][7] For certain complex samples, a freeze-out step can help precipitate interfering matrix components.[7] The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in recovery.[4][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Inappropriate Sample Solvent The sample solvent may be too strong, causing the analyte to move through the column too quickly without proper interaction. Dilute the sample in the initial mobile phase or a weaker solvent.
Column Contamination Contaminants from previous injections may have accumulated on the column. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Secondary Interactions Residual silanols on silica-based columns can interact with the analyte, causing peak tailing. Try adjusting the mobile phase pH to suppress ionization or use a column with end-capping.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.
Issue 2: Low or No Signal (Poor Sensitivity)
Potential Cause Recommended Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of TLA in the mass spectrometer source. Improve sample cleanup, dilute the sample, or use a more selective method like DMS.
Suboptimal MS/MS Parameters Ensure that the MS/MS transitions and collision energies are optimized for TLA. Use an isotopically labeled internal standard to normalize the signal.
Analyte Degradation TLA may be unstable under certain conditions. Ensure proper storage of samples and standards.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency of TLA. Optimize the mobile phase pH to enhance signal intensity.
Issue 3: High Background Noise and Interferences
Potential Cause Recommended Solution
Matrix Interferences Complex sample matrices can introduce a high level of background noise and interfering peaks.[1][2][3]
* Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a freeze-out step in your sample preparation protocol.
* Utilize Differential Mobility Spectrometry (DMS): This technique is highly effective at separating TLA from co-eluting interferences, thereby improving the signal-to-noise ratio.[1][2][3][4]
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated LC system can contribute to high background. Use high-purity solvents and flush the system thoroughly.

Experimental Protocols

Sample Preparation using the QuPPe Method

This protocol is a general guideline for the extraction of TLA from plant-based matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate amount of isotopically labeled TLA internal standard.

  • Extraction: Add 10 mL of acidified methanol (1% formic acid in methanol).[6][7]

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • Optional Freeze-Out: For complex matrices, place the extraction tube in a freezer at -20°C for at least 2 hours to precipitate interfering substances before centrifugation.[7]

LC-MS/MS Method with Differential Mobility Spectrometry (DMS)

The following table summarizes typical starting parameters for the analysis of TLA. Optimization will be required for specific instruments and matrices.

Parameter Condition
LC Column Aquasil C18 (150 x 3 mm, 3 µm) or Hypercarb (porous graphitic carbon)[1][4]
Mobile Phase A Water with 0.5% acetic acid[1]
Mobile Phase B Methanol with 0.5% acetic acid[1]
Gradient Isocratic or shallow gradient (e.g., 90-100% A over 2 minutes)[1]
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 40 °C[4]
Injection Volume 2 - 10 µL[4]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
MS/MS Transition m/z 146 → m/z 70 (example, requires optimization)
DMS Separation Voltage (SV) ~3400 V (requires optimization)[1][3]
DMS Compensation Voltage (CoV) Analyte-specific, requires optimization[1][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuPPe) cluster_analysis LC-DMS-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample add_is Add Isotopically Labeled Internal Standard sample->add_is extract Extract with Acidified Methanol add_is->extract shake Vigorous Shaking extract->shake centrifuge Centrifugation shake->centrifuge filter Filter Supernatant centrifuge->filter lc LC Separation (HILIC or PGC) filter->lc dms Differential Mobility Spectrometry (DMS) lc->dms msms Tandem Mass Spectrometry (MS/MS Detection) dms->msms quant Quantification msms->quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Analytical Result (e.g., Low Selectivity, Poor Peak Shape) check_sample_prep Review Sample Preparation (QuPPe Protocol) start->check_sample_prep check_lc Evaluate LC Conditions (Column, Mobile Phase) check_sample_prep->check_lc [Prep OK] improve_cleanup Improve Sample Cleanup (e.g., SPE, Freeze-out) check_sample_prep->improve_cleanup [Prep Issue] check_ms Optimize MS/MS and DMS Parameters check_lc->check_ms [LC OK] change_column Switch to HILIC or PGC Column check_lc->change_column [Retention/Peak Shape Issue] optimize_dms Fine-tune DMS Voltages (SV, CoV) check_ms->optimize_dms [Interference/Sensitivity Issue] result_ok Acceptable Result check_ms->result_ok [MS OK] improve_cleanup->check_lc change_column->check_ms optimize_dms->result_ok

References

Addressing matrix effects in the analysis of Triazole lactic acid in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Triazole lactic acid in complex samples.

Troubleshooting Guides

Matrix effects, the alteration of analyte ionization efficiency by co-eluting matrix components, are a significant challenge in LC-MS/MS-based bioanalysis.[1] This can lead to inaccurate and imprecise results.[2] The following table addresses common issues encountered during the analysis of this compound.

Table 1: Troubleshooting Matrix Effects in this compound Analysis

Problem Potential Cause Solution Expected Outcome
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for the acidic nature of this compound.Adjust the mobile phase pH to be approximately 2 units below the pKa of this compound (pKa ≈ 3.5) using formic acid or acetic acid.Symmetrical, sharp peaks leading to improved integration and reproducibility.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., HILIC for polar compounds).Reduced peak tailing and improved resolution from interfering peaks.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the sample preparation method. For Solid-Phase Extraction (SPE), test different sorbents (e.g., mixed-mode anion exchange). For Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous phase and the polarity of the organic solvent.[3]Increased analyte response and improved method sensitivity.
High Variability in Results (Poor Precision) Inconsistent matrix effects between different sample lots.[4]Employ a stable isotope-labeled internal standard (SIL-IS) for this compound.[5]The SIL-IS will co-elute and experience similar matrix effects as the analyte, thereby correcting for variability and improving precision (CV ≤ 15%).[6]
Inadequate homogenization of the sample.Ensure thorough vortexing or sonication of the sample before and during the extraction process.Consistent extraction efficiency across all samples, leading to lower CVs.
Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts) with this compound.[7]Improve chromatographic separation by optimizing the gradient profile or using a longer column.Separation of the analyte peak from the regions of significant ion suppression.
Insufficient sample cleanup.Implement a more rigorous sample preparation technique like SPE to remove interfering components.[8]Reduced background noise and a more stable baseline, minimizing ion suppression.
Inaccurate Quantification Matrix effects impacting the ionization of calibration standards differently than the samples.Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[7]More accurate quantification as the calibration curve will account for the matrix-induced signal suppression or enhancement.
Use of an inappropriate internal standard that does not track the analyte's behavior.Switch to a stable isotope-labeled internal standard for this compound.Improved accuracy (bias within ±15%) as the IS will compensate for matrix effects more effectively.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effect refers to the alteration of the ionization efficiency of an analyte by co-eluting components present in the sample matrix.[1] For this compound, a polar molecule, this is particularly concerning in complex biological matrices like plasma or urine, which contain high concentrations of salts, phospholipids, and other endogenous substances.[7] These components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to perform a post-extraction spike experiment.[6] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The matrix factor (MF) can be calculated as:

  • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[2]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: Due to the polar nature of this compound, Solid-Phase Extraction (SPE) using a mixed-mode anion exchange sorbent is often effective. This allows for the retention of the acidic analyte while washing away neutral and basic interferences. Liquid-Liquid Extraction (LLE) can also be employed, but it's crucial to optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of the polar analyte.[3]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is highly recommended to use a SIL-IS for this compound whenever possible, especially for quantitative bioanalysis intended for regulatory submission.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for reliable correction of signal variability, leading to improved accuracy and precision.[9]

Q5: What are matrix-matched calibration curves and are they necessary?

A5: Matrix-matched calibration curves are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[7] This is necessary when significant matrix effects are present and a suitable SIL-IS is not available. By preparing the calibrants in the same matrix, the calibration curve inherently accounts for the signal suppression or enhancement, leading to more accurate quantification of the analyte in the unknown samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general procedure for the extraction of the polar analyte, this compound, from a complex biological matrix. Optimization may be required for different sample types.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • Human plasma samples, standards, and quality controls (QCs)

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Water (LC-MS grade)

  • SPE manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of the IS solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove basic interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol describes a general LLE procedure for the extraction of a polar analyte from a less complex but still variable matrix.

Materials:

  • Human urine samples, standards, and QCs

  • Internal Standard (IS) solution

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of urine, add 25 µL of the IS solution.

    • Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 2-3.

    • Add approximately 50 mg of NaCl to increase the ionic strength of the aqueous phase.

  • Extraction:

    • Add 1 mL of ethyl acetate to the pre-treated sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Preparation of Matrix-Matched Calibration Curve

Procedure:

  • Prepare a Blank Matrix Pool:

    • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).[4]

    • Pool and mix the individual blank matrices to create a representative matrix.

  • Prepare Analyte Stock Solutions:

    • Prepare a series of stock solutions of this compound at different concentrations in a suitable solvent (e.g., methanol).

  • Spike the Blank Matrix:

    • Spike the pooled blank matrix with the analyte stock solutions to create a series of calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Process Calibration Standards:

    • Process the matrix-matched calibration standards using the same extraction procedure (SPE or LLE) as the unknown samples.

  • Construct the Calibration Curve:

    • Analyze the extracted calibration standards by LC-MS/MS.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

    • Perform a linear regression to generate the calibration curve.

Visualizations

G cluster_0 Sample Preparation start Complex Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe elute Elution spe->elute dry_recon Dry-down & Reconstitution elute->dry_recon end Sample for LC-MS/MS dry_recon->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

G start Inaccurate/Imprecise Results check_peak Check Peak Shape start->check_peak poor_peak Poor Peak Shape? check_peak->poor_peak adjust_ph Adjust Mobile Phase pH poor_peak->adjust_ph Yes change_column Change Column Chemistry poor_peak->change_column If still poor check_recovery Check Analyte Recovery poor_peak->check_recovery No adjust_ph->check_recovery change_column->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_spe Optimize SPE/LLE low_recovery->optimize_spe Yes check_precision Check Precision (CV%) low_recovery->check_precision No optimize_spe->check_precision poor_precision CV > 15%? check_precision->poor_precision use_sil_is Use Stable Isotope-Labeled IS poor_precision->use_sil_is Yes check_accuracy Check Accuracy (Bias%) poor_precision->check_accuracy No use_sil_is->check_accuracy poor_accuracy Bias > 15%? check_accuracy->poor_accuracy matrix_matched_cal Use Matrix-Matched Calibration poor_accuracy->matrix_matched_cal Yes good_results Acceptable Results poor_accuracy->good_results No matrix_matched_cal->good_results

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing the Stability of Triazole-Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with bioconjugates formed via triazole linkages. While the term "Triazole lactic acid" is recognized as a metabolite of certain fungicides, in the context of bioconjugation, the stability of the molecule is primarily dictated by the highly robust 1,2,3-triazole ring formed during "click chemistry" reactions.[1][2] This guide will focus on the stability of this crucial linkage.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole linkage in typical biological conditions?

The 1,2,3-triazole linkage formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is exceptionally stable.[3] It is highly resistant to hydrolysis over a wide pH range, enzymatic degradation, and redox conditions, making it one of the most robust bioorthogonal linkages used in bioconjugation.[3]

Q2: What are the main advantages of using triazole linkages for bioconjugation?

The primary advantages include:

  • High Stability: As mentioned, the linkage is very stable under physiological conditions.[3]

  • Bioorthogonality: The azide (B81097) and alkyne functional groups are largely inert in biological systems, ensuring specific ligation with minimal off-target reactions.[4]

  • High Efficiency: Click chemistry reactions are known for their high yields and fast reaction kinetics.[5][6]

  • Versatility: The reaction is compatible with a wide range of biomolecules, including proteins, peptides, and nucleic acids.[4][7]

Q3: Can the triazole linkage be cleaved under specific conditions?

The 1,2,3-triazole ring is generally considered non-cleavable under physiological conditions.[8] Unlike linkages such as disulfides, which are susceptible to reducing agents, or esters, which can be hydrolyzed, the triazole ring does not have a readily accessible cleavage pathway in a biological context.[3]

Q4: Does the "lactic acid" component of a "this compound" bioconjugate affect its stability?

While "this compound" is a known metabolite of triazole fungicides, if a lactic acid moiety were part of a bioconjugate linker, its stability would depend on how it is connected to the rest of the molecule.[1][2] If it is attached via an ester bond, that bond could be susceptible to hydrolysis. However, the triazole ring itself would remain stable.

Troubleshooting Guide

This guide addresses common issues that may be perceived as instability of the triazole linkage, although they often stem from other factors in the bioconjugation process.

Problem Potential Cause Suggested Solution
Low Yield of Bioconjugate Inefficient Click Reaction: Incomplete reaction leading to a mixture of starting materials and product.- Optimize reaction conditions (catalyst concentration, temperature, reaction time).- Ensure high purity of azide and alkyne-functionalized molecules.- For CuAAC, use a copper(I)-stabilizing ligand like TBTA or THPTA.[4]
Steric Hindrance: Bulky molecules near the azide or alkyne can impede the reaction.[9]- Design linkers that place the reactive groups in a more accessible position.- Consider using a smaller catalyst or a copper-free click chemistry approach (SPAAC).[10]
Reagent Instability: Degradation of the azide or alkyne starting materials.- Store reagents under recommended conditions (e.g., protected from light and moisture).- Prepare fresh solutions of reagents before use.
Loss of Biological Activity Modification of Critical Residues: The conjugation process may have altered a key functional site on the biomolecule.- If possible, choose a different site for conjugation that is distal to the active site.- Use site-specific conjugation techniques to ensure homogeneity of the final product.
Aggregation or Precipitation: The final bioconjugate may have poor solubility.- Modify the linker to include solubility-enhancing moieties (e.g., PEG).- Optimize buffer conditions (pH, ionic strength) for storage and use.
Apparent Degradation Over Time (Observed by HPLC, etc.) Instability of Other Linkages: The bioconjugate may contain other, less stable bonds (e.g., esters, disulfides) that are cleaving.- Analyze the structure of your bioconjugate to identify any potentially labile linkages.- Perform stability studies under conditions that would specifically target those linkages (e.g., presence of esterases or reducing agents).
Oxidation or Other Modifications: The biomolecule itself may be degrading due to oxidation or other post-translational modifications.- Store the bioconjugate in the presence of antioxidants or other stabilizing agents.- Ensure proper storage temperatures and buffer conditions.

Comparative Stability of Bioconjugation Linkages

The following table provides a comparative summary of the stability of the 1,2,3-triazole linkage against other common linkages used in bioconjugation.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly StableHighly StableHighly StableGenerally considered one of the most stable bioorthogonal linkages.[3]
Amide Highly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[3]
Ester Prone to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrug strategies where controlled release is desired.[3]
Disulfide Stable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery.[3]
Thioether (from Maleimide) StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction and exchange with serum proteins.[3]
Oxime Generally StableModerately StableStableStability can be pH-dependent.[3]

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of the bioconjugate in aqueous solutions at different pH values.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.[3]

  • Incubate the solutions at 37°C.[3]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the quenching solution.[3]

  • Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining. The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound.[3]

Protocol 2: Serum Stability Assessment

Objective: To evaluate the stability of the bioconjugate in a biologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Pooled human serum or plasma

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) or methanol)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the human serum to 37°C.[3]

  • Add the bioconjugate to the serum to a final concentration of 10 µM.[3]

  • Incubate the mixture at 37°C with gentle agitation.[3]

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.[3]

  • Precipitate the serum proteins by adding 3 volumes of ice-cold protein precipitation solution.[3]

  • Vortex the samples and incubate at -20°C for 30 minutes.[3]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact bioconjugate.[3]

Protocol 3: Stability to Reducing Agents

Objective: To assess the stability of the linkage in a reducing environment, mimicking intracellular conditions.

Materials:

  • Bioconjugate of interest

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC or LC-MS/MS system

Procedure:

  • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.[3]

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).[3]

  • Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.[3]

  • Incubate the mixture at 37°C.[3]

  • At specified time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Analyze the samples immediately by HPLC or LC-MS/MS to monitor for any degradation of the bioconjugate.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Bioconjugate Stock Solution dilute Dilute in Serum to 10 µM prep_stock->dilute incubate Incubate at 37°C dilute->incubate Start Incubation aliquot Withdraw Aliquots at Time Points incubate->aliquot precipitate Protein Precipitation (Acetonitrile) aliquot->precipitate Process Aliquot centrifuge Centrifuge (14,000 rpm) precipitate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for a typical serum stability assay.

logical_relationship cluster_troubleshooting Troubleshooting Low Bioconjugate Stability cluster_likely_causes More Likely Causes start Low Stability Observed check_triazole Is the Triazole Linkage Itself Unstable? start->check_triazole other_linkages Cleavage of Other Labile Linkages (e.g., Ester, Disulfide) check_triazole->other_linkages Yes (Investigate Further) biomolecule_degradation Degradation of the Biomolecule Itself (Oxidation, etc.) check_triazole->biomolecule_degradation Yes (Investigate Further) solubility Poor Solubility or Aggregation check_triazole->solubility Yes (Investigate Further) unlikely Highly Unlikely (Triazole is very stable) check_triazole->unlikely No

Caption: Logical troubleshooting flow for bioconjugate instability.

References

Technical Support Center: Purification of Triazole Lactic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and detailed protocols for challenges encountered during the purification of triazole lactic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for polar triazole derivatives like this compound? A1: The most frequently employed purification techniques are recrystallization, column chromatography (including normal-phase, reversed-phase, and HILIC), and acid-base extraction.[1][2] The choice of method depends on the specific properties of the derivative, such as its polarity, solubility, and the nature of the impurities.[1] Given the polar nature of this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often highly suitable.[2]

Q2: How can I perform a preliminary purity assessment of my crude product? A2: A good starting point is to assess the compound's purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For a polar compound like this compound, a polar mobile phase for TLC or a reversed-phase/HILIC method for HPLC would be appropriate.[2] These initial tests will help identify the number of components and guide the selection of an appropriate purification strategy.[2]

Q3: What are the typical impurities I might encounter? A3: Impurities can include unreacted starting materials, reagents, catalysts (e.g., copper), and side-products formed during the reaction. In click chemistry syntheses, for example, residual azides or alkynes may be present.[3][4] For this compound specifically, which is a metabolite of triazole fungicides, related compounds like 1,2,4-triazole (B32235) and 1,2,4-triazole alanine (B10760859) could be present.[5]

Q4: Which analytical techniques are best for final purity and identity confirmation? A4: For final purity assessment, HPLC is the most common and robust method.[6][7][8] To confirm the identity of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) are essential.[9][10]

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Solution(s)
Low Yield - The compound is too soluble in the chosen solvent, even at low temperatures.[11]- Too much solvent was used during dissolution.[11]- Premature crystallization occurred during hot filtration.[11]- Minimize Solvent: Use the absolute minimum amount of hot solvent to dissolve the crude product.[11]- Obtain a Second Crop: Concentrate the mother liquor and cool again to get more crystals.[11]- Change Solvent System: Add a poor solvent (anti-solvent) to the solution to reduce solubility.[2]- Pre-heat Glassware: Ensure the funnel and receiving flask are hot during filtration to prevent premature crystal formation.[11]
No Crystals Form - The solution is not supersaturated (too dilute).[2]- The compound may be an oil at the solvent's temperature.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[2]- Concentrate the Solution: Evaporate some of the solvent to increase the concentration.[2]- Cool to a Lower Temperature: Use an ice bath or freezer, but be aware that impurities may also precipitate.[2]
Product "Oils Out" - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated with impurities.[2]- Lower the Temperature: Allow the solution to cool more slowly.- Change Solvent System: Use a solvent with a lower boiling point or a co-solvent system.[2]- Dilute the Solution: Add more of the "good" solvent, reheat to dissolve, and cool slowly.
Product Still Impure - The cooling process was too fast, trapping impurities in the crystal lattice.[11]- Impurities have very similar solubility profiles to the product.[11]- Slow Down Cooling: Insulate the flask to allow for slower, more selective crystal growth.- Re-recrystallize: Perform the recrystallization a second time.- Switch Purification Method: If co-crystallization is an issue, use an alternative method like column chromatography.[11]
Column Chromatography
Problem Potential Cause(s) Solution(s)
Poor Separation - The chosen eluent system lacks the proper selectivity.- Optimize Eluent System: Experiment with different solvent systems on TLC to find one that provides better separation (aim for a ΔRf > 0.2).[1]- Try a Different Solvent Class: Substitute a solvent with one of a different class but similar polarity (e.g., dichloromethane (B109758) for ethyl acetate).- Use Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to better separate compounds.[1]
Compound Elutes in Solvent Front (Reversed-Phase) - The compound is too polar for the non-polar stationary phase (e.g., C18).[2]- Use a Polar-Endcapped Column: These columns are designed for better retention of polar analytes.[2]- Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for very polar compounds.[2]- Add Ion-Pairing Agent: For acidic compounds like this compound, adding a reagent like tetrabutylammonium (B224687) can improve retention.
Compound Won't Elute (Normal Phase) - The eluent is not polar enough to move the highly polar compound off the silica (B1680970) gel.- Increase Eluent Polarity: Gradually add a more polar solvent (e.g., methanol) to your eluent system.- Add a Modifier: For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can help break interactions with the silica and improve peak shape.
Tailing Peaks - Strong interaction between the acidic compound and active sites on the stationary phase (e.g., silanol (B1196071) groups on silica).- Add a Mobile Phase Modifier: Add a small amount of acid (e.g., trifluoroacetic acid - TFA) to the mobile phase to protonate the analyte and mask active sites.[2][7]

Data Summary

The following table summarizes purification methods for various triazole derivatives as reported in the literature. These can serve as a starting point for developing a protocol for this compound.

Compound TypePurification MethodSolvent/Eluent SystemPurity/YieldReference
N-(3-Mercapto-5-Aryl-[1][2][12]triazol-4-yl)-amideColumn ChromatographyHexane:Ethyl Acetate (7:3)Not specified[1]
Substituted 1,2,4-triazoleRecrystallizationEthanolAnalytically pure[1]
4-Amino-1,2,4-triazoleRecrystallizationEthanol/Ether65-71% Yield[1]
4-Tolyltriazole / 5-Tolyltriazole IsomersCrystallization after acidificationWater98% 5-tolyltriazole[12]
Indolyl-1,2,4-triazole glycosidesColumn ChromatographyEthyl Acetate/n-Hexane (3:7)Not specified[1]
4-Benzyl-4H-1,2,4-triazoleColumn Chromatography5% Methanol in Dichloromethane42% Yield[13]

Experimental Protocols

Protocol 1: General Recrystallization

This protocol outlines a standard procedure for purifying a solid triazole derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely upon heating and stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed receiving flask.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[1]

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard procedure for purification via normal-phase column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. Aim for a system that gives the desired compound an Rf value of approximately 0.3-0.5 and provides good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to pack, ensuring the bed is level and free of air bubbles or cracks.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel bed.[1] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Visualizations

Purification_Workflow start Crude Reaction Mixture analysis Preliminary Analysis (TLC / HPLC) start->analysis decision Assess Purity & Impurity Profile analysis->decision recrystallization Recrystallization decision->recrystallization Solid with few impurities chromatography Column Chromatography decision->chromatography Complex mixture or oily product extraction Liquid-Liquid Extraction decision->extraction Acidic/Basic impurities to be removed purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check chromatography->purity_check extraction->purity_check end Pure Compound purity_check->end

Caption: General workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography q1 Are spots overlapping on TLC? start->q1 a1_yes Optimize Eluent System: 1. Try different solvent ratios. 2. Change solvent class (e.g., DCM for EtOAc). 3. Add a modifier (e.g., 0.5% AcOH). q1->a1_yes Yes end Achieve Separation q1->end No, problem is column packing q2 Is separation still poor? a1_yes->q2 a2_yes Switch Stationary Phase: - Normal Phase -> Reversed-Phase - Silica -> Alumina - Consider HILIC for very polar compounds. q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting guide for poor chromatographic separation.

References

Scaling up the synthesis of Triazole lactic acid for research applications.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Triazole Lactic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the synthesis of this compound for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing 1,2,3-Triazole Lactic Acid is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne. For this compound, this would typically involve reacting an organic azide with an alkyne precursor of lactic acid. The CuAAC reaction is known for its high yield, wide applicability, and the formation of a stable 1,2,3-triazole ring.[1][5]

Q2: What are the key starting materials for the synthesis of this compound via CuAAC?

A2: The key starting materials are an organic azide (R-N₃) and an alkyne derivative of lactic acid, such as propargyl lactate (B86563). The choice of the organic azide will determine the substituent on the 1-position of the resulting triazole ring.

Q3: What are the typical catalysts and reaction conditions for CuAAC synthesis of triazoles?

A3: The reaction is catalyzed by a copper(I) species.[2][3] This is often generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate (B8700270).[2][6] The reaction is typically carried out in a variety of solvents, including mixtures of water with organic solvents like t-butanol, at room temperature.[6]

Q4: I am observing low yields in my scaled-up reaction. What are the potential causes?

A4: Low yields in a scaled-up CuAAC reaction can stem from several factors:

  • Insufficient Catalyst: The catalyst concentration might be too low for the larger volume.

  • Poor Quality Reagents: Ensure the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst.

  • Oxygen Contamination: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While the use of sodium ascorbate helps to mitigate this, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Inadequate Mixing: In larger reaction volumes, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

Q5: I am having difficulty purifying the final this compound product. What methods are recommended?

A5: this compound is a polar compound, which can present purification challenges.[7][8]

  • Liquid-Liquid Extraction: This can be used to remove non-polar impurities. Due to the polarity of the product, it may preferentially remain in the aqueous phase. "Salting out" by adding a salt like NaCl to the aqueous phase can help drive the product into the organic layer.[7]

  • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Column Chromatography: For highly polar compounds, normal phase silica (B1680970) gel chromatography can be challenging. Reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,4-Disubstituted this compound Derivative

This protocol outlines a general procedure for the gram-scale synthesis of a 1,4-disubstituted 1,2,3-triazole lactic acid derivative via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • Propargyl lactate (alkyne)

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-butanol (B103910) and water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size for the intended scale, dissolve the propargyl lactate and the organic azide in the t-butanol/water solvent system.

  • Catalyst Preparation: In a separate flask, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and a separate fresh aqueous solution of sodium ascorbate.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The crude product can be further purified by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC Synthesis of Triazoles

ParameterConditionTypical Yield (%)Reference
Catalyst CuSO₄/Sodium Ascorbate80-95[6][9]
CuI90[9]
Heterogeneous Copper Catalyst80-96[10]
Solvent t-Butanol/WaterHigh[6]
Ethanol/WaterHigh[10]
DMF80[9]
Temperature Room TemperatureHigh[1][3]
50-100 °C80-96[10]
Reaction Time 0.5 - 24 hoursDependent on scale and reactants[9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst (oxidation of Cu(I) to Cu(II)).Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Ensure fresh sodium ascorbate solution is used.
Poor quality of starting materials.Purify the azide and alkyne starting materials before use.
Insufficient mixing on a larger scale.Use a suitable overhead stirrer to ensure efficient mixing of the reaction mixture.
Formation of Side Products Dimerization of the alkyne (Glaser coupling).This can be minimized by the slow addition of the copper catalyst and ensuring a sufficient concentration of the azide.
Starting material degradation.Check the stability of your starting materials under the reaction conditions.
Difficulty in Product Isolation Product is too polar for efficient extraction with common organic solvents.Add salt (e.g., NaCl) to the aqueous phase to decrease the polarity of the aqueous layer and drive the product into the organic phase ("salting out").[7]
Emulsion formation during extraction.Allow the mixture to stand for a longer period, gently swirl the separatory funnel, or add a small amount of brine.[7]
Crystallization Issues No crystals form upon cooling.The solution may not be saturated. Concentrate the solution to remove excess solvent and attempt cooling again.[7]
Oiling out instead of crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for very slow cooling.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne and Azide in Solvent catalyst_prep Prepare Aqueous Solutions of CuSO4 and Sodium Ascorbate initiation Add Catalyst Solutions to Reactants catalyst_prep->initiation monitoring Stir and Monitor by TLC/LC-MS initiation->monitoring extraction Dilute with Water and Extract with Organic Solvent monitoring->extraction purification Wash, Dry, and Concentrate extraction->purification final_purification Column Chromatography or Recrystallization purification->final_purification

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvent, use fresh reducing agent, run under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_conditions Ensure adequate mixing, check temperature, and reaction time. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting Workflow for Low Yield.

References

Validation & Comparative

A Comparative Guide to Triazole Lactic Acid and Other Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a pivotal decision in the design of bioconjugates, profoundly influencing their stability, efficacy, and pharmacokinetic profile. While established linkers have paved the way for successful therapeutics, the quest for novel linkers with optimized properties is ongoing. This guide provides a comparative analysis of a hypothetical hydrophilic, non-cleavable Triazole Lactic Acid linker against commonly used linkers in bioconjugation, supported by experimental data from existing linker technologies.

Introduction to Linker Technology

Linkers are the crucial bridge connecting a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug in an antibody-drug conjugate (ADC). An ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate the efficient release of the payload at the target site.[1][2] Linkers are broadly categorized as cleavable and non-cleavable.

Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the target cell, such as enzymes, acidic pH, or a high concentration of reducing agents.[2] This targeted release can enhance the potency of the bioconjugate and enable the "bystander effect," where the released payload can eliminate neighboring antigen-negative tumor cells.

Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1] This generally results in greater plasma stability and a reduced risk of off-target toxicity.[1] The triazole linkage, formed via "click chemistry," is a hallmark of stability and is considered a non-cleavable bond in a biological context.[3][4][5]

This guide introduces a theoretical "this compound" linker, combining the inertness of a triazole ring with the hydrophilicity of a lactic acid moiety. We will compare its inferred properties with established linkers based on available experimental data.

Performance Comparison of Linkers

The following tables summarize quantitative data on the performance of various linker types. It is important to note that the data for the this compound linker are inferred based on the known properties of its components, as direct experimental data is not available in the public domain.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeLinker ExampleHalf-life in Human Plasma (t½)Key Observations
Non-cleavable (Inferred) This compound > 7 days (estimated) The 1,2,3-triazole ring is exceptionally stable to hydrolysis and enzymatic degradation.[3] The hydrophilic lactic acid moiety is expected to enhance solubility and not compromise stability.
Non-cleavable (Thioether)SMCC> 7 daysGenerally high stability, though the maleimide-thiol linkage can be susceptible to retro-Michael reaction, leading to some drug loss over time.[6]
Cleavable (Protease-Sensitive)MC-Val-Cit-PABC~7 daysDemonstrates excellent stability in human plasma but is susceptible to cleavage by lysosomal proteases like Cathepsin B.[7][8]
Cleavable (pH-Sensitive)Hydrazone~2 daysStability is pH-dependent and can undergo hydrolysis at physiological pH, leading to premature drug release.[6]
Cleavable (Redox-Sensitive)DisulfideVariableStability is dependent on steric hindrance around the disulfide bond and can be susceptible to reduction by free thiols in plasma.[2]

Table 2: In Vivo Performance of ADCs with Different Linkers

Linker TypeKey Performance MetricRepresentative Finding
Non-cleavable (Inferred) This compound Expected to have a favorable pharmacokinetic profile with low clearance due to high stability and hydrophilicity.[9][10]
Non-cleavable (Thioether)SMCCADCs with non-cleavable linkers generally show a wider therapeutic window due to higher stability.[1]
Cleavable (Protease-Sensitive)MC-Val-Cit-PABCCan achieve potent in vivo efficacy, including a bystander killing effect, which is beneficial for heterogeneous tumors.[1]
Cleavable (pH-Sensitive)HydrazoneEarly generation ADCs with hydrazone linkers showed significant toxicity in vivo due to linker instability.[6]
Cleavable (Redox-Sensitive)DisulfideIn vivo performance can be variable, with potential for premature drug release affecting the therapeutic index.

Table 3: Physicochemical Properties of Different Linkers

PropertyThis compound (Inferred)PEG LinkersVal-Cit LinkerSMCC Linker
Hydrophilicity HighHighModerateLow
Cleavability Non-cleavableNon-cleavableCleavable (Enzymatic)Non-cleavable
Stability Very HighHighHigh (in circulation)High
Tendency for Aggregation LowLowModerate to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative assessment of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Preparation: The antibody-drug conjugate (ADC) is incubated in human plasma at 37°C.

  • Time Points: Aliquots are taken at various time intervals (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: The ADC is captured from the plasma using an anti-IgG antibody immobilized on a solid support.

  • Analysis: The average drug-to-antibody ratio (DAR) of the captured ADC is determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in DAR over time indicates linker cleavage.

  • Quantification of Released Payload: The plasma supernatant (after ADC capture) is analyzed by LC-MS/MS to quantify the concentration of the released payload.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile of the ADC in an animal model.

Methodology:

  • Animal Model: The ADC is administered intravenously to rodents (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).

  • Sample Preparation: Plasma is isolated from the blood samples.

  • Analysis:

    • Total Antibody Concentration: Determined by a generic ELISA that captures the antibody regardless of its conjugation status.

    • Intact ADC Concentration: Measured using a sandwich ELISA with one antibody capturing the mAb and a second antibody detecting the payload.

    • Free Payload Concentration: Quantified in plasma using LC-MS/MS after protein precipitation.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated for the total antibody, intact ADC, and free payload.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Culture: Target cancer cells (antigen-positive) and control cells (antigen-negative) are cultured in appropriate media.

  • Treatment: Cells are treated with serial dilutions of the ADC, free payload, and a non-targeting control ADC for a defined period (e.g., 72 or 96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its cytotoxic potency.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) illustrate important workflows and relationships in bioconjugation.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Conjugation of Linker-Payload to Antibody purification Purification (e.g., SEC) synthesis->purification characterization Characterization (HIC, LC-MS) - Determine DAR purification->characterization plasma_stability Plasma Stability Assay characterization->plasma_stability Test Stability cytotoxicity Cytotoxicity Assay characterization->cytotoxicity Test Potency pk_study Pharmacokinetic Study characterization->pk_study Evaluate PK efficacy_study Xenograft Efficacy Study pk_study->efficacy_study Inform Dosing linker_properties cluster_hydrophilic Hydrophilic Linkers (e.g., this compound, PEG) cluster_hydrophobic Hydrophobic Linkers (e.g., SMCC, Val-Cit) solubility Improved Solubility aggregation Reduced Aggregation solubility->aggregation pk Favorable Pharmacokinetics aggregation->pk permeability Potentially Higher Cell Permeability agg_risk Increased Aggregation Risk permeability->agg_risk clearance Faster Clearance agg_risk->clearance linker_choice Linker Choice linker_choice->solubility linker_choice->permeability

References

A Comparative Guide to Analytical Methods for Triazole Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical methods for the detection and quantification of common triazole metabolites: 1,2,4-triazole (B32235) (TRZ), triazole alanine (B10760859) (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA). The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays are evaluated, with supporting experimental data and detailed protocols to inform your method selection and validation processes.

Executive Summary

The analysis of polar triazole metabolites presents significant challenges due to their high polarity, low molecular weight, and the complexity of matrices such as food and environmental samples. LC-MS/MS has emerged as the gold standard for its high sensitivity, selectivity, and applicability to a wide range of matrices. The integration of techniques like Differential Mobility Spectrometry (DMS) can further enhance selectivity and reduce matrix interference. GC-MS is a viable alternative, particularly for thermally stable and volatile compounds, though it often necessitates derivatization for polar metabolites. Immunoassays offer a rapid and high-throughput screening solution, but their specificity for individual metabolites can be a limitation.

Comparison of Analytical Methods

The choice of analytical technique for triazole metabolite detection is dependent on the specific requirements of the analysis, including sensitivity, selectivity, throughput, and the nature of the sample matrix.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (ELISA)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Based on the specific binding of an antibody to a target antigen.[1][2]
Applicability to Triazole Metabolites Widely applicable to the polar and non-volatile nature of triazole metabolites. Considered the reference method.[3][4]Suitable for 1,2,4-triazole, but derivatization is typically required for the more polar metabolites (TAA, TAL, TLA) to increase volatility.[5]Can be developed for specific triazole compounds or as a class-specific assay. Specificity for individual metabolites can vary.[1][2]
Selectivity High, especially when coupled with techniques like Differential Mobility Spectrometry (DMS) to reduce matrix interference.[3][4]High, provides good chromatographic separation and mass spectral identification.Can be high for a specific target, but cross-reactivity with structurally similar compounds can be a challenge.
Sensitivity Very high, with Limits of Detection (LODs) and Limits of Quantification (LOQs) typically in the low µg/kg range.[6]High, with LODs and LOQs achievable in the µg/L to mg/kg range, depending on the analyte and matrix.Generally lower sensitivity than chromatographic methods, with LODs typically in the µg/L range.
Throughput Moderate, with typical run times of 5-20 minutes per sample.Moderate, with run times comparable to LC-MS/MS.High, suitable for screening a large number of samples simultaneously.
Limitations Matrix effects can suppress or enhance the analyte signal, requiring mitigation strategies.Derivatization can be complex and introduce variability. Not suitable for thermally labile compounds.[7]Cross-reactivity can lead to false positives. Generally provides semi-quantitative or qualitative results.

Quantitative Performance Data

The following tables summarize the validation data for different analytical methods for the detection of triazole metabolites.

Table 1: LC-MS/MS and LC-DMS-MS/MS Performance Data
AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
TRZ, TAA, TLA, TALFruit and VegetablesLC-DMS-MS/MS0.0170-120<20[3]
TRZ, TAA, TLA, TALMilk and RiceLC-DMS-MS/MS0.0270-120<20[3]
1,2,4-triazoleSoilLC-MS/MS0.001183-97<7.8[6][8]
PropiconazoleSoilLC-MS/MS0.00493-99<11.2[6][8]
Table 2: GC-MS Performance Data

Note: Data for the specific triazole metabolites of interest is limited. The following data for a parent triazole fungicide is provided for illustrative purposes.

AnalyteMatrixMethodLOD (ppm)LOQ (ppm)Reference
TebuconazoleAppleGC-MS1030[9][10]
1-methyl-1H-1,2,4-triazoleSoilGC-MS0.005 mg/kg-[10]
Table 3: Immunoassay (ELISA) Performance Data
Analyte(s)MatrixMethodLOD (µg/L)Recovery (%)CV (%)Reference
Tetraconazole, Penconazole, Cyproconazole, MyclobutanilFruit JuicesELISA0.1-0.762-135<30
HexaconazoleStandard BufferELISA0.3--

Experimental Protocols

LC-MS/MS with Differential Mobility Spectrometry (DMS)

This method, adapted from a study on triazole derivative metabolites in various food matrices, utilizes the QuPPe (Quick Polar Pesticides) method for sample preparation.[3]

1. Sample Preparation (QuPPe Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For matrices with low water content, add a defined amount of water.

  • Add 10 mL of methanol (B129727) with 1% formic acid.

  • Add isotopically labeled internal standards.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

2. LC-DMS-MS/MS Analysis

  • LC System: UHPLC system

  • Column: Hypercarb (for TA) or a suitable reversed-phase column (for TRZ, TAA, TLA)

  • Mobile Phase A: 1% acetic acid in water with 5% methanol

  • Mobile Phase B: 1% acetic acid in methanol

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole mass spectrometer with a DMS interface

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

GC-MS for 1,2,4-Triazole

The following is a general protocol for the analysis of 1,2,4-triazole in soil, which can be adapted for other matrices.[10]

1. Sample Preparation

  • Extraction: Extract the soil sample with a suitable polar solvent such as methanol or acetonitrile.

  • Cleanup: The extract may require a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis

  • GC System: Gas chromatograph with a mass selective detector

  • Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Immunoassay (ELISA)

This protocol outlines a general competitive ELISA procedure for the screening of triazole fungicides.

1. Assay Procedure

  • Coat a microtiter plate with a coating antigen (a conjugate of a triazole hapten and a protein).

  • Wash the plate to remove unbound antigen.

  • Add standards or sample extracts, followed by the addition of a specific monoclonal or polyclonal antibody.

  • Incubate to allow competition between the free triazole in the sample and the coated antigen for antibody binding.

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate to remove unbound secondary antibody.

  • Add a substrate that produces a colored product upon reaction with the enzyme.

  • Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of the triazole in the sample.

Visualizations

Logical Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for residue analysis.

G cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Method Validation cluster_4 Data Analysis & Reporting dev Method Development opt Method Optimization dev->opt sampling Sampling opt->sampling extraction Extraction (e.g., QuPPe) sampling->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS cleanup->lcms gcms GC-MS cleanup->gcms ia Immunoassay cleanup->ia data_acq Data Acquisition lcms->data_acq gcms->data_acq ia->data_acq linearity Linearity & Range accuracy Accuracy (Recovery) linearity->accuracy precision Precision (RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity report Reporting specificity->report quant Quantification data_acq->quant quant->report

Caption: A generalized workflow for the validation of an analytical method for triazole metabolite residue analysis.

Signaling Pathway for Competitive Immunoassay

The diagram below illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_0 Competitive Binding cluster_1 Signal Generation Analyte T Antibody Ab Analyte->Antibody Binds Enzyme_Conjugate E Antibody->Enzyme_Conjugate Binds to Ab Product P Coated_Antigen T-P Coated_Antigen->Antibody Competes Substrate S Enzyme_Conjugate->Substrate Converts

References

Stability comparison of triazole linkages from different click chemistry methods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Triazole Linkages from Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole linkage, a product of "click chemistry," has become a cornerstone in fields ranging from drug discovery and bioconjugation to materials science. Its appeal lies in the efficiency and selectivity of its formation and its reputed stability. This guide provides an objective comparison of the stability of triazole linkages derived from the three most prominent click chemistry methods: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The information presented herein is supported by available experimental and theoretical data to aid in the rational design of molecules where linkage stability is a critical parameter.

The 1,2,3-triazole ring is widely regarded for its exceptional chemical stability.[1] It is generally resistant to acidic or basic hydrolysis, oxidative and reducing conditions, and enzymatic degradation.[1][2] This robustness makes it an ideal linker for applications requiring long-term integrity in diverse chemical and biological environments.[2] However, subtle differences in the stability of the triazole isomers produced by different methods can be critical for specific applications.

Quantitative Stability Data

Direct quantitative, head-to-head experimental comparisons of the stability of triazoles from CuAAC, SPAAC, and RuAAC are scarce in the scientific literature. However, a combination of theoretical studies and extensive qualitative observations allows for a comparative assessment. The following table summarizes the known stability characteristics of the 1,4-disubstituted triazole from CuAAC, the 1,5-disubstituted triazole from RuAAC, and the strained triazole linkage from SPAAC.

Linkage Type (Formation Method)Thermal StabilityChemical Stability (Hydrolysis/Redox)Enzymatic StabilityMechanical Stability (Force-Induced Retro-Reaction)
1,4-Disubstituted Triazole (CuAAC) HighVery HighVery HighTheoretically impossible under applied force.[3][4]
1,5-Disubstituted Triazole (RuAAC) HighVery HighVery HighTheoretically feasible, but competes with adjacent single bond rupture.[3]
Strained Triazole (SPAAC) HighVery HighVery HighNot extensively studied, but the triazole core is expected to be highly stable once formed.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of triazole linkages.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of the triazole linkage under acidic and basic conditions over time.

Materials:

  • Triazole-linked compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) solution, 0.1 M (for acidic conditions)

  • Sodium hydroxide (B78521) (NaOH) solution, 0.1 M (for basic conditions)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Incubator or water bath

Methodology:

  • Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., DMSO, water).

  • Create three sets of samples by diluting the stock solution into:

    • PBS (pH 7.4)

    • 0.1 M HCl

    • 0.1 M NaOH

  • The final concentration of the compound should be suitable for analytical detection (e.g., 100 µM).

  • Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

  • At predetermined time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quench the reaction by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Calculate the degradation half-life (t½) under each condition by plotting the percentage of intact compound versus time.

Protocol 2: Redox Stability Assessment

Objective: To evaluate the stability of the triazole linkage in the presence of reducing agents, mimicking an intracellular environment.

Materials:

  • Triazole-linked compound of interest

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC or LC-MS system

Methodology:

  • Dissolve the triazole-linked compound in PBS to a final concentration suitable for analysis.

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).

  • Add the reducing agent to the compound solution to a final concentration of 10 mM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analyze the samples by HPLC or LC-MS to monitor for any degradation of the parent compound.

Protocol 3: Stability in Human Serum

Objective: To assess the stability of the triazole linkage in a biologically relevant matrix.

Materials:

  • Triazole-linked compound of interest

  • Human serum (commercially available)

  • PBS, pH 7.4

  • Acetonitrile or other suitable protein precipitation agent

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Pre-warm human serum to 37°C.

  • Spike the triazole-linked compound into the serum from a concentrated stock solution to achieve the desired final concentration.

  • Incubate the serum samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum sample.

  • Stop the reaction and precipitate serum proteins by adding 3 volumes of ice-cold acetonitrile.

  • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by LC-MS/MS to quantify the concentration of the intact compound.

  • Determine the half-life of the compound in serum.

Mandatory Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Coordination Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Reaction Cu(I) Cu(I) Cu(I)->Copper Acetylide Copper Acetylide->Cycloaddition 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Cycloaddition->1,4-Disubstituted Triazole Protonation

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

SPAAC_Pathway cluster_reactants Reactants Strained Alkyne (e.g., Cyclooctyne) Strained Alkyne (e.g., Cyclooctyne) Transition State Transition State Strained Alkyne (e.g., Cyclooctyne)->Transition State Azide Azide Azide->Transition State Strained Triazole Strained Triazole Transition State->Strained Triazole [3+2] Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

RuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Alkyne (Terminal or Internal) Alkyne (Terminal or Internal) Ruthenacycle Intermediate Ruthenacycle Intermediate Alkyne (Terminal or Internal)->Ruthenacycle Intermediate Oxidative Coupling Azide Azide Azide->Ruthenacycle Intermediate Ru(II) Ru(II) Ru(II)->Ruthenacycle Intermediate 1,5-Disubstituted Triazole 1,5-Disubstituted Triazole Ruthenacycle Intermediate->1,5-Disubstituted Triazole Reductive Elimination

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathway.

Stability_Workflow Start Start Prepare Triazole-Linked Compound Prepare Triazole-Linked Compound Start->Prepare Triazole-Linked Compound Incubate under Test Conditions Incubate under Test Conditions Prepare Triazole-Linked Compound->Incubate under Test Conditions Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate under Test Conditions->Collect Aliquots at Time Points Analyze by HPLC or LC-MS Analyze by HPLC or LC-MS Collect Aliquots at Time Points->Analyze by HPLC or LC-MS Determine Degradation Kinetics Determine Degradation Kinetics Analyze by HPLC or LC-MS->Determine Degradation Kinetics End End Determine Degradation Kinetics->End

Caption: Experimental Workflow for Triazole Linkage Stability Assessment.

References

The Strategic Advantage of Triazole-Linked Polylactic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, the conjugation of therapeutic agents to biocompatible polymers is a paramount strategy for enhancing efficacy and minimizing side effects. Among the various approaches, the use of polylactic acid (PLA) as a biodegradable carrier is well-established. The innovation lies in the linkage chemistry that tethers the drug to the polymer. This guide provides a comprehensive comparison of drug delivery systems based on polylactic acid functionalized with a 1,2,3-triazole linkage, versus those employing other common conjugation chemistries. The triazole linkage, typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers a unique combination of stability, biocompatibility, and synthetic versatility, positioning it as a superior choice for many drug discovery applications.

Performance Comparison: Triazole-PLA vs. Alternative Linkers

The selection of a linker is critical as it directly impacts the stability, drug release profile, and overall therapeutic index of the drug-polymer conjugate. The following table summarizes the key performance characteristics of triazole-linked PLA compared to other common linker technologies used in drug delivery.

FeatureTriazole (via CuAAC)MaleimideHydrazoneDisulfide
Linkage Stability Highly stable to hydrolysis and enzymatic degradation.[1]Stable thioether bond, but can undergo retro-Michael addition and exchange with thiols like albumin.Labile at acidic pH (e.g., endosomes, lysosomes), but can exhibit instability in circulation.Stable in circulation, but readily cleaved in the reducing intracellular environment (e.g., by glutathione).
Biocompatibility The triazole ring is metabolically stable and considered highly biocompatible.Can be immunogenic; potential for off-target reactions with endogenous thiols.Generally biocompatible, but premature drug release can lead to systemic toxicity.Generally biocompatible; utilizes a natural intracellular release mechanism.
Reaction Conditions Mild, aqueous conditions; bioorthogonal.Requires specific pH range (6.5-7.5) for thiol-specific reaction.Formation can require specific pH and catalysts.Thiol-disulfide exchange occurs under physiological conditions.
Drug Release Mechanism Primarily through the degradation of the PLA polymer backbone.Primarily through PLA degradation; potential for linker cleavage in specific designs.pH-triggered hydrolysis.Reduction-triggered cleavage.
Control over Conjugation High degree of control and specificity.Site-specific to cysteine residues.Can be less specific, potential for side reactions.Site-specific to cysteine residues.

Experimental Protocols

Synthesis of a Triazole-Linked PLA-Drug Conjugate

This protocol outlines the synthesis of a PLA-drug conjugate using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • PLA with a terminal alkyne group (PLA-alkyne)

  • Azide-functionalized drug molecule (Drug-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., Dimethylformamide/water mixture)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • Dissolution: Dissolve PLA-alkyne and Drug-azide in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄ and THPTA ligand in water.

  • Initiation of Click Reaction: Add the catalyst solution to the polymer/drug mixture. Then, add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Reaction Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours.

  • Purification: Purify the resulting PLA-triazole-drug conjugate by dialysis against a suitable solvent to remove unreacted starting materials and the copper catalyst.

  • Characterization: Characterize the purified conjugate using techniques such as ¹H NMR spectroscopy to confirm the formation of the triazole ring, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the conjugate.

Visualizing the Advantage: Pathways and Workflows

The diagrams below, generated using the DOT language, illustrate the synthetic pathway for creating triazole-linked PLA and the mechanism of intracellular drug delivery.

Triazole_PLA_Synthesis PLA_alkyne PLA-Alkyne CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) PLA_alkyne->CuAAC Drug_azide Drug-Azide Drug_azide->CuAAC PLA_triazole_drug PLA-Triazole-Drug Conjugate CuAAC->PLA_triazole_drug

Caption: Synthetic workflow for PLA-drug conjugation via CuAAC.

Intracellular_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell PLA_NP PLA-Triazole-Drug Nanoparticle Endocytosis Endocytosis PLA_NP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Lysosome Lysosome (Degradative Enzymes) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release PLA Degradation Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Drug Action Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular delivery and action of a drug from a PLA nanoparticle.

Conclusion

The use of a triazole linkage to conjugate drugs to polylactic acid offers significant advantages over other common linker chemistries. Its exceptional stability ensures that the drug remains attached to the polymer carrier until it reaches the target site, minimizing premature release and systemic toxicity. The bioorthogonal nature of the click reaction used for its formation allows for a highly specific and efficient conjugation process under mild conditions. While the drug release is primarily dependent on the degradation of the PLA backbone, this can be tuned by altering the properties of the polymer. For researchers and drug developers seeking to create robust, stable, and biocompatible drug delivery systems, the triazole-linked PLA platform represents a powerful and versatile tool.

References

Triazole Lactic Acid as a Biomarker for Fungicide Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of triazole lactic acid (TLA) as a biomarker for assessing exposure to triazole fungicides, alongside other key triazole derivative metabolites (TDMs). The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for research and risk assessment.

Introduction to Triazole Fungicide Biomarkers

Triazole fungicides are a widely used class of agricultural pesticides. Human exposure to these compounds is a public health concern due to their potential endocrine-disrupting properties and effects on cytochrome P450 (CYP) enzymes.[1][2][3] Biomonitoring of specific metabolites in biological fluids, such as urine, is a reliable method for assessing exposure. The common metabolites derived from triazole-containing fungicides include 1,2,4-triazole (B32235) (TRZ), triazole alanine (B10760859) (TA), triazole acetic acid (TAA), and this compound (TLA).[4][5][6] While initial studies noted low levels of TLA, recent analytical advancements and regulatory evaluations have established its relevance as a biomarker.[4][7]

Comparative Analysis of Triazole Derivative Metabolites

The selection of a suitable biomarker depends on various factors, including its analytical sensitivity, specificity, and correlation with exposure. While direct comparative studies on the biomarker performance of TLA versus other TDMs are limited, this section summarizes their key characteristics based on available data.

Quantitative Data Summary

The following table presents a summary of the analytical performance for the detection of triazole derivative metabolites in food commodities, which can be indicative of the performance in biological matrices.

BiomarkerLimit of Quantification (LOQ) (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Notes
This compound (TLA) 0.0170-120< 20Frequently detected alongside TA and TAA.[6]
Triazole Alanine (TA) 0.0170-120< 20Often the most prominent TDM in rotational crops.[6]
Triazole Acetic Acid (TAA) 0.0170-120< 20Important metabolite, particularly in cereals.[6]
1,2,4-Triazole (TRZ) 0.0170-120< 20Parent triazole metabolite, but often found at lower levels in plants compared to other TDMs.[6]

Signaling Pathways and Metabolism

The metabolism of triazole fungicides is a complex process initiated by the cleavage of the parent compound, often mediated by cytochrome P450 enzymes, to yield 1,2,4-triazole. This is followed by conjugation and oxidation to form the various triazole derivative metabolites.

Triazole Fungicide Triazole Fungicide 1,2,4-Triazole (TRZ) 1,2,4-Triazole (TRZ) Triazole Fungicide->1,2,4-Triazole (TRZ) Metabolism (e.g., CYP450) Triazole Alanine (TA) Triazole Alanine (TA) 1,2,4-Triazole (TRZ)->Triazole Alanine (TA) Conjugation with Serine This compound (TLA) This compound (TLA) 1,2,4-Triazole (TRZ)->this compound (TLA) Metabolism Triazole Acetic Acid (TAA) Triazole Acetic Acid (TAA) Triazole Alanine (TA)->Triazole Acetic Acid (TAA) Oxidation

Metabolic pathway of triazole fungicides.

Experimental Protocols

Accurate quantification of triazole derivative metabolites is crucial for exposure assessment. The following is a detailed methodology for the analysis of TDMs in biological samples, based on established protocols.

Sample Preparation: Quick, Easy, Cheap, Effective, Rugged, and Safe (QuPPe) Method

The QuPPe method is a widely used and effective procedure for the extraction of polar pesticides from various matrices.[6]

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

  • Internal Standard and Spiking: Add an isotopic labeled internal standard solution and any spiking solutions to the sample.

  • Extraction: Add 10 mL of methanol (B129727) with 1% formic acid.

  • Shaking and Centrifugation: Cap the tube, shake vigorously for 1 minute, and then centrifuge for 5 minutes at ≥ 3000 g.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity for the detection of TDMs.[8]

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column, such as a C18, is used for separation.

    • Mobile Phase: A gradient of water and methanol, both containing 0.5% acetic acid, is commonly employed.[8]

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, with specific precursor and product ion transitions for each analyte.

    • Differential Mobility Spectrometry (DMS): The use of DMS can significantly improve selectivity by reducing matrix interferences and chemical noise.[8][9]

Experimental Workflow

The overall workflow for the analysis of triazole derivative metabolites as biomarkers of exposure is depicted below.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Urine Sample Urine Sample QuPPe Extraction QuPPe Extraction Urine Sample->QuPPe Extraction LC-MS/MS Analysis LC-MS/MS Analysis QuPPe Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Exposure Assessment Exposure Assessment Quantification->Exposure Assessment

Workflow for biomarker-based exposure assessment.

Conclusion

This compound, in conjunction with other triazole derivative metabolites, serves as a valuable biomarker for assessing human exposure to triazole fungicides. The analytical methods outlined in this guide, particularly the combination of QuPPe sample preparation and LC-MS/MS with differential mobility spectrometry, offer a robust and sensitive approach for their quantification. The selection of the most appropriate biomarker or panel of biomarkers will depend on the specific research question and the triazole fungicides of interest. Further research is warranted to establish direct comparative performance data for these biomarkers in large-scale human biomonitoring studies.

References

Comparative analysis of CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is paramount for advancing novel therapeutics and diagnostic tools. Among the arsenal (B13267) of chemical ligation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the frontrunners in the field of "click chemistry."[1] Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental mechanisms and practical applications diverge significantly.[1][2] This guide provides a comprehensive, data-driven comparison to aid in the selection of the most suitable method for your specific research needs.

At its core, the choice between CuAAC and SPAAC represents a trade-off between reaction kinetics and biocompatibility.[1] CuAAC, the quintessential "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[3][] In contrast, SPAAC is a catalyst-free alternative that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, enabling conjugation in living systems without the concern of metal-induced cytotoxicity.[5][6]

Quantitative Performance Analysis

The following tables summarize key quantitative data to facilitate a direct comparison of CuAAC and SPAAC.

Table 1: Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne + Azide10² - 10³The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[1][7]
SPAACBicyclo[6.1.0]nonyne (BCN) + Azide~0.15A moderately reactive and relatively stable cyclooctyne.[7]
SPAACDibenzocyclooctyne (DBCO) + Azide10⁻³ - 1A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[7]

Table 2: Biocompatibility and Reaction Conditions

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity.[1][8]High, suitable for in vivo applications.[6][8]
Reaction Conditions Aqueous or organic solvents, mild temperature. Requires a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state.[9]Physiological conditions (aqueous buffer, neutral pH, 37°C).[6]
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.[9][10]Some cyclooctynes can have off-target reactivity with thiols.[8]
Reagent Accessibility Simple terminal alkynes are readily available and generally less expensive.[8]Strained cyclooctynes can be more complex and expensive to synthesize.[8][11]
Regioselectivity High, exclusively yielding the 1,4-disubstituted triazole isomer.[12]Can produce a mixture of regioisomers depending on the cyclooctyne.[13]

Reaction Mechanisms and Experimental Workflow

The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes

Figure 1. Simplified reaction mechanism for CuAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole Triazole Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain Release

Figure 2. Simplified reaction mechanism for SPAAC.

A generalized experimental workflow for bioconjugation using either CuAAC or SPAAC is depicted below, highlighting the key differences.

Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Biomolecule with Azide or Alkyne Prepare_Reactants Prepare Reactants: - Biomolecule Solution - Labeling Reagent (Alkyne/Azide) Start->Prepare_Reactants Prepare_Catalyst Prepare Catalyst Mix: - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate (B8700270) Prepare_Reactants->Prepare_Catalyst If CuAAC Reaction_SPAAC Incubate Reaction: Room Temp or 37°C, 1-24h Prepare_Reactants->Reaction_SPAAC If SPAAC Reaction_CuAAC Incubate Reaction: Room Temp, 1-4h Prepare_Catalyst->Reaction_CuAAC Prepare_Catalyst->Reaction_CuAAC Purification Purification: (e.g., SEC, Dialysis) Reaction_CuAAC->Purification Reaction_SPAAC->Purification Analysis Analysis: (e.g., SDS-PAGE, MS) Purification->Analysis End End: Conjugated Biomolecule Analysis->End

Figure 3. Generalized experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific applications.

Protocol 1: General CuAAC Protocol for Protein Labeling

This protocol is a general guideline for the conjugation of an azide-modified protein with an alkyne-containing label.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing label (e.g., fluorescent dye, biotin) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)[14]

  • Degassing equipment (optional but recommended)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-containing label. The final concentration of the protein and a 5- to 20-fold molar excess of the label should be determined based on the specific application.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.[9]

  • Add the copper/ligand complex to the protein/label mixture. The final concentration of copper is typically in the range of 50-250 µM.[15]

  • Add the aminoguanidine solution to the reaction mixture.[14]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, though the use of ligands like THPTA can mitigate this need.[9]

  • Purify the conjugated protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: General SPAAC Protocol for Live Cell Labeling

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells and induce metabolic labeling by incubating with an azide-containing sugar for a desired period (e.g., 24-72 hours).

  • Wash the cells with PBS to remove unincorporated azide sugar.

  • Prepare a solution of the DBCO-functionalized dye in cell culture medium at the desired final concentration (typically 10-50 µM).

  • Add the dye solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Wash the cells three times with PBS to remove unreacted dye.

  • The labeled cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Conclusion and Recommendations

The decision between CuAAC and SPAAC is highly dependent on the specific experimental context.

  • CuAAC is the method of choice for in vitro applications where reaction speed and efficiency are paramount, and the potential for copper-induced toxicity is not a concern or can be mitigated.[7][8] The development of highly effective chelating ligands has significantly improved the biocompatibility of CuAAC, making it a viable option for a broader range of applications.[1]

  • SPAAC is the undisputed champion for in vivo and live-cell applications where the absence of a cytotoxic metal catalyst is non-negotiable.[6][8] While generally slower than CuAAC, the continuous development of more reactive strained cyclooctynes is narrowing the kinetic gap, solidifying SPAAC's position as an indispensable tool for biological research and drug development.[16]

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make an informed decision and successfully implement these powerful bioorthogonal chemistries in their work.

References

A Comparative Guide to Triazole Lactic Acid-Based Drug Delivery and Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a pressing need for systems that enhance therapeutic efficacy while minimizing off-target effects. Novel platforms, such as those based on triazole-functionalized lactic acid polymers, are emerging as promising alternatives to conventional drug delivery methods. This guide provides an objective comparison of the performance of triazole lactic acid-based drug delivery systems against traditional methods, supported by experimental data and detailed methodologies.

Executive Summary

Traditional drug delivery methods, including oral administration and intravenous injections, often grapple with limitations such as poor bioavailability, rapid clearance, and non-specific targeting, leading to suboptimal therapeutic outcomes and increased side effects.[1][2][3] this compound-based systems, a form of polymeric nanoparticle delivery, offer a sophisticated approach to circumvent these challenges. By encapsulating therapeutic agents within a biodegradable and biocompatible matrix, these systems can provide controlled drug release, improve drug stability, and enable targeted delivery to specific cells or tissues.[4][5][6] The triazole moiety, integrated into the polylactic acid (PLA) backbone, can enhance the drug loading capacity and provide sites for further functionalization, such as the attachment of targeting ligands.[2][7][8]

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for this compound-based drug delivery systems compared to traditional methods. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview.

Parameter This compound-Based Nanoparticles Traditional Oral Administration Traditional Intravenous Injection (Free Drug) Liposomal Formulations
Drug Loading Capacity (%) 10-30% (dependent on drug and polymer characteristics)N/AN/A5-20%
Encapsulation Efficiency (%) 60-95%N/AN/A50-90%
Bioavailability (%) Enhanced (can bypass first-pass metabolism)Variable (often low due to first-pass metabolism and poor solubility)[9][10]100% (by definition)Improved compared to oral, but can be rapidly cleared by the reticuloendothelial system
Release Kinetics Sustained and controlled release over hours to daysRapid and often uncontrolled releaseRapid distribution and eliminationCan be engineered for sustained release, but may have initial burst release
Targeting Specificity High (can be functionalized with targeting ligands)Low (systemic distribution)Low (systemic distribution)Moderate (can accumulate passively in tumors via the EPR effect)
In Vivo Efficacy (Example: Anticancer Drug) Significantly improved tumor growth inhibition and increased survival time[11][12][13]Limited by bioavailability and systemic toxicityHigh initial efficacy but often accompanied by significant systemic toxicityImproved efficacy and reduced toxicity compared to free drug

Note: The values presented are indicative and can vary significantly based on the specific drug, formulation, and experimental conditions.

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of drug delivery systems.

Synthesis of Triazole-Functionalized Polylactic Acid (PLA) Nanoparticles

Method: The synthesis is typically achieved through a "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][8]

  • Synthesis of PLA-alkyne: Poly(lactic acid) with a terminal alkyne group is synthesized by ring-opening polymerization of lactide in the presence of an alkyne-containing initiator.

  • Synthesis of a drug-azide conjugate: The therapeutic drug is chemically modified to contain an azide (B81097) group.

  • Click Reaction: The PLA-alkyne and the drug-azide conjugate are reacted in the presence of a copper(I) catalyst (e.g., copper(I) bromide) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine) in a suitable solvent (e.g., dimethylformamide).

  • Nanoparticle Formulation: The resulting triazole-linked PLA-drug conjugate is then formulated into nanoparticles using methods such as nanoprecipitation or emulsion solvent evaporation.

  • Characterization: The synthesized nanoparticles are characterized for their size, morphology, and surface charge using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and zeta potential analysis.[14]

Determination of Drug Encapsulation Efficiency and Drug Loading

Method: High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.

  • A known amount of the nanoparticle formulation is centrifuged to separate the nanoparticles from the aqueous supernatant containing the unencapsulated drug.

  • The supernatant is collected, and the concentration of the free drug is quantified using a validated HPLC method.

  • The nanoparticle pellet is washed and then dissolved in a suitable organic solvent to release the encapsulated drug.

  • The concentration of the encapsulated drug is then determined by HPLC.

  • Encapsulation Efficiency (EE%) is calculated as: (Total amount of drug - Amount of free drug) / Total amount of drug * 100

  • Drug Loading (DL%) is calculated as: Amount of encapsulated drug / Total weight of nanoparticles * 100

In Vitro Drug Release Study

Method: The dialysis bag method is commonly employed.[15]

  • A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.

  • The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring to ensure sink conditions.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the aliquots is quantified by HPLC or UV-Vis spectrophotometry.

  • The cumulative percentage of drug release is plotted against time to obtain the release profile.

Cellular Uptake and Cytotoxicity Assays

Cellular Uptake:

Method: Flow cytometry and confocal microscopy are used to visualize and quantify nanoparticle uptake by cells.

  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in well plates and allowed to attach overnight.

  • The cells are then incubated with fluorescently labeled nanoparticles for various time points.

  • For flow cytometry, the cells are washed, trypsinized, and resuspended in buffer. The fluorescence intensity of the cells is then analyzed to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity per cell.

  • For confocal microscopy, cells are washed, fixed, and stained (e.g., with DAPI for the nucleus). The intracellular localization of the fluorescent nanoparticles is then visualized.

Cytotoxicity Assay:

Method: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells are seeded in 96-well plates and treated with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage of the untreated control cells, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.[16][17]

In Vivo Biodistribution and Therapeutic Efficacy

Method: Animal models (e.g., tumor-bearing mice) are used to evaluate the in vivo performance of the drug delivery system.

  • Biodistribution: The nanoparticles are labeled with a near-infrared fluorescent dye (e.g., Cy5.5). The labeled nanoparticles are administered to the animals (e.g., via tail vein injection). At different time points, the animals are imaged using an in vivo imaging system (IVIS) to track the distribution and accumulation of the nanoparticles in various organs, including the tumor.

  • Therapeutic Efficacy: Tumor-bearing mice are randomly assigned to different treatment groups: saline control, free drug, and drug-loaded nanoparticles. The tumor volume and body weight of the mice are monitored regularly. At the end of the study, the tumors are excised and weighed. The therapeutic efficacy is evaluated by comparing the tumor growth inhibition and survival rates among the different groups.[3][12]

Mandatory Visualizations

Experimental Workflow for Efficacy Comparison

G Triazole_PLA This compound Nanoparticles Release Drug Release Kinetics Triazole_PLA->Release Traditional Traditional Methods (Oral, IV, Liposomes) Traditional->Release Uptake Cellular Uptake Release->Uptake Cytotoxicity Cytotoxicity (IC50) Uptake->Cytotoxicity Biodistribution Biodistribution Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity Systemic Toxicity Efficacy->Toxicity G cluster_0 Drug Delivery cluster_1 Cellular Mechanisms cluster_2 Molecular Action Dox_NP Doxorubicin-loaded Triazole-PLA NP Cell Cancer Cell Dox_NP->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Release_Inside Intracellular Drug Release Endocytosis->Release_Inside Nucleus Nucleus Release_Inside->Nucleus ROS Reactive Oxygen Species Generation Release_Inside->ROS DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition Nucleus->TopoII Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS->Apoptosis

References

Assessing the Biocompatibility of Polymers Synthesized with Triazole Lactic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biocompatible polymers is a cornerstone of advancement in drug delivery, tissue engineering, and medical device development. This guide provides a comparative assessment of polymers synthesized incorporating triazole lactic acid moieties against established biocompatible alternatives such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA). This analysis is supported by experimental data from in vitro and in vivo studies, offering a comprehensive overview for material selection and development.

Executive Summary

Polymers incorporating triazole units present a compelling area of research due to the unique chemical properties of the triazole ring, including its potential for modulating biological interactions. While extensive data exists for the biocompatibility of PLA, PCL, and PLGA, which are widely regarded as safe and are FDA-approved for various clinical applications, the biocompatibility of polymers with this compound integrated into their backbone is an emerging field. This guide synthesizes the available data, highlighting the performance of these material classes in key biocompatibility assays.

Comparative Data on Biocompatibility

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on cytotoxicity, inflammatory response, and hemocompatibility. It is important to note that direct comparative studies between polymers synthesized with this compound as a core monomer and standard polymers are limited. The data for triazole-containing polymers is primarily derived from studies on surface-modified polymers or those with triazole derivatives, which may not fully represent the behavior of a polymer with this compound in its main chain.

In Vitro Cytotoxicity

Cytotoxicity is a critical initial indicator of biocompatibility, assessing the potential of a material to cause cell death. The MTT and Lactate Dehydrogenase (LDH) assays are standard methods for this evaluation.

PolymerCell LineAssayResult (e.g., % Cell Viability)Citation
Triazole-Peptide Conjugates HepG2 (human liver cancer)MTT>50% inhibition at higher concentrations[1]
Triazole Derivatives MCF-7 (human breast cancer)MTTAverage performance at 200 µM[2]
PLA A549 (human lung carcinoma)MTTNo significant alteration in cell viability[3]
PLA HeLa (human cervical cancer)MTT>80% viability[4]
PLA-Chitosan Olfactory Ensheathing CellsMTTNo significant difference compared to PLA-PGA[5]
PCL/PLGA (80:20) Human Dental Follicle Stem CellsMTTNo cytotoxic effects[6]

Note: The data for triazole-containing compounds are on derivatives and conjugates, not polymers with this compound in the main chain. Direct comparison of cytotoxicity with PLA, PCL, and PLGA is therefore indicative rather than conclusive.

In Vivo Inflammatory Response

The inflammatory response to an implanted material is a key determinant of its long-term biocompatibility. This is often assessed by measuring pro-inflammatory cytokine levels and the thickness of the fibrous capsule that forms around the implant.

PolymerAnimal ModelTime PointTNF-α Level (pg/mL)IL-6 Level (pg/mL)Fibrous Capsule Thickness (µm)Citation
Triazole Derivative Rat (paw edema model)-Reduced by 3.48 times (relative to control)Reduced by 5.16 times (relative to control)Not Applicable[7]
PCL Rat1-4 weeks~150-250~200-400-[8]
PLGA Hamster90 days--Decreased over time[9]
PCLEEP (siCOL1A1) -2 and 4 weeks--Significantly decreased vs. plain nanofibers[10]
Chitosan Rat7 days--Varied with material treatment[11]

Note: The triazole data pertains to a derivative, not a polymer. The other data points provide a baseline for typical inflammatory responses to biodegradable polymers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of standard protocols for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Material Exposure: Introduce the polymer extract or place the polymer film in direct contact with the cells.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Subcutaneous Implantation

This in vivo test evaluates the local tissue response to an implanted material.

Principle: The material is implanted under the skin of a suitable animal model, and the tissue response is evaluated macroscopically and microscopically over time.

Protocol (based on ISO 10993-6):

  • Animal Model: Wistar rats are a commonly used model.[12]

  • Implantation: The test material and a negative control are surgically implanted into the dorsal subcutaneous tissue.[13]

  • Observation Period: The animals are monitored for short-term (1-4 weeks) and long-term (12 weeks or more) responses.[12]

  • Histological Analysis: After the designated time points, the implant and surrounding tissue are explanted, fixed, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of the inflammatory cell infiltrate and fibrous capsule formation.[12][13]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms behind biocompatibility involves examining the signaling pathways that are activated in response to a material. Diagrams generated using Graphviz illustrate key experimental workflows and signaling cascades.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Expose cells to polymer A->C B Prepare polymer extracts or films B->C D Add MTT reagent C->D E Incubate (2-4 hours) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Subcutaneous_Implantation cluster_implant Implantation cluster_observation Observation cluster_explant Explantation & Histology cluster_analysis Analysis A Surgical implantation of polymer in rat B Monitor animal for designated time period A->B C Explant implant and surrounding tissue B->C D Fix, section, and stain tissue C->D E Microscopic evaluation of inflammation and fibrous capsule D->E

Caption: Workflow for in vivo subcutaneous implantation study.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_transcription Transcription A Biomaterial Surface / Degradation Products B Toll-like Receptor (TLR) A->B C MyD88 B->C D IKK Complex C->D E Phosphorylation of IκB D->E F IκB Degradation E->F G NF-κB Translocation to Nucleus F->G H Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) G->H

Caption: Simplified NF-κB signaling pathway in response to biomaterials.

Conclusion

The established biocompatible polymers—PLA, PCL, and PLGA—have a wealth of data supporting their safe use in a variety of biomedical applications. Polymers synthesized with this compound represent a newer class of materials with potential for unique biological interactions. Preliminary evidence on triazole derivatives suggests they may possess anti-inflammatory properties, which is a desirable characteristic for implantable materials. However, there is a clear need for direct, quantitative comparative studies to fully assess the biocompatibility of polymers where this compound is a core component of the polymer backbone. Future research should focus on synthesizing and systematically evaluating these polymers against the current standards to determine their true potential and safety profile for clinical translation.

References

A Comparative Guide to the Quantification of Triazole Lactic Acid: Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Triazole Lactic Acid (TLA), a key metabolite of several triazole-based fungicides, is crucial for environmental monitoring, food safety assessment, and pharmacokinetic studies. The selection of an appropriate analytical technique is paramount to achieving reliable and robust results. This guide provides a comprehensive cross-validation of three prominent analytical techniques for TLA quantification: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Capillary Electrophoresis (CE).

This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and visualizes the analytical workflows and decision-making processes involved in method selection. The information herein is intended to assist researchers in choosing the most suitable method for their specific analytical needs.

Comparative Performance of Analytical Techniques

The selection of an analytical method for TLA quantification is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance parameters for LC-MS/MS, HPLC-UV, and Capillary Electrophoresis.

Performance ParameterLC-MS/MS with DMS[1][2][3]HPLC-UV (Representative Method)[4][5][6]Capillary Electrophoresis (Representative Method)[7][8][9]
Principle Separation by liquid chromatography followed by highly selective detection based on mass-to-charge ratio of parent and fragment ions. Differential Mobility Spectrometry (DMS) adds another dimension of separation.Separation by liquid chromatography followed by detection based on the analyte's absorption of ultraviolet light.Separation of ions based on their electrophoretic mobility in an applied electric field.
Applicability to TLA Highly suitable due to its polarity and low UV absorbance. Considered the gold standard for its high sensitivity and selectivity, especially in complex matrices.[1][2][3]Applicable, but may require derivatization to enhance UV absorbance for better sensitivity. Susceptible to interference from co-eluting compounds.[1]Potentially suitable for the charged nature of TLA. Offers high separation efficiency and low sample volume requirements.[10]
Limit of Quantification (LOQ) 0.01 mg/kg in various matrices.[1][3]3–10 µg L⁻¹ (for triazole fungicides, may be higher for TLA without derivatization).[4]3.00 × 10⁻⁶ to 4.00 × 10⁻⁵ M (for triazole fungicides).[9]
Linearity (r²) > 0.99[3]> 0.997 (for triazole fungicides).[4]Not explicitly stated for TLA, but generally high for CE methods.
Accuracy (Recovery) Highly satisfactory recovery figures reported.[3]82–106% (for triazole fungicides).[4]Not explicitly stated for TLA.
Precision (RSD) Excellent precision reported.[1]< 4.89% (for triazole fungicides).[4]Not explicitly stated for TLA.
Specificity/Selectivity Very high, especially with DMS, which significantly reduces noise and matrix interference.[1][2][3]Moderate; potential for interference from co-eluting compounds that absorb at the same wavelength.[1]High separation efficiency can provide good selectivity.
Throughput Moderate to high, depending on the sample preparation method.High, generally faster run times than LC-MS/MS.High, with fast separation times.
Cost & Complexity High initial instrument cost and operational complexity.[1]Lower instrument cost and less complex to operate compared to LC-MS/MS.Moderate instrument cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following are representative experimental protocols for the quantification of TLA using LC-MS/MS, HPLC-UV, and Capillary Electrophoresis.

LC-MS/MS with Differential Mobility Spectrometry (DMS)

This method is highly selective for the analysis of polar metabolites like TLA in complex matrices.[1][2][3]

Sample Preparation (QuPPe Method)[3]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) with 1% formic acid.

  • Add an appropriate volume of an isotopically labeled internal standard solution.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

LC-DMS-MS/MS Conditions[1][3]

  • LC System: Shimadzu UFLCXR system or equivalent.[1]

  • Column: Hypercarb (100 x 2.1 mm, 5 µm).[3]

  • Mobile Phase A: 1% acetic acid in water + 5% MeOH.[3]

  • Mobile Phase B: 1% acetic acid in MeOH.[3]

  • Gradient: A linear gradient from 100% A to 10% A over 5 minutes.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: AB SCIEX QTRAP® 5500 system with SelexION™ Technology.[1]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: 600°C.[1]

  • Ionization Gas 1 and 2: 40 and 80 psi, respectively.[1]

  • Curtain Gas: 20 psi.[1]

  • DMS Settings: Optimized for TLA transmission.

  • MRM Transitions: Specific precursor-to-product ion transitions for TLA and its internal standard would be monitored.

HPLC-UV (Representative Method)

As TLA lacks a strong chromophore, this method may require derivatization for enhanced sensitivity. The following is a general protocol for polar analytes that can be adapted for TLA.

Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add a suitable internal standard.

  • Adjust the pH to acidic conditions (e.g., pH 2-3) with an appropriate acid.

  • Extract the sample three times with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Optional Derivatization Step: Reconstitute the residue in a suitable solvent and add a derivatizing agent that introduces a chromophore (e.g., a compound with a benzene (B151609) ring). Heat as necessary to complete the reaction.

  • Reconstitute the final residue in the mobile phase and inject it into the HPLC system.

HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer at a low pH).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: The wavelength of maximum absorbance of the derivatized TLA (e.g., ~260 nm).[5]

  • Column Temperature: 25-30 °C.[5]

Capillary Electrophoresis (Representative Method)

This technique separates ions based on their mobility in an electric field and is well-suited for charged, polar molecules like TLA.[7][8][9]

Sample Preparation

  • Samples are typically diluted in the background electrolyte (BGE) or a low-ionic-strength solution.

  • Filtration through a 0.25 µm filter is recommended before injection.[7][8]

CE Conditions[7][8][9]

  • CE System: Commercial capillary electrophoresis instrument.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer at a pH that ensures TLA is in its anionic form (e.g., 7.5 mM ammonium (B1175870) formate, pH 2.1, with 10% v/v methanol for triazole fungicides).[9]

  • Injection: Hydrodynamic injection (e.g., applying pressure for a few seconds).

  • Separation Voltage: 25 kV.[9]

  • Detection: Indirect UV detection is often used for analytes with poor UV absorbance. A chromophore is added to the BGE, and the analyte is detected as a negative peak.

Visualizing the Workflow and Comparison

To better understand the processes and relationships discussed, the following diagrams were generated using Graphviz.

Analytical_Workflow_for_TLA_Quantification cluster_SP Sample Preparation cluster_Analysis Analytical Techniques cluster_DA Data Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., QuPPe, LLE) Homogenization->Extraction Cleanup Cleanup/Derivatization (Optional) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS HPLCUV HPLC-UV Reconstitution->HPLCUV CE Capillary Electrophoresis Reconstitution->CE Integration Peak Integration LCMS->Integration HPLCUV->Integration CE->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Technique_Comparison_Logic Start Select Analytical Technique for TLA Quantification Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMS LC-MS/MS Sensitivity->LCMS Yes Cost Low Cost/ Simplicity a Priority? Matrix->Cost No Matrix->LCMS Yes HPLCUV HPLC-UV Cost->HPLCUV Yes CE Capillary Electrophoresis Cost->CE Consider

Caption: Decision tree for selecting an analytical technique for TLA quantification.

Conclusion

The cross-validation of analytical techniques for the quantification of this compound reveals a clear hierarchy based on performance and application. LC-MS/MS, particularly when coupled with Differential Mobility Spectrometry, stands out as the superior method , offering unparalleled sensitivity and selectivity, making it the method of choice for trace-level detection in complex matrices such as soil, food, and biological fluids.[1][2][3]

HPLC-UV presents a more accessible and cost-effective alternative , suitable for routine analysis where high sensitivity is not the primary concern and when sample matrices are relatively clean. However, its lower specificity and the potential need for derivatization are significant considerations.[1]

Capillary Electrophoresis emerges as a promising technique , especially for charged polar analytes like TLA. Its high separation efficiency and low sample consumption are advantageous. Further method development and validation are needed to establish it as a routine method for TLA quantification.

Ultimately, the choice of the analytical technique should be guided by the specific requirements of the study, including the nature of the sample, the desired level of sensitivity and accuracy, and the available resources. This guide provides the foundational information to make an informed decision for the robust and reliable quantification of this compound.

References

Performance of Triazole Lactic Acid in Material Science: A Comparative Guide to Heterocyclic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is paramount to designing advanced materials with tailored properties. Among the vast array of heterocyclic compounds, triazoles, particularly when functionalized with moieties like lactic acid, have garnered significant attention. This guide provides a comprehensive comparison of the performance of triazole-containing polymers, with a special focus on triazole lactic acid analogues, against other key heterocyclic polymers, including those based on imidazole, pyrazole (B372694), and tetrazole. The information presented is supported by experimental data to aid in the selection of the most suitable heterocyclic system for specific material science applications.

Performance Comparison of Heterocyclic Polymers

The incorporation of heterocyclic rings into polymer backbones significantly influences their material properties. Factors such as thermal stability, solubility, and electronic characteristics are crucial for determining their suitability in various applications, from drug delivery systems to organic electronics.

Thermal Stability

The thermal stability of a polymer is critical for its processing and operational lifetime. The inherent aromaticity and high nitrogen content of many heterocyclic rings contribute to their thermal robustness.

HeterocyclePolymer SystemDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)
Triazole Poly(tBuAH) (1,4-disubstituted)~216-22061 - 89
Triazole Poly(N-vinyl-1,2,3-triazole)s-196 - 212[1]
Pyrazole Pyrazole-1,2,4-triazole energetic material336-
Tetrazole Poly(methyl-1-(1-vinyl-1H-tetrazol-5-yl)hydrazine)>240-

Note: Data is compiled from various sources and experimental conditions may differ.

Solubility

The solubility of a polymer is a key factor for its processability and application in solution-based techniques. The polarity and hydrogen bonding capabilities of the heterocyclic units play a significant role.

HeterocycleCommon SolventsPoor Solvents
Triazole DMF, DMSO, NMP (at elevated temperatures)Water, Alcohols, Hexane
Imidazole Water, Alcohols, DMFToluene, Hexane
Pyrazole Dioxane, Methanol, AcetoneWater, Hexane
Tetrazole DMF, Aqueous salt solutionsWater, Alcohols

Solubility can be highly dependent on the specific polymer structure and functional groups.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of material synthesis. Below are representative experimental protocols for the synthesis of polymers containing triazole, imidazole, and pyrazole heterocycles.

Synthesis of a Triazole-Containing Polymer: Poly(t-butyl 4-azido-5-hexynoate)

This protocol describes the synthesis of a polymer with 1,4-disubstituted 1,2,3-triazole units via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization.[2]

Materials:

  • t-Butyl 4-azido-5-hexynoate (tBuAH) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

Procedure:

  • In a Schlenk flask, dissolve the tBuAH monomer in anisole.

  • Degas the solution by three freeze-pump-thaw cycles.

  • In a separate flask, prepare the catalyst solution by dissolving CuBr in anisole under an inert atmosphere.

  • Add PMDETA to the catalyst solution.

  • Inject the catalyst solution into the monomer solution under an inert atmosphere.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter and dry the polymer under vacuum.

Synthesis of an Imidazole-Based Poly(ionic liquid)

This protocol outlines the synthesis of a binuclear imidazole-based poly(ionic liquid) via free radical polymerization.

Materials:

  • Binuclear ionic liquid monomer (BVIMCl)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ethanol (B145695)/water mixed solvent

Procedure:

  • Dissolve the BVIMCl monomer and AIBN in the ethanol/water solvent mixture.

  • Stir the solution at room temperature for 2 hours.

  • Transfer the solution to a Teflon-lined autoclave and heat at 100 °C for 24 hours.

  • Filter the resulting solid, wash thoroughly with ethanol and deionized water.

  • Dry the polymer under vacuum at 80 °C for 24 hours.

Synthesis of a Pyrazole-Based Porous Polymer

This protocol describes the synthesis of a pyrazole-based covalent organic polymer (COP) through a double Schiff base reaction.[3]

Materials:

Procedure:

  • In a Pyrex tube, combine the acetylacetonate tris-phenyl benzene and 1,5-naphthalene di-hydrazine monomers in the dioxane:mesitylene solvent system.

  • Add acetic acid as a catalyst.

  • Sonicate the mixture for 15 minutes.

  • Degas the mixture by four freeze-pump-thaw cycles and seal the tube.

  • Heat the sealed tube at 120 °C for 72 hours.

  • Collect the precipitate and wash thoroughly with dioxane, water, and acetone.

  • Dry the resulting polymer under vacuum at 100 °C overnight.

Mandatory Visualizations

To better illustrate the synthetic pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.

Synthesis_of_Triazole_Lactic_Acid_Analog cluster_PS Polystyrene Block cluster_PLA Polylactic Acid Block PS_N3 Azide-terminated Polystyrene (PS-N3) Click_Reaction CuAAC 'Click' Chemistry PS_N3->Click_Reaction PLA_Ac Acetylene-terminated Poly(D,L-lactic acid) (PLA-Ac) PLA_Ac->Click_Reaction PS_b_PLA Poly(styrene-block-lactic acid) with Triazole Linkage Click_Reaction->PS_b_PLA

Caption: Synthesis of triazole-functionalized poly(styrene-block-lactic acid).

Experimental_Workflow cluster_Characterization Characterization Techniques Monomer_Synthesis Monomer Synthesis & Purification Polymerization Polymerization Reaction Monomer_Synthesis->Polymerization Purification Polymer Purification (Precipitation/Filtration) Polymerization->Purification Characterization Material Characterization Purification->Characterization NMR NMR Spectroscopy FTIR FTIR Spectroscopy GPC Gel Permeation Chromatography TGA_DSC Thermal Analysis (TGA/DSC) SEM_AFM Microscopy (SEM/AFM)

Caption: General experimental workflow for polymer synthesis and characterization.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of triazole lactic acid, ensuring adherence to best practices and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, inspected before use.[1][2]

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area. If vapors or dust are generated, a government-approved respirator is necessary.[2][3]

Always have a safety shower and eye wash station readily accessible.[2]

II. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. Due to the compound's composition, a combination of procedures for triazole derivatives and organic acids should be followed.

Step 1: Waste Identification and Classification

Correctly classify the waste stream containing this compound. Determine if it is mixed with other chemicals, which could alter its hazard classification. Consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations to ascertain if the waste is classified as hazardous.[4]

Step 2: Segregation and Collection

Collect waste this compound in a designated, properly labeled, and sealed container.[4] Crucially, do not mix it with incompatible materials, such as strong oxidizing agents.[4][5] The container must be in good condition and suitable for chemical waste storage.

Step 3: On-Site Storage

Store the sealed waste container in a designated, secure, and well-ventilated area. This storage area should be away from heat and any potential sources of ignition.[4] Storage should be temporary, only for the purpose of accumulating a sufficient quantity for a scheduled disposal.

Step 4: Professional Disposal

The primary and most crucial step is to arrange for disposal by a licensed and approved hazardous waste disposal company.[1][2][4] Provide the disposal company with a comprehensive description of the waste, including its chemical composition and any known hazards. A Safety Data Sheet (SDS) for this compound should be made available to them.[4]

Recommended Professional Disposal Methods:

  • Incineration: For nitrogen-containing organic compounds like this compound, chemical incineration equipped with an afterburner and scrubber is a common and effective disposal method.[4] This process must be carefully managed to control the emission of nitrogen oxides (NOx).

  • Hazardous Waste Landfill: If incineration is not a viable option, disposal in a permitted hazardous waste landfill is an alternative.[4]

III. Quantitative Data for Disposal

ParameterValueSource
EPA Waste Code To be determinedEHS / Waste Disposal Contractor
Sewer Disposal Limit Not RecommendedGeneral Precaution for Triazole Derivatives
Neutralization pH Range To be determined (if applicable)EHS / Waste Disposal Contractor
Incompatible Materials Strong oxidizing agents, strong acids.[4][5]Safety Data Sheets

IV. Experimental Protocols for In-Lab Treatment (Not Recommended)

While in-lab treatment for some chemicals is possible, it is not recommended for this compound without specific, validated protocols. The following is a general protocol for the neutralization of lactic acid, which should only be considered after a thorough risk assessment by EHS professionals and if deemed safe and compliant for a very dilute solution of this compound.

General Neutralization Protocol for Dilute Lactic Acid Solutions:

  • Dilution: In a fume hood, slowly add the dilute this compound solution to a large volume of cold water (e.g., aiming for a concentration below 5%).

  • Neutralization: Prepare a solution of a weak base, such as sodium bicarbonate or soda ash.[6] Slowly and with constant stirring, add the diluted acidic solution to the basic solution.

  • pH Monitoring: Monitor the pH of the resulting solution using a calibrated pH meter or pH strips. The target pH should be within the neutral range (typically 6-8), as per local regulations for sewer disposal.[7]

  • Disposal: If local regulations permit, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water.[7]

Important: This protocol is for informational purposes only and is based on the properties of lactic acid. The presence of the triazole group may introduce additional hazards, and this procedure should not be undertaken without explicit approval from your institution's safety officer.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Disposal Pathway a This compound Waste Generated b Segregate in Labeled, Sealed Container a->b c Store in Secure, Ventilated Area b->c d Consult EHS & Waste Disposal Contractor c->d e Professional Disposal Required? d->e f Arrange for Pickup by Licensed Contractor e->f Yes (Recommended) g In-Lab Treatment Approved by EHS? e->g No j Final Disposal (Incineration/Landfill) f->j g->f No h Follow Approved Neutralization Protocol g->h Yes i Dispose via Sanitary Sewer (if permitted) h->i

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triazole Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug development and scientific research, ensuring a safe handling and disposal protocol for all chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Triazole lactic acid, a key compound in various research applications. By adhering to these procedural steps, you can mitigate risks and foster a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[1][2] Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from potential splashes or aerosols of the compound.[1][2][4]
Respiratory Protection A NIOSH/MSHA-approved dust respirator or other government-approved respiratorNecessary when handling the powder form to avoid inhalation of dust particles, which may cause respiratory irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron should be worn to protect clothing and skin from spills and splashes.[1][4]Provides an additional layer of protection for the body against accidental contact.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Hazard Identification and Classification

Understanding the potential hazards associated with this compound is crucial for safe handling. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassHazard StatementPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin corrosion/irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Reproductive toxicity (Warning)H361: Suspected of damaging fertility or the unborn childGHS08 (Health Hazard)

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A fume hood is highly recommended, especially when working with the solid form or creating solutions.[1][4]

  • Verify that an eyewash station and a safety shower are readily accessible and in good working order.[1][5][6]

  • Clear the workspace of any unnecessary items and potential ignition sources.[1]

  • Confirm that all necessary PPE is available and in good condition.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or apron.

  • Don safety glasses or goggles.

  • Wear nitrile gloves. Ensure they are the correct size and free of any tears or holes.

  • If handling the powder outside of a fume hood, a NIOSH-approved respirator is required.[1]

3. Handling the Compound:

  • Carefully open the container on a stable surface, avoiding any sudden movements that could create dust.

  • Use a clean, designated spatula or scoop for transferring the solid material.

  • If preparing a solution, slowly add the this compound to the solvent to minimize splashing.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1][3]

4. Spills and Accidents:

  • Minor Spills:

    • If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, minimizing dust generation.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and follow your institution's emergency procedures.

    • If safe to do so, prevent further spread of the spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

5. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2][3]

  • Keep the container in a cool, dry, and well-ventilated area.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

6. Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing Safety: Workflow and PPE

To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the essential personal protective equipment for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Prep 1. Prepare Work Area (Ventilation, Eyewash) DonPPE 2. Don Required PPE Prep->DonPPE Handle 3. Handle Compound (Weighing, Mixing) DonPPE->Handle Spill Spill Response Handle->Spill Store 4. Store Securely Handle->Store FirstAid First Aid (Skin/Eye Contact) Handle->FirstAid Dispose 5. Dispose of Waste Spill->Dispose Store->Dispose Decontaminate 6. Decontaminate Area Dispose->Decontaminate PPE_Diagram cluster_ppe Personal Protective Equipment cluster_protection Protection Against Safety Goggles Safety Goggles Eye Contact Eye Contact Safety Goggles->Eye Contact Nitrile Gloves Nitrile Gloves Skin Contact Skin Contact Nitrile Gloves->Skin Contact Lab Coat Lab Coat Lab Coat->Skin Contact Respirator Respirator Inhalation Inhalation Respirator->Inhalation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triazole lactic acid
Reactant of Route 2
Triazole lactic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.